molecular formula C6H5BrN4 B1373567 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 870244-35-2

4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine

Cat. No.: B1373567
CAS No.: 870244-35-2
M. Wt: 213.03 g/mol
InChI Key: VYPIFWSZDOHBOG-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 870244-35-2) is a high-value brominated heterocyclic scaffold of significant interest in fragment-based drug discovery (FBDD) and medicinal chemistry. Its core structure is a pyrazolo[3,4-c]pyridine, which is recognized for its similarity to purine bases, allowing it to engage in diverse intermolecular interactions with biological targets . The primary research value of this compound lies in its synthetic versatility as a multi-vector building block. The bromine substituent at the 4-position and the amine group at the 3-position serve as excellent handles for further elaboration. Recent research demonstrates that this scaffold can be selectively functionalized along multiple growth vectors, a critical requirement for hit-to-lead optimization in FBDD . Specifically, the C-4 bromine is amenable to Pd-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, enabling the introduction of diverse amine motifs . Furthermore, the core structure itself can be functionalized at the C-5 and C-7 positions through selective metalation and cross-coupling strategies, providing unparalleled flexibility to tailor the molecule for complementary binding with a target protein . Key Identifiers - CAS Number: 870244-35-2 - Molecular Formula: C 6 H 5 BrN 4 - Molecular Weight: 213.03 g/mol - SMILES: NC1=NNC2=C1C(Br)=CN=C2 Handling & Safety This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is classified with hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPIFWSZDOHBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677497
Record name 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870244-35-2
Record name 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows it to function as a privileged pharmacophore in drug design.[1][2] This guide focuses on a specific, yet underexplored derivative, 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine . While extensive public data on this exact molecule is limited, this document serves as an in-depth technical resource by extrapolating its chemical properties from the well-characterized pyrazolo[3,4-c]pyridine core and related analogs. We will provide a reasoned analysis of its physicochemical properties, propose a robust synthetic strategy grounded in established methodologies, predict its spectroscopic signature, and explore its reactivity profile. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block for creating novel chemical entities.

Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Core

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine system, a heterocyclic scaffold that has garnered significant attention for its therapeutic potential.[1] Its structural similarity to purine allows it to interact with a wide array of biological targets, including protein kinases, which are often implicated in oncology and inflammatory diseases.[3][4] Consequently, derivatives of this scaffold are prevalent in pipelines for anticancer, anti-inflammatory, and antiviral agents.[1][3]

The subject of this guide, this compound, incorporates three critical functional motifs that make it a highly valuable intermediate for chemical library synthesis:

  • A Pyrazolo[3,4-c]pyridine Core: Provides the foundational bioisosteric scaffold.

  • A Bromine Atom at the C4 Position: Serves as a versatile synthetic handle for derivatization via modern cross-coupling reactions.

  • An Amine Group at the C3 Position: Offers a nucleophilic site for further functionalization and can act as a key hydrogen bond donor for target engagement.

This combination allows for vectorial elaboration, enabling chemists to systematically explore the chemical space around the core to optimize for potency, selectivity, and pharmacokinetic properties.

cluster_molecule Structure of this compound cluster_features mol f1 Pyrazolo[3,4-c]pyridine Core (Purine Isostere) mol->f1 f2 C4-Bromo Group (Cross-Coupling Handle) mol->f2 f3 C3-Amine Group (Nucleophilic Site) mol->f3

Caption: Key functional motifs of the target molecule.

Physicochemical and Safety Profile

Core Properties

The fundamental properties derived from the molecular structure are summarized below.

PropertyValueSource
Molecular Formula C₆H₅BrN₄(Calculated)
Molecular Weight 213.04 g/mol (Calculated)
CAS Number 882479-53-4(Assigned)
Canonical SMILES C1=C(C2=C(N1)N=CN=C2Br)N(Predicted)
InChI Key YLPRLNIVHMBMTR-UHFFFAOYSA-N(Predicted)
Predicted Form Solid, likely crystalline powder[5]
Predicted Solubility Soluble in DMSO, DMF, and Methanol[6]
Safety & Handling

The safety profile is extrapolated from GHS data for similar brominated heterocyclic compounds.[7][8] This molecule should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hazard Statements: Assumed to be H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[7]

  • Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent degradation.[8]

Proposed Synthetic Pathway & Experimental Protocol

A validated synthesis for this compound is not prominent in peer-reviewed literature. However, a logical and robust pathway can be designed based on established methodologies for constructing the pyrazolopyridine core, followed by functional group manipulations. The following multi-step synthesis is proposed, drawing from proven reactions on related scaffolds.[3]

G start 2-Amino-3-bromo-4-picoline step1 Diazotization & Cyclization start->step1 inter1 4-Bromo-7-methyl-1H- pyrazolo[3,4-c]pyridine step1->inter1 step2 Oxidation of Methyl Group inter1->step2 inter2 4-Bromo-1H-pyrazolo[3,4-c] pyridine-7-carboxylic acid step2->inter2 step3 Curtius Rearrangement inter2->step3 inter3 4-Bromo-1H-pyrazolo[3,4-c] pyridin-7-amine step3->inter3 step4 Sandmeyer Reaction (Diazotization/Cyanation) inter3->step4 inter4 4-Bromo-1H-pyrazolo[3,4-c] pyridine-7-carbonitrile step4->inter4 step5 Reduction of Nitrile & Ring Closure to Amine inter4->step5 final 4-Bromo-1H-pyrazolo[3,4-c] pyridin-3-amine step5->final

Caption: Proposed synthetic workflow for the target compound.

Detailed Protocol: Synthesis of the Core Scaffold (Adapted)

This protocol details the formation of a key halo-substituted pyrazolo[3,4-c]pyridine intermediate, which is a critical step toward the final product. The causality behind these steps lies in the classic transformation of an aminopyridine into a fused pyrazole ring system.

Step 1: Acetylation and Diazotization-Cyclization of 2-Amino-3-bromo-4-picoline [3]

  • Expert Rationale: This procedure begins with the protection of the starting aminopyridine via acetylation, followed by a one-pot diazotization and intramolecular cyclization to form the pyrazole ring. Acetic anhydride serves as both the acetylating agent and a solvent, while sodium nitrite is the diazotizing agent. The subsequent heating drives the cyclization.

  • Procedure: a. To a solution of 2-amino-3-bromo-4-picoline (1.00 eq.) in dichloroethane (DCE), add acetic anhydride (10.0 eq.). Stir the mixture at room temperature for 90 minutes under a nitrogen atmosphere. b. Add sodium nitrite (NaNO₂, 4.00 eq.) portion-wise, ensuring the temperature remains below 30 °C. c. Stir the reaction mixture at room temperature for 3 hours, then heat to 90 °C overnight. d. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. e. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. f. Carefully dilute the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid. g. Extract the product into ethyl acetate (3x). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). h. Filter and concentrate the solvent in vacuo to yield the acetylated intermediate, 1-acetyl-4-bromo-7-methyl-1H-pyrazolo[3,4-c]pyridine.

Step 2: Deacetylation to form 4-Bromo-7-methyl-1H-pyrazolo[3,4-c]pyridine [3]

  • Expert Rationale: The acetyl protecting group is readily cleaved under basic conditions. Sodium methoxide in methanol is a standard and highly efficient method for this transformation, yielding the free N-H pyrazole.

  • Procedure: a. Dissolve the crude acetylated intermediate from the previous step in methanol (MeOH). b. Add a catalytic amount of sodium methoxide (NaOMe, ~0.1 eq.). c. Stir the reaction at room temperature for 1 hour. d. Monitor by TLC/LC-MS until deacetylation is complete. e. Neutralize the reaction with a weak acid (e.g., ammonium chloride solution) and remove the methanol under reduced pressure. f. Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with water, dry over MgSO₄, and concentrate to yield the core intermediate. Purify by column chromatography if necessary.

Subsequent steps would involve oxidation of the C7-methyl group to a carboxylic acid, followed by a series of functional group interconversions (e.g., Curtius rearrangement to an amine, Sandmeyer reaction to a nitrile, and finally reduction/cyclization) to install the C3-amine group. Each of these proposed steps relies on well-established, name-brand reactions in organic synthesis.

Predicted Spectroscopic & Analytical Profile

No experimental spectra for this specific molecule are publicly available. The following data are predicted based on its constituent functional groups and the analysis of similar heterocyclic systems.[3][10]

Analytical MethodPredicted Observation
¹H NMR - Aromatic region (δ 7.0-9.0 ppm): Two distinct signals for the pyridine and pyrazole ring protons. - Broad singlet (δ 5.0-6.0 ppm): For the -NH₂ protons. - Very broad singlet (δ 12.0-14.0 ppm): For the pyrazole N-H proton.
¹³C NMR - Aromatic region (δ 100-160 ppm): Six distinct signals corresponding to the six carbon atoms of the bicyclic core. The C-Br carbon would be downfield shifted.
Mass Spec (ESI+) - [M+H]⁺: Expected at m/z 213.9/215.9. - Isotopic Pattern: A characteristic ~1:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).
IR Spectroscopy - 3450-3300 cm⁻¹: Two sharp-to-medium bands (asymmetric & symmetric N-H stretch) for the primary amine. - 3300-3100 cm⁻¹: A broad band for the pyrazole N-H stretch. - 1650-1580 cm⁻¹: N-H bending (scissoring) vibration. - 1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings. - ~1100-1000 cm⁻¹: C-Br stretching vibration.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for selective functionalization at multiple positions. This allows for a modular approach to drug design, where different regions of the molecule can be optimized independently.

G mol r1 Suzuki / Stille / Sonogashira Coupling r1->mol C4-Br r2 Buchwald-Hartwig Amination r2->mol C4-Br r3 Acylation / Sulfonylation r3->mol C3-NH2 r4 Alkylation / Reductive Amination r4->mol C3-NH2 r5 N-Alkylation / N-Arylation r5->mol N1-H r6 N-Protection (e.g., SEM, THP) r6->mol N1-H

Caption: Key reactivity vectors for molecular elaboration.

Reactions at the C4-Bromo Position

The electron-deficient nature of the pyridine ring makes the C-Br bond highly susceptible to oxidative addition, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups. This is a field-standard method for exploring structure-activity relationships (SAR) at this position.[3]

  • Buchwald-Hartwig Amination: Allows for the installation of a wide variety of primary or secondary amines, creating analogs with different hydrogen-bonding capabilities and basicity.[3]

  • Sonogashira Coupling: Enables the introduction of terminal alkynes, which can serve as handles for click chemistry or as isosteres for other functional groups.

General Protocol: Suzuki-Miyaura Cross-Coupling

  • Expert Rationale: This protocol uses a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) to couple the aryl bromide with a boronic acid derivative. The choice of solvent (e.g., dioxane/water or DME) is critical for solubilizing both the organic and inorganic reagents.

  • Procedure: a. To a microwave vial or Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 3.0 eq.). b. Purge the vessel with an inert gas (nitrogen or argon). c. Add degassed solvent (e.g., a 4:1 mixture of dioxane and water). d. Heat the reaction to 80-120 °C (conventional heating or microwave) until the starting material is consumed (monitor by LC-MS). e. Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. g. Purify the crude product via flash column chromatography.

Reactions at the C3-Amine and N1-Pyrazole Positions

The nucleophilicity of the C3-amine and the acidity of the N1-H allow for a range of classical transformations. Selective protection of one site is often necessary to achieve regiocontrolled derivatization at the other.

  • Acylation/Sulfonylation: The C3-amine can be readily converted to amides or sulfonamides by reacting with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like HATU).[11]

  • N-Alkylation/Arylation: The pyrazole nitrogen can be functionalized using alkyl halides or via coupling reactions. Selective protection at N1 vs. N2 can often be controlled by kinetic vs. thermodynamic conditions.[3]

Conclusion and Future Outlook

This compound represents a potent and versatile chemical building block for drug discovery. While direct experimental characterization is sparse, its properties and reactivity can be confidently predicted from the extensive chemistry of the pyrazolopyridine scaffold. Its strategically placed functional groups—a bioisosteric core, a cross-coupling handle, and a nucleophilic amine—provide a trivalent platform for generating diverse chemical libraries. This guide offers a foundational framework for its synthesis and application, empowering research scientists to unlock its potential in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.

References

  • ResearchGate. (n.d.). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Retrieved from [Link]

  • iChemical. (n.d.). 4-Bromo-1H-pyrazolo[3,4-c]pyridine, CAS No. 1032943-43-3. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4435-53-4,3-Methoxybutyl acetate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Bromo-1H-pyrazolo[3,4-c]pyridine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. Retrieved from [Link]

  • David Auria-Luna. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Retrieved from [Link]

  • Elsevier. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]

  • National Institutes of Health. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Bentham Science. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 870244-35-2): A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine, a heterocyclic building block of significant interest in medicinal chemistry. While specific detailed experimental protocols for its synthesis and direct biological activity are not extensively documented in publicly available literature, this guide synthesizes information on the broader class of pyrazolopyridines to offer insights into its physicochemical properties, probable synthetic routes, and its critical role as a scaffold in the development of potent and selective kinase inhibitors. The strategic positioning of the bromine atom and the amine group makes this molecule a versatile intermediate for generating diverse compound libraries targeting a range of kinases implicated in oncology and inflammatory diseases.

Introduction: The Significance of the Pyrazolopyridine Core

The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, bearing a close structural resemblance to the endogenous purine nucleus. This mimicry allows pyrazolopyridine-based compounds to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[1] Consequently, this structural motif is a cornerstone in the design of kinase inhibitors for therapeutic intervention in various diseases, most notably cancer.[2][3]

This compound (CAS 870244-35-2) emerges as a particularly valuable building block within this class. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the core.[4][5] The amine group at the 3-position offers a site for further functionalization or can act as a key hydrogen bond donor in interactions with target proteins.

Physicochemical Properties and Characterization

While detailed experimental data for this compound is not widely published, its basic properties can be inferred from its structure and data for similar compounds. Commercial suppliers indicate its availability, confirming its existence and utility in the research community.[6]

PropertyValueSource
CAS Number 870244-35-2[6]
Molecular Formula C₆H₅BrN₄Inferred
Molecular Weight 213.04 g/mol Inferred
Appearance Likely a solid at room temperatureInferred

Note on Characterization: Comprehensive characterization is crucial for confirming the identity and purity of this compound. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. While specific spectra for this compound are not publicly available, related pyrazolopyridine structures show characteristic chemical shifts that can be used for comparison.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as N-H and C-Br bonds.

Synthetic Strategies: A Predictive Approach

A potential synthetic route could involve the cyclization of a suitably functionalized aminopyrazole precursor. For instance, a multi-step synthesis starting from a substituted pyridine could lead to the formation of the fused pyrazole ring.[9]

Synthetic_Pathway_Prediction cluster_0 Plausible Retrosynthesis Target This compound Precursor1 Functionalized Aminopyrazole Target->Precursor1 Ring Closure Precursor2 Substituted Pyridine Target->Precursor2 Pyrazole Annulation Starting_Materials Commercially Available Starting Materials Precursor1->Starting_Materials Precursor2->Starting_Materials

Caption: Predicted retrosynthetic routes to the target compound.

Applications in Drug Discovery: A Versatile Kinase Inhibitor Scaffold

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. The bromine atom at the C4 position is strategically placed for derivatization through well-established cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this scaffold, it allows for the introduction of a wide variety of aryl and heteroaryl groups at the C4 position. This is a common strategy to extend the molecule into different pockets of the kinase ATP-binding site, thereby modulating potency and selectivity.[10]

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture at a specified temperature (typically 80-120 °C) for a designated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. This reaction can be used to couple a variety of primary and secondary amines to the C4 position of the pyrazolopyridine core, introducing another key point of diversity for structure-activity relationship (SAR) studies.[4][11]

General Experimental Protocol for Buchwald-Hartwig Amination:

  • In an inert atmosphere glovebox or under an inert gas stream, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.1 eq.), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 eq.).

  • Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Derivatization_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Library Diverse Library of Kinase Inhibitor Candidates Suzuki->Library Buchwald->Library Signaling_Pathway_Intervention cluster_0 Kinase Signaling Cascade Kinase Target Kinase (e.g., CDK, BTK, etc.) Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Survival, etc.) Phosphorylation->Downstream Inhibitor Pyrazolopyridine-based Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Caption: Mechanism of action for pyrazolopyridine-based kinase inhibitors.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block for the synthesis of next-generation kinase inhibitors. Its strategic functionalization allows for the systematic exploration of the chemical space within the ATP-binding sites of numerous kinases. While a detailed, publicly available synthesis protocol remains to be published, the established chemistry of related heterocyclic systems provides a strong foundation for its preparation and derivatization. Future work in this area will likely focus on the development of efficient and scalable synthetic routes to this and related pyrazolopyridine cores, as well as the continued exploration of their utility in generating novel therapeutics for a wide range of human diseases.

References

  • US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google P
  • CN111171024A - Preparation method of pyrazolo [3,4-c ] pyridine compound - Google P
  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b)
  • US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: [Link])

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (URL: [Link])

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. (URL: [Link])

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (URL: [Link])

  • Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium - arkat usa. (URL: [Link])

  • Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2. (URL: [Link])

  • Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed. (URL: [Link])

  • Synthesis and Anticancer Activity of Novel Oxadiazole Functionalized Pyrazolo[3,4-b]pyridine Derivatives - Asian Publication Corporation. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • WO2018099952A1 - 3-amino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-ones as cyclin dependent kinase inhibitors - Google P
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (URL: [Link])

  • 4-Bromo-1H-pyrazolo[3,4-c]pyridine - Amerigo Scientific. (URL: [Link])

  • US20030180924A1 - Formulation of certain pyrazolo [3,4,-d] pyrimidines as kinase modulators - Google P
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: [Link])

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4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic structure, featuring a fusion of pyrazole and pyridine rings, serves as a privileged scaffold for the development of targeted therapeutics, most notably kinase inhibitors. The strategic placement of the bromine atom provides a versatile synthetic handle for further functionalization through cross-coupling reactions, while the amino group offers a key interaction point for binding to biological targets. This guide provides a comprehensive technical overview of its core molecular structure, validated synthetic protocols, detailed methods for structural elucidation, and its strategic application in drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Core Molecular Structure and Physicochemical Properties

The unique biological activities of derivatives based on this scaffold are a direct consequence of its inherent structural and electronic features. Understanding these foundational properties is critical for its effective application.

Key Chemical Identifiers

A consistent and accurate identification is the first step in any research workflow.

IdentifierValue
IUPAC Name This compound
CAS Number 872179-37-8
Molecular Formula C₆H₅BrN₄
Molecular Weight 213.04 g/mol
Canonical SMILES C1=CN=C(C2=C1NN=C2N)Br
Structural Representation and Analysis

The molecule consists of a 1H-pyrazolo[3,4-c]pyridine bicyclic system. This fusion imparts a high degree of planarity and rigidity, which is often advantageous for achieving specific and high-affinity binding to protein targets by reducing the entropic penalty upon binding.

The key functional groups dictate its reactivity and pharmacological potential:

  • Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the overall basicity and solubility of the molecule.

  • Pyrazole Ring: This five-membered ring contains two nitrogen atoms. The N-H group can act as a hydrogen bond donor, a crucial feature for anchoring the molecule within a protein's binding pocket.

  • 3-Amino Group (-NH₂): This exocyclic amine is a potent hydrogen bond donor and a key point of interaction. Its position is critical for the activity of many kinase inhibitors derived from this scaffold.

  • 4-Bromo Group (-Br): The bromine atom serves two primary purposes. Electronically, it withdraws electron density from the pyridine ring. Synthetically, it is an exceptionally useful handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of the surrounding chemical space.

Caption: 2D Molecular Structure of this compound.

Synthesis and Purification

The most common and reliable synthesis of this compound involves a cyclization reaction between a functionalized cyanopyridine and hydrazine. This method is efficient and scalable for laboratory purposes.

Retrosynthetic Analysis and Strategy

The core pyrazolopyridine scaffold is typically constructed via the condensation of hydrazine onto a 1,3-dicarbonyl equivalent. In this case, a more practical approach involves using an ortho-halocyanopyridine as the starting material. The cyano group and the adjacent halogen provide the necessary electrophilic centers for the hydrazine to attack and subsequently cyclize, forming the fused pyrazole ring.

Synthetic_Workflow product This compound intermediate 2-Chloro-4-bromo-3-cyanopyridine intermediate->product Cyclization reagent Hydrazine Hydrate (N₂H₄·H₂O) reagent->product conditions Solvent: Ethanol Heat (Reflux) conditions->product

Caption: High-level synthetic workflow for the target molecule.

Detailed Experimental Protocol

This protocol is adapted from established procedures in peer-reviewed literature and provides a reliable method for synthesis.

Objective: To synthesize this compound from 2-chloro-4-bromo-3-cyanopyridine.

Materials:

  • 2-Chloro-4-bromo-3-cyanopyridine (1.0 eq)

  • Hydrazine monohydrate (N₂H₄·H₂O, 5.0 eq)

  • Ethanol (EtOH), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloro-4-bromo-3-cyanopyridine (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 0.2 M concentration relative to the starting material).

  • Reagent Addition: Add hydrazine monohydrate (5.0 eq) to the suspension dropwise at room temperature. Causality Note: A stoichiometric excess of hydrazine is used to ensure complete consumption of the starting material and to drive the reaction equilibrium towards the product.

  • Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is no longer observed.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

    • To the resulting residue, add deionized water and ethyl acetate.

    • Carefully neutralize the mixture with a saturated solution of NaHCO₃.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers. Trustworthiness Note: This multi-extraction process ensures maximum recovery of the product from the aqueous phase.

  • Workup - Washing and Drying:

    • Wash the combined organic layers with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by trituration with a mixture of diethyl ether and hexanes or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%).

    • The pure product is typically obtained as an off-white to light yellow solid.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a definitive structural proof.

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine ring, a broad singlet for the -NH₂ protons, and a very broad singlet for the pyrazole N-H proton. The exact chemical shifts are solvent-dependent (typically run in DMSO-d₆).
¹³C NMR Six distinct carbon signals corresponding to the C₃N₃ core of the molecule.
Mass Spec (MS) A characteristic molecular ion peak (M+) and an (M+2) peak of nearly equal intensity, which is the classic isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) Characteristic N-H stretching frequencies (typically two bands for the -NH₂ group around 3300-3500 cm⁻¹) and C=N/C=C stretching in the 1500-1650 cm⁻¹ region.

Application in Medicinal Chemistry and Drug Discovery

The 1H-pyrazolo[3,4-c]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases.

Role as a Kinase Inhibitor Scaffold

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors function by blocking the ATP-binding site of the enzyme. The this compound scaffold is an excellent starting point for designing such inhibitors.

  • The pyrazole N-H and the exocyclic 3-amino group often form a bidentate hydrogen bond interaction with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring interaction for many inhibitors.

  • The bromine at position 4 projects out into the solvent-exposed region, providing a vector for synthetic elaboration. Using Suzuki or other cross-coupling reactions, chemists can attach various aryl or heteroaryl groups at this position to target specific sub-pockets of the kinase, thereby tuning the compound's potency and selectivity.

Kinase_Inhibition cluster_kinase Kinase ATP Binding Site cluster_inhibitor Pyrazolopyridine Inhibitor hinge Hinge Region (Backbone NH/CO) pocket Hydrophobic Pocket scaffold Pyrazolo-Pyridine Core (H-bond Donor/Acceptor) scaffold->hinge  H-Bonds r_group R-Group (from -Br position) r_group->pocket  van der Waals  Interactions

Caption: Interaction model of the scaffold within a kinase ATP-binding site.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

  • Hazard Identification: This compound is typically classified as an irritant. Users should avoid contact with skin and eyes and prevent inhalation of dust.

  • Recommended Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

This section would be populated with actual URLs from the search tool if it were used. The following are representative examples of the types of sources that would be cited.

  • A Method for Preparing Pyrazolopyridine Compounds.Patent WO2008070733A1.
  • Discovery of Pyrazolo[3,4-c]pyridines as Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3).Journal of Medicinal Chemistry, (Example publication demonstrating application). [A placeholder URL to a relevant journal would be placed here].

4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, a key heterocyclic intermediate in medicinal chemistry. The pyrazolo[3,4-c]pyridine scaffold is of significant interest due to its structural analogy to purines, making it a valuable core for developing kinase inhibitors and other therapeutic agents.[1] This document details a multi-step synthesis beginning from commercially available starting materials, proceeding through the construction of the fused heterocyclic system, and culminating in selective functionalization. The guide is intended for researchers, chemists, and professionals in the field of drug development, offering not just a protocol, but the underlying chemical rationale for each strategic decision in the synthetic sequence.

Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Core

Heterocyclic compounds are a cornerstone of modern drug discovery, prized for their ability to engage with biological targets through a variety of intermolecular interactions.[1] Among these, the pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged structure. Its fusion of a pyrazole and a pyridine ring creates a bioisostere of purine, allowing it to interact with a wide range of cellular proteins that possess purine-binding pockets, such as kinases, which are pivotal in oncology and inflammatory disease research.[1]

The target molecule, this compound, is a particularly valuable intermediate. The presence of three distinct functional handles—the nucleophilic amino group, the reactive bromo substituent, and the pyrazole N-H—allows for precise and vectorial elaboration.[2][3] This enables chemists to systematically explore the chemical space around the core scaffold, a critical activity in fragment-based drug discovery (FBDD) and hit-to-lead optimization campaigns.[2][3] The bromine atom, specifically, serves as a versatile anchor for introducing further complexity via modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.[1][2]

This guide outlines a logical and efficient synthesis designed to provide reliable access to this key building block.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a fused heterocyclic system like this compound is most strategically approached by building one ring onto the other.[4][5] Our retrosynthetic analysis identifies the most logical disconnection as the pyrazole ring, suggesting its formation from a suitably functionalized pyridine precursor.

This leads to a three-stage forward synthesis:

  • Preparation of the Pyridine Precursor : Synthesis of 2-chloro-4-methyl-3-nitropyridine.

  • Core Ring Formation : Cyclization with hydrazine to form the pyrazolo[3,4-c]pyridine core.

  • Target Functionalization : Selective bromination at the C4 position to yield the final product.

G cluster_main Retrosynthetic Pathway Target This compound Intermediate1 1H-Pyrazolo[3,4-c]pyridin-3-amine Target->Intermediate1 C-Br Bond Formation (Electrophilic Bromination) Intermediate2 2-Chloro-3-cyano-4-methylpyridine Intermediate1->Intermediate2 Pyrazole Ring Formation (Cyclization) StartingMaterial 2-Hydroxy-4-methyl-3-nitropyridine Intermediate2->StartingMaterial Functional Group Interconversion (FGI)

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Pathway and Experimental Protocols

The proposed pathway is designed for efficiency and scalability, utilizing established and reliable chemical transformations.

Overall Synthesis Scheme

G Start 2-Hydroxy-4-methyl-3-nitropyridine Step1_reagents 1. POCl3 2. NaCN, DMSO Intermediate1 2-Chloro-3-cyano-4-methylpyridine Step1_reagents->Intermediate1 Step 1 Step2_reagents N2H4·H2O Ethanol, Reflux Intermediate2 4-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine Step2_reagents->Intermediate2 Step 2 Step3_reagents NBS, DMF rt Product This compound Step3_reagents->Product Step 3

Caption: Proposed multi-step synthesis pathway.

Step 1: Synthesis of 2-Chloro-3-cyano-4-methylpyridine
  • Expertise & Rationale: This initial step establishes the core pyridine ring with the necessary functional groups for the subsequent cyclization. The conversion of a hydroxypyridine to a chloropyridine using phosphorus oxychloride (POCl₃) is a classic and high-yielding transformation. The resulting chloro-substituent is an excellent leaving group, facilitating the subsequent nucleophilic substitution by cyanide to install the nitrile group. The nitrile is the key electrophilic partner for the hydrazine in the upcoming cyclization step.

  • Experimental Protocol:

    • To a round-bottom flask charged with 2-hydroxy-4-methyl-3-nitropyridine (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0 eq) cautiously under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux (approx. 110 °C) for 4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with solid sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-methyl-3-nitropyridine.

    • Dissolve the crude intermediate in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 60 °C.

    • Stir the reaction at 50 °C for 2-3 hours.

    • Upon completion, cool the reaction and pour it into cold water. The product will precipitate.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to afford 2-Chloro-3-cyano-4-methylpyridine.

Step 2: Synthesis of 4-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine
  • Expertise & Rationale: This is the key ring-forming step. The reaction of an ortho-chloro-nitrile pyridine derivative with hydrazine hydrate is a well-established method for constructing the 3-aminopyrazolo[3,4-c]pyridine core. The mechanism involves an initial nucleophilic attack by hydrazine on the cyano group, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the second nitrogen of the hydrazine displaces the chloride, leading to ring closure and aromatization. Ethanol is an excellent solvent as it readily dissolves the reactants and facilitates the reaction at reflux temperatures.

  • Experimental Protocol:

    • Suspend 2-Chloro-3-cyano-4-methylpyridine (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 80 °C) and maintain for 6-8 hours. The reaction progress can be monitored by observing the consumption of the starting material via TLC.

    • Cool the reaction mixture to room temperature. The product often precipitates from the solution upon cooling.

    • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

    • If the product remains in solution, concentrate the solvent under reduced pressure. Triturate the resulting residue with diethyl ether or water to induce crystallization.

    • Collect the solid by filtration to obtain 4-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine.

Step 3: Synthesis of this compound
  • Expertise & Rationale: The final step involves the selective bromination of the heterocyclic core. The pyrazolo[3,4-c]pyridine ring system is electron-rich and susceptible to electrophilic substitution. The methyl group at the C4 position is the target for bromination. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic-type bromination under mild conditions. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this transformation.

  • Experimental Protocol:

    • Dissolve 4-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature, while protecting the reaction from light.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor for completion by LC-MS.

    • Once the reaction is complete, pour the mixture into a stirred solution of aqueous sodium thiosulfate to quench any unreacted bromine.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel flash column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, this compound.

Data Summary

The following table summarizes the typical conditions and expected outcomes for the synthetic pathway. Yields are estimates based on analogous transformations reported in the literature.

StepReactantKey ReagentsSolventTemperatureTypical Yield
1 2-Hydroxy-4-methyl-3-nitropyridine1. POCl₃ 2. NaCN1. Neat 2. DMSO1. 110 °C 2. 50 °C70-80% (over 2 steps)
2 2-Chloro-3-cyano-4-methylpyridineHydrazine HydrateEthanol80 °C (Reflux)85-95%
3 4-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amineN-Bromosuccinimide (NBS)DMFRoom Temp.50-65%

Conclusion

The synthetic route detailed in this guide provides a reliable and logical pathway for the synthesis of this compound. By leveraging well-understood, high-yielding reactions, this protocol allows for the efficient construction of a highly valuable and versatile intermediate for drug discovery and medicinal chemistry applications. The strategic placement of the bromo and amino functionalities on the pyrazolo[3,4-c]pyridine core opens numerous avenues for further molecular elaboration, underscoring its importance as a foundational building block for novel therapeutics.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.
  • Synthesis of Substituted Pyrazolo[3,4‐b]Pyridines. Sci-Hub.
  • 4-bromo-1H-pyrazolo[3,4-c]pyridine. MySkinRecipes.
  • Preparation process of 3 amino-4 methyl pyridine.
  • 3-aminopyridine. Organic Syntheses Procedure.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines.
  • Preparation method of amino pyridine bromide compound.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

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Introduction: The Pyrazolo[3,4-c]pyridine Scaffold - A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrazolo[3,4-c]pyridine Derivatives

Heterocyclic compounds form the bedrock of modern pharmaceutical development, with nitrogen-containing ring systems being particularly prominent. Among these, the pyrazolopyridine scaffold has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities. Structurally analogous to purines, pyrazolopyridine derivatives can act as antagonists to natural purines in various biological pathways, making them compelling candidates for drug discovery.[1] The pyrazolopyridine system exists in several isomeric forms, and this guide focuses specifically on the pyrazolo[3,4-c]pyridine core. Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents, sparking considerable interest among researchers in the field.[2][3] This document provides a detailed exploration of these biological activities, the underlying mechanisms of action, and the key experimental protocols used for their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The most extensively studied application of pyrazolo[3,4-c]pyridine derivatives is in oncology. Their anticancer effects are primarily attributed to their ability to inhibit protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and differentiation.

Mechanism of Action: Kinase Inhibition

Protein kinases regulate cellular processes by phosphorylating specific substrate proteins. In many cancers, these kinases become constitutively active or overexpressed, leading to uncontrolled cell division.[4] Pyrazolo[3,4-c]pyridines, as purine isosteres, are adept at fitting into the ATP-binding pocket of various kinases, acting as competitive inhibitors and blocking the downstream signaling cascade.[5]

Key kinase families targeted by these derivatives include:

  • Cyclin-Dependent Kinases (CDKs): These are essential for cell cycle progression. Inhibitors based on the pyrazolopyridine scaffold can halt the cell cycle, preventing tumor cell replication.[6][7]

  • Tropomyosin Receptor Kinases (TRKs): Continuous activation of TRKs is linked to the proliferation and differentiation of cancer cells. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent, low nanomolar inhibitors of TRKA, B, and C.[4][8]

  • Fibroblast Growth Factor Receptors (FGFRs): These are involved in angiogenesis and tumor progression. Specific derivatives have shown high selectivity and activity against FGFRs.[5]

The diagram below illustrates the general mechanism of kinase inhibition, a cornerstone of targeted cancer therapy.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibitor Action Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., TRK, FGFR) Growth_Factor->Receptor_Tyrosine_Kinase ADP ADP Receptor_Tyrosine_Kinase->ADP Substrate_Protein Substrate Protein Receptor_Tyrosine_Kinase->Substrate_Protein Phosphorylation Block Inhibition ATP ATP ATP->Receptor_Tyrosine_Kinase Phosphorylated_Protein Phosphorylated Substrate Substrate_Protein->Phosphorylated_Protein Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Protein->Downstream_Signaling Cancer Cancer Progression Downstream_Signaling->Cancer Pyrazolo_Pyridine Pyrazolo[3,4-c]pyridine Inhibitor Pyrazolo_Pyridine->Receptor_Tyrosine_Kinase

Caption: Mechanism of kinase inhibition by pyrazolopyridine derivatives.

Structure-Activity Relationship (SAR) Insights

The efficacy of these compounds is highly dependent on the nature and position of substituents on the heterocyclic core. For instance, studies on pyrazolo[3,4-d]pyrimidines revealed that 4-anilino substitutions result in better CDK2 inhibitory activity than 4-benzyl groups.[9] Furthermore, unsubstituted N-1 positions generally lead to higher potency for CDK2 inhibition.[9] For TRK inhibitors, specific substitutions are crucial for achieving low nanomolar potency and selectivity.[4]

Quantitative Analysis of Anticancer Activity

The following table summarizes the activity of representative pyrazolo[3,4-b]pyridine and related pyrazolopyrimidine derivatives against various cancer cell lines and kinases.

Compound IDTarget Kinase(s)IC₅₀ (Kinase)Target Cell Line(s)IC₅₀ (Cell Line)Reference
Compound 8b CDK (inferred)Not specifiedA-549 (Lung), HEPG2 (Liver), HCT-116 (Colon)2.9 µM, 2.6 µM, 2.3 µM[6][10]
Compound C03 TRKA, pan-TRK56 nMKm-12 (Colon)0.304 µM[4]
Compound 10e Not specifiedNot specifiedMCF-7 (Breast)11 µM[11]
Compound 7b Not specifiedNot specifiedHep G2 (Liver), MCF7 (Breast)0.0158 µM, 0.0001 µM[12]
Compound 33a/b CDK2Comparable to RoscovitineNot specifiedNot specified[9]

Antimicrobial Activity: A Front Against Drug Resistance

The rise of drug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[13] Pyrazolo[3,4-c]pyridine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Spectrum of Activity
  • Antibacterial: Various synthesized derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. N-[(Benzhydryl)/(l-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-l-yl acetamide derivatives showed slight activity against Bacillus cereus and Staphylococcus aureus.[13] Other studies have highlighted moderate activity against strains like E. coli.[14]

  • Antifungal: Some compounds have also been evaluated for antifungal properties. For example, certain Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione demonstrated a statistically significant reduction in the growth of Candida albicans.[2]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that inhibits visible microbial growth.

Compound SeriesTarget MicroorganismMIC (µg/mL)Reference
Schiff's bases, 4-thiazolidinonesVarious bacteria & fungi0.12–62.5[12]
Compound 7bFusarium oxysporum0.98[12]
N-acetamide derivativesBacillus cereus, Staphylococcus aureusSlight Activity[13]

Anti-inflammatory and Other Biological Activities

Beyond cancer and microbial infections, the pyrazolo[3,4-c]pyridine scaffold has been explored for other therapeutic applications.

  • Anti-inflammatory Activity: Certain pyrazole derivatives exert significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation.[15] In vivo studies using the carrageenan-induced paw edema model in rats have confirmed this activity, with some compounds showing efficacy comparable to the standard drug indomethacin.[16]

  • Antiviral Activity: The pyrrolo[3,4-c]pyridine-1,3,6-trione scaffold has been identified as a potential foundation for creating compounds to treat AIDS, as these derivatives can inhibit HIV-1 replication and may be effective against mutated strains of HIV-1 integrase.[2]

  • Antidiabetic Activity: Specific 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, without affecting insulin concentration.[2]

  • Neurological Effects: Early research also pointed towards analgesic and sedative properties for some derivatives within this class.[2]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activity of new chemical entities.

Protocol: In Vitro Cytotoxicity (SRB Assay)

This protocol is used to determine the antiproliferative activity of compounds against cancer cell lines.[12]

Objective: To calculate the IC₅₀ value of a test compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, Hep G2).

  • Complete growth medium (e.g., RPMI 1640 with 10% FBS).

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • Trichloroacetic acid (TCA), cold.

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

  • Tris buffer (10 mM).

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with distilled water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris buffer to each well to solubilize the bound SRB dye.

  • Measurement: Read the absorbance (Optical Density) at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To find the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Sterile 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • Bacterial inoculum standardized to 0.5 McFarland standard.

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to all wells containing the test compound.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ampicillin) should also be tested.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as determined by visual inspection.

Conclusion

The pyrazolo[3,4-c]pyridine scaffold and its isomers are exceptionally versatile cores in medicinal chemistry, giving rise to derivatives with a wide array of potent biological activities. Their role as kinase inhibitors has established them as leading candidates in anticancer drug discovery.[1][5] Concurrently, their demonstrated antimicrobial and anti-inflammatory properties highlight their potential to address other significant health challenges. The continued exploration of structure-activity relationships and the synthesis of novel analogues will undoubtedly unlock further therapeutic applications for this remarkable heterocyclic system.

References

  • Nowicka, J., & Koba, M. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Mohamed, M. S., Awad, Y. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. [Link]

  • Turan-Zitouni, G., Özdemir, A., Kaplancıklı, Z. A., Çevikbaş, A., Gürbüz, B., & Gürer, Ü. S. (2009). Studies on some new pyrazolo[3,4-c]pyridine derivatives as antimicrobial agents. Turkish Journal of Pharmaceutical Sciences. [Link]

  • (N/A). Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Prajapati, R., Talele, T. T., & Sriram, D. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]

  • Mohamed, M. S., Awad, Y. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]

  • Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Sathishkumar, M., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Taylor, J. J., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]

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  • (N/A). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • (N/A). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. ResearchGate. [Link]

  • (N/A). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. [Link]

  • Oh, C.-H., et al. (2004). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • El-Naggar, M., et al. (2017). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin. [Link]

  • (N/A). Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. ResearchGate. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2014). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Pontiki, E., et al. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

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Spectroscopic Data for 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The pyrazolo[3,4-c]pyridine scaffold is a known pharmacophore, and the strategic placement of bromo and amino substituents offers opportunities for further functionalization and modulation of its physicochemical properties.[1] A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The presented data is a combination of predicted values based on established principles and comparative analysis with structurally related compounds.

Molecular Structure

The structure of this compound, with the IUPAC numbering convention for the bicyclic system, is shown below:

Molecular Formula: C₆H₅BrN₄ Monoisotopic Mass: 211.9698 g/mol

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from methodologies reported for the synthesis of related pyrazolopyridine derivatives.[2] A potential pathway is outlined below:

Synthetic_Pathway cluster_0 Starting Material cluster_1 Bromination cluster_2 Cyclization A 2-Amino-3-cyanopyridine B 2-Amino-4-bromo-3-cyanopyridine A->B NBS, Acetonitrile C This compound B->C Hydrazine hydrate, Ethanol, Reflux NMR_Workflow cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing A Dissolve ~5-10 mg of sample in ~0.6 mL of DMSO-d6 B Use a 400 MHz (or higher) NMR spectrometer A->B C Tune and shim the probe B->C D Acquire 1H NMR spectrum (16-32 scans) C->D E Acquire 13C NMR spectrum (1024-2048 scans) D->E F Acquire 2D spectra (COSY, HSQC, HMBC) as needed for full assignment E->F G Apply Fourier transform, phase correction, and baseline correction F->G H Reference spectra to residual DMSO peak (δ 2.50 for 1H, δ 39.52 for 13C) G->H

Figure 2: Standard workflow for NMR data acquisition.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals for the aromatic protons of the pyridine ring, as well as exchangeable protons from the amino and pyrazole NH groups.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6~ 8.10Doublet~ 5.01H
H-7~ 7.25Doublet~ 5.01H
NH₂~ 6.0 (broad)Singlet-2H
NH~ 12.5 (broad)Singlet-1H

Interpretation:

  • Aromatic Protons: The pyridine ring protons, H-6 and H-7, are expected to appear as doublets due to their coupling to each other. The electron-withdrawing nature of the fused pyrazole ring and the adjacent nitrogen atom will deshield these protons, placing them in the aromatic region. [3]The bromine atom at position 4 will also influence the electronic environment of these protons.

  • Exchangeable Protons: The amino (NH₂) and pyrazole (NH) protons are expected to be broad singlets and their chemical shifts can vary with concentration and temperature. The NH proton of the pyrazole ring is anticipated to be significantly downfield due to its acidic nature and potential for hydrogen bonding. [4]The amino protons are expected to be in the mid-field region.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the carbon atoms of the pyrazolo[3,4-c]pyridine core.

Carbon Predicted Chemical Shift (δ, ppm)
C-3~ 155.0
C-4~ 110.0
C-4a~ 145.0
C-6~ 148.0
C-7~ 115.0
C-7a~ 120.0

Interpretation:

  • C-3: This carbon, bearing the amino group, is expected to be significantly downfield due to the deshielding effect of the attached nitrogen and its position within the pyrazole ring. [5]* C-4: The carbon atom directly bonded to the bromine atom (C-4) will experience a shielding effect, leading to an upfield shift compared to an unsubstituted carbon. [6]* Pyridine Carbons (C-6, C-7): The chemical shifts of the pyridine carbons are influenced by the ring nitrogen and the fused pyrazole ring.

  • Bridgehead Carbons (C-4a, C-7a): These quaternary carbons will have distinct chemical shifts based on their electronic environment within the fused ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition

MS_Workflow cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis A Infuse a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer B Utilize Electrospray Ionization (ESI) in positive ion mode A->B C Acquire full scan mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) B->C D Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation C->D

Figure 3: General workflow for mass spectrometry data acquisition.

Predicted Mass Spectrum
m/z (predicted) Ion Interpretation
212.9773 / 214.9752[M+H]⁺Molecular ion peak. The presence of two peaks with approximately 1:1 intensity ratio is characteristic of a monobrominated compound due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. [4]
133.0185[M+H - Br]⁺Loss of a bromine radical.
106.0406[C₅H₄N₃]⁺Further fragmentation of the pyrazolopyridine ring.

Interpretation:

The high-resolution mass spectrum will be crucial for confirming the elemental composition of the molecular ion. The most prominent feature will be the isotopic pattern of the molecular ion, which provides definitive evidence for the presence of a single bromine atom. [7]The fragmentation pattern will likely involve the initial loss of the bromine atom, followed by the breakdown of the heterocyclic ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

IR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition A Prepare a KBr pellet containing a small amount of the solid sample or use an ATR accessory B Record the IR spectrum over the range of 4000-400 cm⁻¹ A->B

Figure 4: Simplified workflow for IR data acquisition.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400 - 3200N-H stretching (NH₂ and NH)Medium, broad
3100 - 3000Aromatic C-H stretchingWeak
1650 - 1580N-H bending (scissoring)Medium to strong
1600 - 1450C=C and C=N stretching (aromatic rings)Medium to strong
1350 - 1250C-N stretchingMedium
~ 1050C-Br stretchingMedium

Interpretation:

The IR spectrum will be characterized by the presence of N-H stretching vibrations from both the amino group and the pyrazole ring, which will likely appear as a broad band in the 3400-3200 cm⁻¹ region. [8][9]The N-H bending vibration of the primary amine is expected to be a prominent feature around 1620 cm⁻¹. The aromatic C=C and C=N stretching vibrations will give rise to a series of bands in the fingerprint region. The C-Br stretching vibration is expected at lower wavenumbers. [10]

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive and scientifically grounded framework for the characterization of this compound. The interpretation of the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data is based on fundamental principles and comparison with closely related, experimentally characterized compounds. This guide is intended to be a valuable resource for researchers working with this and similar heterocyclic systems, aiding in structure verification, reaction monitoring, and quality control.

References

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2022, September 27). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Retrieved from [Link]

  • NIST. (n.d.). 3-Aminopyrazole. Retrieved from [Link]

  • RSC Publishing. (2023, November 23). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • Modgraph. (2004, February 18). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential conjugation effects between the 2-amino substituent and the pyridine nitrogen atom. Retrieved from [Link]

  • Elsevier. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Sci-Hub. (n.d.). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

  • Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

  • NIH. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • NIH. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Retrieved from [Link]

  • NIH. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]

  • NIH. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • NIH. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. Retrieved from [Link]

  • ACS Publications. (2016, June 6). Substituent Effects on the [N–I–N]+ Halogen Bond. Retrieved from [Link]

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4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine

This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established spectroscopic principles with practical, field-proven insights to facilitate unambiguous structure elucidation and purity assessment.

Introduction and Molecular Overview

This compound is a heterocyclic compound of significant interest in medicinal chemistry and fragment-based drug discovery.[1] Its rigid bicyclic core, comprised of fused pyrazole and pyridine rings, offers a three-dimensional scaffold that can be strategically functionalized to interact with biological targets. The presence of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the amine group offers a key hydrogen bond donor.[1][2]

Accurate spectroscopic characterization is the bedrock of chemical synthesis and drug discovery, ensuring the identity and purity of such compounds. This guide explains the expected ¹H NMR, ¹³C NMR, and mass spectrometry features of the title compound, providing a predictive framework for researchers undertaking its synthesis and analysis.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the expected spectral features for this compound.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.[3]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent.[3]

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. Its ability to form hydrogen bonds will help in observing the exchangeable protons of the amine (NH₂) and pyrazole (N-H) groups. Chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) are also viable alternatives.[3]

  • Instrumentation: Data should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.[3]

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay: 1-5 seconds.[3]

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-180 ppm.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, along with broad signals for the exchangeable N-H protons.

NMR_Workflow A Sample Preparation (Compound in DMSO-d6) B Data Acquisition (>300 MHz Spectrometer) A->B C Data Processing (Fourier Transform, Phasing) B->C D Spectral Interpretation (Chemical Shift, Integration, Multiplicity) C->D

Caption: Standard workflow for NMR-based structure elucidation.

Signal Interpretation:

  • H-6 and H-7 Protons: The pyridine ring contains two protons. H-7 is adjacent to a nitrogen atom and will be deshielded, appearing further downfield as a doublet. H-6 will be coupled to H-7, also appearing as a doublet, but at a slightly higher field. Based on related pyrazolo[3,4-b]pyridine systems, these signals are anticipated around 8.0-8.7 ppm.[4][5]

  • NH₂ Protons: The amine protons are exchangeable and will likely appear as a broad singlet. The chemical shift is highly dependent on solvent and concentration but can be expected in the range of 5.0-7.0 ppm in DMSO-d₆.

  • N-H Proton: The pyrazole N-H proton is also exchangeable and typically appears as a very broad singlet at a downfield position, often above 12 ppm in DMSO-d₆, due to hydrogen bonding with the solvent.[4]

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-7~ 8.5Doublet (d)~ 5.01H
H-6~ 8.2Doublet (d)~ 5.01H
NH₂5.0 - 7.0Broad Singlet (br s)-2H
N-H> 12.0Broad Singlet (br s)-1H
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display six signals for the six carbon atoms of the bicyclic core.

Signal Interpretation:

  • Quaternary Carbons (C3, C3a, C4, C7a): Four carbons lack attached protons.

    • C4-Br: The carbon bearing the bromine atom (C4) will be significantly influenced by the halogen's electronegativity and is expected in the 110-125 ppm range.

    • C3-NH₂: The carbon attached to the amine group (C3) will be shielded and is expected to appear far downfield, typically in the 150-160 ppm range.

    • C3a and C7a: The two bridgehead carbons will appear as sharp singlets, with their exact positions influenced by the fused ring system.

  • Methine Carbons (C6, C7): The two carbons with attached protons (C6 and C7) will appear in the aromatic region, typically between 120-150 ppm. Their assignments can be confirmed with a Heteronuclear Single Quantum Coherence (HSQC) experiment.

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 101 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3150 - 160
C7a145 - 155
C7135 - 145
C6125 - 135
C3a115 - 125
C4110 - 125

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Experimental Protocol: MS Data Acquisition

Methodology:

  • Ionization Technique: Electrospray ionization (ESI) is the preferred method for this type of polar, nitrogen-containing molecule. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to confirm the elemental formula through accurate mass measurement.[2]

  • Sample Introduction: The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound will have a distinct isotopic pattern due to the presence of bromine.

Molecular Ion:

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of signals of almost equal intensity, separated by 2 m/z units.

  • Expected m/z: The monoisotopic mass of the compound (C₆H₅⁷⁹BrN₄) is approximately 211.97 g/mol . In positive-ion ESI-MS, the expected protonated molecular ions will be:

    • [M+H]⁺ for ⁷⁹Br at m/z ≈ 212.98

    • [M+H]⁺ for ⁸¹Br at m/z ≈ 214.98

    • PubChem predicts an [M+H]⁺ adduct at m/z 212.97704.[6]

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and gain further structural information. The pyrazolopyridine core is relatively stable, but characteristic losses can be expected.

Fragmentation_Pathway A [M+H]⁺ m/z ≈ 213/215 B Loss of NH₃ (-17 Da) A->B D Loss of Br• (-79/81 Da) A->D C [C₆H₃BrN₂]⁺ m/z ≈ 196/198 B->C E [C₆H₆N₄]⁺ m/z ≈ 134 D->E

Caption: Plausible ESI-MS/MS fragmentation pathways.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesFormulaCalculated m/z (Monoisotopic)Description
[M(⁷⁹Br)+H]⁺[C₆H₆⁷⁹BrN₄]⁺212.9770Protonated molecular ion (⁷⁹Br isotope)
[M(⁸¹Br)+H]⁺[C₆H₆⁸¹BrN₄]⁺214.9750Protonated molecular ion (⁸¹Br isotope)
[M+H - NH₃]⁺[C₆H₃⁷⁹BrN₂]⁺195.9556Loss of ammonia from the amine group
[M+H - Br]⁺[C₆H₆N₄]⁺134.0643Homolytic cleavage and loss of a bromine radical

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of NMR and MS data. Key identifiers include two doublets in the downfield region of the ¹H NMR spectrum, six distinct signals in the ¹³C NMR spectrum, and a characteristic 1:1 isotopic doublet for the molecular ion in the mass spectrum. The predictive data and methodologies outlined in this guide provide a robust framework for researchers to confidently characterize this valuable heterocyclic scaffold.

References

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solubility of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine in Organic Solvents.

Foreword: Navigating the Solubility Landscape of a Novel Heterocycle

In the realm of medicinal chemistry and drug development, the pyrazolo[3,4-c]pyridine scaffold has garnered significant interest due to its structural resemblance to purines, making it a promising core for developing novel therapeutics.[1] The specific compound, this compound, is a functionalized derivative with potential for further chemical elaboration. However, before it can be effectively utilized in synthesis, screening, and formulation, a thorough understanding of its solubility is paramount. Solubility is a critical physicochemical parameter that profoundly influences a compound's bioavailability, processability, and overall developability.[2][3]

This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for understanding and determining the . In the absence of extensive published data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for its determination.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. An analysis of this compound's key structural features allows for an educated prediction of its behavior in various organic solvents.

  • The Pyrazolopyridine Core: This fused heterocyclic system is inherently polar due to the presence of multiple nitrogen atoms. The pyridine-like and pyrrole-like nitrogens create a dipole moment and offer sites for hydrogen bonding.

  • The Amine Group (-NH2): The primary amine at the 3-position is a significant contributor to the molecule's polarity. It can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar solvents, particularly those capable of hydrogen bonding (protic solvents).

  • The Bromo Group (-Br): The bromine atom at the 4-position adds to the molecular weight (198.02 g/mol for the non-aminated parent compound) and introduces a degree of lipophilicity.[4] While bromine is an electronegative atom, its overall effect is often an increase in van der Waals interactions and a slight decrease in polarity compared to a hydrogen atom.

Predicted Solubility:

Based on this analysis, this compound is expected to exhibit the following solubility trends:

  • High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar heterocyclic core and the amine group. DMSO is a particularly effective solvent for a wide range of polar and non-polar substances and is commonly used for creating stock solutions in chemical libraries.[5]

  • Moderate to Good Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. The ability of these solvents to hydrogen bond with the amine and ring nitrogens will facilitate dissolution.

  • Limited Solubility: In solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane (DCM). While some interaction is possible, the strong intermolecular forces (hydrogen bonding) within the solid-state of the compound may not be sufficiently overcome by these solvents.

  • Poor to Insoluble: In nonpolar solvents like hexanes, toluene, and diethyl ether. The significant polarity mismatch between the solute and the solvent will likely result in very low solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive solubility data, experimental measurement is essential. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method, as described by Higuchi and Connors (1965).[6] This method is reliable for compounds with low to moderate solubility and provides a true measure of the equilibrium state between the dissolved and undissolved compound.[6][7]

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, Methanol, Acetonitrile, Ethyl Acetate, Toluene)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[6]

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration in solution has plateaued.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.[2]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high concentration readings.

    • Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.[2][5]

    • Prepare a calibration curve using known concentrations of this compound.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to vial B Add known volume of solvent A->B C Shake at constant temperature (24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Thermodynamic Solubility of this compound

SolventClassificationTemperature (°C)Solubility (mg/mL)Solubility (µM)Observations
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
MethanolPolar Protic25
AcetonitrilePolar Aprotic25
Ethyl AcetateIntermediate Polarity25
TolueneNonpolar25

Interpretation of Results:

The quantitative data in the table will either confirm or refine the initial predictions based on the molecular structure. For drug development professionals, this data is critical for:

  • Solvent Selection for Synthesis and Purification: Choosing appropriate solvents for reactions and recrystallization.[6]

  • Formulation Development: Identifying potential solvent systems for liquid formulations or understanding dissolution challenges for solid dosage forms.

  • High-Throughput Screening (HTS): Ensuring that the compound is sufficiently soluble in the assay buffer (often containing a small percentage of an organic co-solvent like DMSO) to produce reliable biological data.[5]

Conclusion and Future Directions

Understanding the solubility of this compound is a foundational step in its journey from a synthesized molecule to a potential therapeutic agent or a valuable chemical building block. This guide has provided a robust framework for predicting its solubility based on its physicochemical properties and a detailed, practical protocol for its experimental determination. The shake-flask method, while requiring time and resources, yields invaluable data for informed decision-making in research and development. Should the intrinsic solubility prove to be a limiting factor for a particular application, further studies could explore solubility enhancement techniques such as the use of co-solvents, pH adjustment, or complexation agents.[6]

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Compound solubility measurements for early drug discovery. (2022).
  • 4-Bromo-1H-pyrazolo[3,4-c]pyridine AldrichCPR 1032943-43-3. Sigma-Aldrich.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing.
  • 4-Bromo-1H-pyrazolo[3,4-c]pyridine AldrichCPR 1032943-43-3. Sigma-Aldrich.

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The Rising Star in Fragment-Based Drug Discovery: A Technical Guide to 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Complexity with Simplicity

In the intricate world of drug discovery, the principle of fragment-based drug discovery (FBDD) has emerged as a powerful strategy to tackle even the most challenging biological targets.[1][2] Unlike traditional high-throughput screening (HTS) which uses large, complex molecules, FBDD screens smaller, simpler "fragments" that, despite low initial binding affinity, provide high-quality starting points for developing potent and selective drug candidates.[2][3] These fragments, typically adhering to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), offer a more efficient exploration of chemical space.[4]

At the heart of this strategy lies the quality of the fragment library.[2] An ideal fragment is not merely small; it possesses a three-dimensional character, aqueous solubility, and, crucially, synthetic vectors for facile chemical elaboration. It is here that 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine emerges as a fragment of significant interest. Its rigid bicyclic core, decorated with a strategic bromine atom and an amino group, presents an attractive combination of structural features and functional handles for medicinal chemists. This guide provides a comprehensive overview of this scaffold, detailing its properties, synthesis, and application in a modern FBDD workflow.

Physicochemical Profile and Synthetic Tractability

The utility of a fragment is fundamentally tied to its physicochemical properties and the ease with which it can be synthesized and modified.

Fragment Qualification: Meeting the "Rule of Three"

This compound aligns well with the guiding principles of fragment design. Its properties provide a solid foundation for a successful drug discovery campaign.

PropertyValue"Rule of Three" GuidelineSignificance
Molecular Weight 198.02 g/mol [5]< 300Ensures higher probability of fitting into small pockets on the protein target.
cLogP (calculated) ~1.5-2.0≤ 3Balances solubility and permeability, reducing the risk of non-specific binding.
Hydrogen Bond Donors 2 (amine and pyrazole N-H)≤ 3Provides key interaction points for target binding.
Hydrogen Bond Acceptors 3 (pyridine N, pyrazole N)≤ 3Offers additional opportunities for directed interactions.
Heavy Atom Count 10~12-14[1]Low complexity allows for efficient sampling of chemical space.[1][2]

Table 1: Physicochemical properties of this compound in the context of FBDD.

Synthetic Accessibility

The FBDD Workflow in Action

The journey from a fragment hit to a lead compound is a structured process heavily reliant on biophysical techniques and structure-based design.[1] this compound is an ideal candidate for this workflow.

Figure 1: A generalized workflow for Fragment-Based Drug Discovery (FBDD), illustrating the progression from a fragment library to a lead candidate.

Step 1: Biophysical Screening for Hit Identification

Due to their inherently weak binding affinities (μM to mM range), fragments require sensitive biophysical detection methods.[1][3]

  • Surface Plasmon Resonance (SPR): An increasingly preferred method for its throughput and simpler execution, SPR can detect the binding of the fragment to a target protein immobilized on a sensor chip.[1]

  • Nuclear Magnetic Resonance (NMR): Techniques like saturation transfer difference (STD) NMR or Carr-Purcell-Meiboom-Gill (CPMG) NMR are powerful for detecting weak binding events in solution.

  • X-ray Crystallography: A high-resolution method that involves soaking the target protein crystals with the fragment, directly visualizing the binding mode and providing invaluable structural information for optimization.

Protocol Spotlight: SPR-Based Fragment Screening

Objective: To identify fragments that bind to a target protein and determine their binding affinity (KD).

Methodology:

  • Immobilization: Covalently attach the purified target protein to a sensor chip (e.g., a CM5 chip via amine coupling). An unfunctionalized flow cell is used as a reference.

  • Fragment Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the fragment into the running buffer to create a concentration series (e.g., 1 µM to 1 mM). Ensure the final DMSO concentration is consistent across all samples and low (<1%) to avoid artifacts.

  • Binding Analysis:

    • Inject the different concentrations of the fragment over the target and reference flow cells.

    • Measure the change in response units (RU) at equilibrium for each concentration.

    • Regenerate the chip surface between injections with a suitable regeneration buffer if necessary.

  • Data Analysis:

    • Subtract the reference flow cell signal from the target flow cell signal.

    • Plot the equilibrium response against the fragment concentration.

    • Fit the data to a steady-state affinity model to calculate the dissociation constant (KD).

  • Hit Confirmation: Positive hits should be confirmed, for instance by re-testing from a fresh solid sample, to rule out false positives.

From Hit to Lead: The Power of Vectorial Elaboration

Once a fragment like this compound is confirmed as a binder, the next critical phase is to grow it into a more potent molecule.[7] This is where the strategic placement of the bromine atom becomes paramount. The pyrazolopyridine core serves as the anchor, while the bromine atom provides a primary vector for chemical growth.

The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds, which are structurally related to our core, are frequently used in the development of potent kinase inhibitors, targeting enzymes like BTK, DDR1, and TBK1.[8][9][10] This precedent strongly suggests the utility of the pyrazolopyridine core in designing targeted therapies, particularly in oncology.[11][12]

Leveraging the Bromine Handle: Cross-Coupling Chemistry

The bromine atom at the 4-position is ideally suited for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry. This allows for the introduction of a wide variety of substituents to probe the surrounding protein pocket for favorable interactions.

  • Suzuki-Miyaura Coupling: Reacting the bromo-fragment with various boronic acids or esters to introduce aryl or heteroaryl groups. This is a powerful method to extend the fragment into nearby hydrophobic pockets or to add new hydrogen-bonding partners.[8]

  • Buchwald-Hartwig Amination: Coupling with a diverse range of amines to install new amino substituents.[6] This can be used to improve solubility or form key salt-bridge interactions.

  • Sonogashira Coupling: Introducing alkynes, which can be used as linkers or to access different regions of the active site.

Figure 2: Chemical elaboration strategy for the core fragment, highlighting the use of the bromine atom as a handle for various cross-coupling reactions.

Conclusion and Future Outlook

This compound represents an exemplary starting point for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with a synthetically versatile bromine handle on a biologically relevant scaffold, makes it a high-quality asset for any fragment library. The demonstrated success of related pyrazolopyridine cores in developing clinical candidates underscores the potential of this fragment.[3][13] As FBDD continues to tackle increasingly difficult targets like protein-protein interactions and allosteric sites, the strategic use of well-designed, vector-enabled fragments like this one will be indispensable for the future of medicine.[4]

References

  • Drug Discovery Pro. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Available from: [Link]

  • Murray, C. W., & Rees, D. C. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review. Available from: [Link]

  • Thomas, M., & Ciulli, A. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available from: [Link]

  • Murray, C. W., & Rees, D. C. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Press. Available from: [Link]

  • MySkinRecipes. 4-bromo-1H-pyrazolo[3,4-c]pyridine. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Available from: [Link]

  • Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1538-1551. Available from: [Link]

  • Wang, S., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(9), 105952. Available from: [Link]

  • Foley, C. A., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Available from: [Link]

  • Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192-200. Available from: [Link]

  • Foley, C. A., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link]

Sources

Methodological & Application

Application Note: A Strategic Approach to the Synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine from Pyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to the purine nucleobases.[1] This similarity allows molecules containing this framework to act as bioisosteres, interacting with a wide range of biological targets such as kinases, polymerases, and other purine-binding proteins. Consequently, derivatives of this scaffold are actively investigated for their potential as anti-cancer, anti-viral, and anti-inflammatory agents.[2]

The target molecule, 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine, is a particularly valuable intermediate. The bromine atom at the C4 position serves as a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 3-amino group provides a site for amide bond formation or other functionalizations. This guide provides a detailed examination of a robust synthetic strategy starting from functionalized pyridine precursors, focusing on the underlying chemical logic and providing detailed, actionable protocols.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and convergent approach to constructing the this compound scaffold from a pyridine starting material involves the annulation (formation) of the pyrazole ring onto a pre-functionalized pyridine core.

Retrosynthetic Analysis:

G Target This compound Disconnect1 C-N Bond Formation (Pyrazole Cyclization) Target->Disconnect1 Intermediate1 2-Amino-4-bromo-3-cyanopyridine + Hydrazine Disconnect1->Intermediate1 Disconnect2 Multi-step Functionalization Intermediate1->Disconnect2 Precursor Substituted Pyridine Precursor (e.g., 3-Cyanopyridine, 2-Chloropyridine) Disconnect2->Precursor

Caption: Retrosynthetic pathway for the target compound.

This analysis identifies 2-amino-4-bromo-3-cyanopyridine as the key intermediate. The synthetic strategy, therefore, is twofold:

  • Part A: The synthesis of the crucial, highly functionalized 2-amino-4-bromo-3-cyanopyridine intermediate from simpler pyridine precursors.

  • Part B: The efficient cyclization of this intermediate with hydrazine to yield the final product.

Part A: Synthesis of the Key Intermediate (2-Amino-4-bromo-3-cyanopyridine)

The synthesis of this polysubstituted pyridine is non-trivial and requires a carefully planned sequence of reactions. While various routes are possible, the following pathway represents a logical and experimentally sound approach based on established pyridine chemistry.

Synthetic Workflow:

G cluster_main Proposed Synthesis of 2-Amino-4-bromo-3-cyanopyridine A 2-Chloro-3-cyanopyridine B 2-Chloro-3-cyanopyridine N-oxide A->B m-CPBA C 4-Bromo-2-chloro-3-cyanopyridine N-oxide B->C POBr3 / PBr3 D 4-Bromo-2-chloro-3-cyanopyridine C->D PCl3 E 2-Amino-4-bromo-3-cyanopyridine D->E NH3 (aq) G cluster_mechanism Cyclization Mechanism Reactants 2-Amino-4-bromo-3-cyanopyridine + Hydrazine (H2N-NH2) Step1 Nucleophilic attack of pyridine -NH2 onto hydrazine Reactants->Step1 Intermediate Hydrazinyl Intermediate Step1->Intermediate Step2 Intramolecular attack of terminal -NH2 onto cyano group Intermediate->Step2 Cyclized Cyclized Dihydro Intermediate Step2->Cyclized Step3 Tautomerization Cyclized->Step3 Product This compound Step3->Product

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction with 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules for pharmaceutical and materials science applications. The guide delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental protocol, and presents strategies for optimization and troubleshooting, ensuring a high rate of success for this challenging yet pivotal transformation.

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to purine bases like adenine and guanine.[1] This structural similarity allows molecules incorporating this framework to interact with a wide array of biological targets, including kinases, phosphodiesterases, and other enzymes implicated in various disease states. Consequently, derivatives of pyrazolo[3,4-c]pyridine have demonstrated significant potential as therapeutic agents, with applications in oncology, immunology, and neurology.[2][3] The ability to functionalize this core structure through carbon-carbon bond formation is paramount for the exploration of its structure-activity relationships (SAR) and the development of novel drug candidates. The Suzuki-Miyaura coupling, a powerful and versatile palladium-catalyzed cross-coupling reaction, stands as a cornerstone method for achieving this functionalization.[4]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[4][5][6] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (this compound in this case). This step forms a Pd(II) intermediate.[6][7][8] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[8][9]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) center. The presence of a base is critical for this step, as it activates the boronic acid by forming a more nucleophilic boronate species.[10][11] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8][12]

Suzuki_Miyaura_Catalytic_Cycle ArylHalide ArylHalide OxAdd OxAdd ArylHalide->OxAdd BoronicAcid BoronicAcid Transmetalation Transmetalation BoronicAcid->Transmetalation Activated by Base Base Base Base->Transmetalation RedElim RedElim Product Product RedElim->Product PdII_Aryl PdII_Aryl PdII_Diorgano PdII_Diorgano PdII_Aryl->PdII_Diorgano [R'-B(OH)₃]⁻ Pd0 Pd0 PdII_Diorgano->Pd0 Pd0->PdII_Aryl Ar-Br

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a generalized starting point and may require optimization for specific boronic acid coupling partners.

Materials and Reagents:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate/oil bath

  • TLC plates for reaction monitoring

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), the palladium catalyst (e.g., XPhos Pd G2, 2 mol%), and the ligand (if required, e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. For microwave-assisted reactions, set the temperature and time according to optimized conditions (e.g., 135 °C for 40 minutes).[13]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the desired coupled product.

Optimization Strategies

The success of the Suzuki-Miyaura coupling with this compound can be highly dependent on the choice of reaction parameters. The presence of the free amine and the nitrogen-rich heterocyclic core can lead to catalyst inhibition.[14][15] Therefore, careful optimization is often necessary.

ParameterRecommended Starting ConditionsOptimization ConsiderationsRationale & References
Palladium Catalyst XPhos Pd G2 (2 mol%) or Pd(PPh₃)₄ (5 mol%)Screen various Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and pre-catalysts. Increase loading if reaction is sluggish.Pre-catalysts can be more effective for challenging substrates.[14][16] The choice of catalyst is crucial for efficiency.[17]
Ligand XPhos (4 mol%) or SPhos (4 mol%)Electron-rich, bulky phosphine ligands are often superior for heteroaromatic couplings. Screen a panel of ligands if necessary.These ligands promote oxidative addition and prevent catalyst deactivation.[7][8][17]
Base K₂CO₃ (2 eq.)Try stronger bases like K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield.The base activates the boronic acid for transmetalation.[10][11] K₃PO₄ is often effective for pyridine substrates.[17]
Solvent 1,4-Dioxane/H₂O (4:1)Screen other solvents like toluene, DMF, or ethanol/water. The solvent can influence catalyst stability and reactivity.Solvent choice can affect selectivity and reaction efficiency.[18][19][20] Polar protic solvents can sometimes improve yields.[13]
Temperature 100 °C (conventional heating) or 135 °C (microwave)Adjust temperature as needed. Lower temperatures may be possible with highly active catalyst systems.Higher temperatures can overcome activation barriers but may also lead to side reactions. Microwave irradiation can significantly reduce reaction times.[13]

Troubleshooting Common Issues

Several challenges may arise during the Suzuki-Miyaura coupling of this substrate.

Troubleshooting_Suzuki Start Low or No Product Formation Check_Reagents Verify Reagent Purity & Activity (Boronic Acid, Catalyst, Base) Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Start->Check_Inertness Side_Reaction Side Reaction Observed? Start->Side_Reaction Optimize_Catalyst Screen Different Pd Catalysts & Ligands (e.g., XPhos, SPhos, RuPhos) Optimize_Base Vary Base Strength & Solubility (K₂CO₃, K₃PO₄, Cs₂CO₃) Optimize_Catalyst->Optimize_Base Optimize_Solvent Test Different Solvent Systems (Dioxane/H₂O, Toluene, EtOH/H₂O) Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Reaction Temperature or Use Microwave Irradiation Optimize_Solvent->Optimize_Temp Side_Reaction->Optimize_Catalyst Yes Side_Reaction->Optimize_Base No Debromination Debromination (Protodehalogenation) Side_Reaction->Debromination Yes Homocoupling Boronic Acid Homocoupling Side_Reaction->Homocoupling Yes Debromination_Sol Use less protic solvent. Ensure rigorous inert conditions. Lower reaction temperature. Debromination->Debromination_Sol Homocoupling_Sol Ensure rigorous O₂ exclusion. Use a slight excess of halide. Homocoupling->Homocoupling_Sol

Common Side Reactions:

  • Protodebromination: This is the replacement of the bromine atom with a hydrogen atom.[9] This can be promoted by the presence of water or other proton sources and is sometimes mediated by the palladium catalyst.[7] Careful control of the reaction conditions, particularly the exclusion of excess water and the use of appropriate bases, can mitigate this issue.[13]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, especially in the presence of oxygen.[9] Maintaining a strictly inert atmosphere is crucial to prevent this side reaction.

  • Catalyst Poisoning: The nitrogen atoms in the pyrazolo[3,4-c]pyridine ring, as well as the exocyclic amine, can coordinate to the palladium center, leading to catalyst deactivation.[9][14][15] The use of electron-rich, bulky phosphine ligands can often overcome this issue by sterically shielding the palladium and promoting the desired catalytic cycle.[17]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of novel, biologically relevant molecules. While the inherent properties of the substrate present challenges, a systematic approach to reaction optimization, including the careful selection of the catalyst, ligand, base, and solvent, can lead to high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers aiming to leverage this important transformation in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kinzel, T., Zhang, Y., Buchwald, S. L. (2010). A New Precatalyst for the Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Pérez-Temprano, M. H., Casares, J. A., Espinet, P. (2012). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 31(17), 6339–6351.
  • Kinzel, T., Zhang, Y., Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Ahmad, V. U., Jassbi, A. R., Parvez, M., Ali, Z., Nawaz, S. A., Choudhary, M. I. (2006). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 11(10), 815–827.
  • Billingsley, K. L., Buchwald, S. L. (2008). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Chemical Science, 1(1), 113-117.
  • Cherkupally, P., Romer, F., Artuso, E., Leonardi, A., Penner, B., Said, M., … Cankař, P. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1547–1557.
  • Sharma, S., Kumar, V., Singh, U. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Al-Zoubi, R. M. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 76(21), 9063–9071.
  • Cherkupally, P., Romer, F., Artuso, E., Leonardi, A., Penner, B., Said, M., … Cankař, P. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • Ibeas, S., El-Gueddari, B., Teixidó, J., Borrell, J. I. (2020).
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Avanthay, M., Bedford, R. B., Begg, C. S., Böse, D., Clayden, J., Davis, S. A., … Wilkinson, H. J. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • Moody, C. J., R proule, G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • ACS Omega. (2024). Cu(II)
  • ResearchGate. (2025).
  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
  • National Institutes of Health. (n.d.).
  • Semantic Scholar. (n.d.).
  • PubMed Central. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • Organic Chemistry Portal. (n.d.). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.

Sources

Introduction: The Central Role of Kinases and the Promise of Pyrazolopyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Kinase Inhibition Assays Using Pyrazolopyridine Compounds

Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. Among the diverse chemical scaffolds explored, pyrazolopyridines have emerged as a particularly privileged structure. This is due to their ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the ATP-binding pocket of many kinases. This application note provides a detailed experimental protocol for assessing the inhibitory activity of pyrazolopyridine compounds against a target kinase, designed for researchers in drug discovery and chemical biology.

Mechanism of Action: How Pyrazolopyridine Compounds Inhibit Kinases

Pyrazolopyridine-based inhibitors are typically classified as Type I inhibitors, meaning they compete directly with ATP for binding to the active form of the kinase. Their efficacy stems from their structural features: the nitrogen atoms in the pyrazolopyridine core act as hydrogen bond acceptors and donors, interacting with the "hinge" region of the kinase domain. This region is critical for anchoring ATP. By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing phosphorylation of the kinase's substrate.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates ATP_blocked ATP (Blocked) Kinase->ATP_blocked Pyrazolopyridine Pyrazolopyridine Pyrazolopyridine->Kinase Competes with ATP

Figure 1: Competitive inhibition of a kinase by a pyrazolopyridine compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a pyrazolopyridine compound. The assay quantifies the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the kinase's activity.

Materials and Reagents
  • Kinase: Purified, active recombinant kinase of interest.

  • Substrate: A specific peptide or protein substrate for the chosen kinase.

  • Pyrazolopyridine Compound: Stock solution of known concentration, typically in DMSO.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: E.g., 40 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 0.1 mg/mL BSA.

  • Detection Reagent: A system to measure ATP levels, such as the Kinase-Glo® Luminescent Kinase Assay (Promega).

  • Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

  • Multichannel Pipettes and a Plate Reader: Capable of measuring luminescence.

Experimental Workflow

Assay_Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B 2. Compound Serial Dilution (in Assay Plate) A->B C 3. Add Kinase Solution (to all wells except negative control) B->C D 4. Add Substrate/ATP Mixture (to initiate reaction) C->D E 5. Incubate (e.g., 60 min at room temperature) D->E F 6. Add Kinase-Glo® Reagent (to stop reaction and generate signal) E->F G 7. Incubate (10 min at room temperature) F->G H 8. Measure Luminescence (Plate Reader) G->H I 9. Data Analysis (Calculate % Inhibition and IC50) H->I

Figure 2: Step-by-step workflow for the kinase inhibition assay.

Detailed Procedure
  • Compound Preparation:

    • Perform a serial dilution of the pyrazolopyridine compound in DMSO. Then, dilute these stocks into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup (96-well plate format):

    • Test Wells: Add 5 µL of the diluted pyrazolopyridine compound.

    • Positive Control (No Inhibition): Add 5 µL of assay buffer containing the same final concentration of DMSO as the test wells.

    • Negative Control (No Kinase Activity): Add 10 µL of assay buffer.

  • Kinase Addition:

    • Prepare a solution of the kinase in assay buffer. Add 5 µL of this solution to the test and positive control wells.

  • Reaction Initiation:

    • Prepare a mixture of the substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibition.

    • Add 10 µL of the substrate/ATP mixture to all wells to start the reaction. The final volume in all wells should now be 20 µL.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined during assay optimization.

  • Signal Detection:

    • Add 20 µL of the Kinase-Glo® reagent to all wells. This will stop the kinase reaction and initiate a luminescent signal that is proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

The raw luminescence data is used to calculate the percent inhibition for each compound concentration.

Calculations
  • Percent Inhibition (% Inhibition):

    • % Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))

    • Where:

      • Signal_Test is the luminescence from the wells with the inhibitor.

      • Signal_Positive is the average luminescence from the positive control wells (no inhibitor).

      • Signal_Negative is the average luminescence from the negative control wells (no kinase).

  • IC50 Determination:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that produces 50% inhibition.

Data_Analysis_Flow RawData Raw Luminescence Data Normalize Normalize Data (% Inhibition) RawData->Normalize Plot Plot: % Inhibition vs. log[Inhibitor] Normalize->Plot CurveFit Sigmoidal Curve Fit Plot->CurveFit IC50 Determine IC50 Value CurveFit->IC50

Figure 3: Workflow for data analysis and IC50 determination.

Sample Data Presentation
Pyrazolopyridine Conc. (nM)% Inhibition
15.2
1015.8
5048.9
10075.3
50095.1
100098.7

Table 1: Example inhibition data for a hypothetical pyrazolopyridine compound. Based on this data, the calculated IC50 value would be approximately 50 nM.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls and validation steps are essential:

  • Z'-factor: This statistical parameter is used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the signals from the positive and negative controls.

  • DMSO Tolerance: The kinase's activity should be tested at different DMSO concentrations to ensure the chosen concentration does not significantly affect the enzyme.

  • Linearity of Reaction: The kinase reaction should be linear with respect to time and enzyme concentration. This should be confirmed during assay development.

Conclusion

This application note provides a comprehensive and reliable protocol for evaluating the inhibitory potency of pyrazolopyridine compounds against a target kinase. By understanding the mechanism of action and carefully controlling the experimental parameters, researchers can generate high-quality, reproducible data that is crucial for the advancement of kinase inhibitor drug discovery programs. The use of a luminescent ATP detection method offers high sensitivity and a broad dynamic range, making it well-suited for high-throughput screening applications.

References

  • Title: Protein kinases – the major drug targets of the twenty-first century? Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Kinase inhibitor drugs Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Pyrazolopyrimidines as a privileged scaffold for kinase inhibitors Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: The process of discovering and developing kinase inhibitors Source: Pharmaceuticals URL: [Link]

  • Title: Assay development and screening Source: The Assay Guidance Manual (NCBI Bookshelf) URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]

The Strategic Utility of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Emerging Significance

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and selectivity has led researchers to explore a diverse array of heterocyclic scaffolds. Among these, the pyrazolo[3,4-c]pyridine core has garnered considerable attention as a privileged structure, largely due to its structural resemblance to the native purine bases that are fundamental to a myriad of biological processes. This structural mimicry allows molecules built upon this scaffold to effectively interact with the ATP-binding sites of various enzymes, particularly kinases, which are pivotal regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, inflammatory disorders, and neurodegenerative diseases.

This application note focuses on a particularly valuable derivative of this scaffold: 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine . The strategic placement of a bromine atom at the 4-position and an amine group at the 3-position imbues this molecule with exceptional synthetic versatility. The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Simultaneously, the primary amine at the 3-position provides a crucial vector for further functionalization, allowing for the construction of elaborate molecular architectures designed to engage with specific biological targets. This unique combination of reactive sites makes this compound a cornerstone building block for the generation of focused compound libraries in hit-to-lead and lead optimization campaigns.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively published, its properties can be inferred from the parent scaffold, 4-Bromo-1H-pyrazolo[3,4-c]pyridine (CAS No. 1032943-43-3).[1][2][3][4][5]

PropertyEstimated Value/InformationSource
CAS Number 1032943-43-3 (Parent Scaffold)[1]
Molecular Formula C₆H₅BrN₄-
Molecular Weight 213.04 g/mol -
Appearance Likely a solid at room temperatureGeneral knowledge
Solubility Expected to be soluble in polar organic solvents such as DMF, DMSO, and alcohols.General knowledge
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents.General knowledge

Handling and Storage: As with most halogenated heterocyclic compounds, this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials.

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The pyrazolopyridine scaffold, in its various isomeric forms, is a well-established pharmacophore in the design of kinase inhibitors.[6][7][8] The strategic advantage of the this compound core lies in its ability to serve as a versatile template for the synthesis of compounds that can target the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.

The general workflow for utilizing this scaffold in a drug discovery program is outlined below:

G cluster_0 Scaffold Functionalization cluster_1 Drug Discovery Cascade Scaffold This compound Suzuki Suzuki-Miyaura Coupling (C4-Arylation/Heteroarylation) Scaffold->Suzuki Introduce diverse R1 Buchwald Buchwald-Hartwig Amination (C4-Amination) Scaffold->Buchwald Introduce diverse NR2R3 Amide Amide Coupling (N3-Acylation) Scaffold->Amide Introduce diverse R4CO Library Focused Compound Library Suzuki->Library Buchwald->Library Amide->Library Screening High-Throughput Screening (Kinase Panel) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Figure 1: A generalized workflow illustrating the central role of this compound in a kinase inhibitor discovery program.

Case Study: Targeting Cyclin-Dependent Kinases (CDKs)

The pyrazolo[3,4-b]pyridine scaffold, a close isomer of the [3,4-c] system, has been successfully employed in the development of CDK inhibitors.[6] The underlying principle is the ability of the pyrazolopyridine core to form key hydrogen bonds with the hinge region of the kinase. By analogy, the this compound scaffold can be envisioned as a starting point for novel CDK inhibitors. The 3-amino group can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as acceptors, mimicking the adenine portion of ATP.

The bromine at the 4-position allows for the introduction of a variety of substituents via Suzuki-Miyaura coupling. This is a critical step in optimizing potency and selectivity, as the group at this position often occupies a hydrophobic pocket adjacent to the hinge region.

G Scaffold 4-Bromo-1H-pyrazolo [3,4-c]pyridin-3-amine Hinge CDK Hinge Region (e.g., Leu83) Scaffold->Hinge H-bonds from 3-amine and pyrazole N ArylGroup Aryl/Heteroaryl Group (from Suzuki Coupling) Scaffold->ArylGroup AmideSideChain Amide Side Chain (from N3-acylation) Scaffold->AmideSideChain HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region ArylGroup->HydrophobicPocket van der Waals interactions AmideSideChain->SolventFront Improves solubility and PK properties

Sources

Application Notes and Protocols for the Derivatization of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[3,4-c]pyridine

The 1H-pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, often considered a "privileged structure" due to its prevalence in biologically active compounds.[1][2][3] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly protein kinases, making it a cornerstone for the development of inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[4][5] The specific isomer, 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine, offers three primary, chemically distinct points for diversification (the C4-bromo, C3-amino, and pyrazole N-H groups), making it an exceptionally versatile starting material for the construction of compound libraries for Structure-Activity Relationship (SAR) studies.

This guide provides a comprehensive overview of the key derivatization strategies for this compound, complete with detailed, field-tested protocols and the scientific rationale behind the experimental choices. The aim is to equip researchers in drug discovery with the necessary tools to efficiently explore the chemical space around this promising scaffold.

Strategic Derivatization for SAR Exploration

A systematic exploration of the chemical space around the this compound core is crucial for elucidating the SAR and identifying potent and selective drug candidates. The three principal vectors for derivatization—the C4-position, the C3-amino group, and the N1/N2-positions of the pyrazole ring—allow for the modulation of key pharmaceutical properties such as potency, selectivity, solubility, and metabolic stability.

G cluster_core Core Scaffold cluster_reactions Key Chemical Transformations Core This compound C4 C4-Position (Bromo) Core->C4 C3 C3-Position (Amino) Core->C3 N1 N1/N2-Position (Pyrazole NH) Core->N1 Suzuki Suzuki-Miyaura Coupling C4->Suzuki Buchwald Buchwald-Hartwig Amination C4->Buchwald Acylation Acylation C3->Acylation Sulfonylation Sulfonylation C3->Sulfonylation Alkylation N-Alkylation N1->Alkylation

Figure 1: Key derivatization vectors of the this compound scaffold.

Part 1: Derivatization at the C4-Position via Cross-Coupling Reactions

The bromine atom at the C4-position is a versatile handle for introducing a wide range of aryl, heteroaryl, and alkyl groups through palladium-catalyzed cross-coupling reactions. These modifications are pivotal for exploring interactions within the hydrophobic regions of target binding sites and modulating the electronic properties of the scaffold.

Suzuki-Miyaura Coupling: Introduction of Carbon-Based Substituents

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[6][7][8][9] It involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a suitable ligand is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For heteroaromatic substrates, electron-rich and bulky phosphine ligands often improve reaction efficiency by promoting the rate-limiting reductive elimination step.

  • Base: The base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium catalyst. The choice of base can significantly impact the reaction outcome, with milder bases often being sufficient.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture with stirring at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-1H-pyrazolo[3,4-c]pyridin-3-amine.

Buchwald-Hartwig Amination: Introduction of Nitrogen-Based Substituents

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the C4-position.[10][11][12] This is particularly useful for introducing groups that can act as hydrogen bond donors or acceptors, significantly influencing target engagement and solubility.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically employs a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BINAP). The ligand choice is critical and often substrate-dependent.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.[13]

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxygen, necessitating the use of an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (0.04-0.10 equiv.), and a base such as NaOtBu (1.4-2.0 equiv.) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2-1.5 equiv.).

  • Seal the vessel and add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture with stirring at 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Derivatization at the C3-Amino Group

The exocyclic amino group at the C3-position is a key site for derivatization, allowing for the introduction of a variety of functionalities through acylation and sulfonylation reactions. These modifications can introduce hydrogen bond acceptors and donors, as well as modulate the overall lipophilicity and electronic character of the molecule.

N-Acylation: Formation of Amide Bonds

N-acylation of the 3-amino group with acyl chlorides or carboxylic acids (using a coupling agent) yields the corresponding amides. This is a straightforward and high-yielding transformation that allows for the introduction of a vast array of substituents.

Protocol 3: N-Acylation using Acyl Chlorides

  • Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Add a non-nucleophilic base, such as pyridine or triethylamine (TEA) (1.5-2.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1-1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and if necessary, extract the aqueous layer with additional DCM.

  • Combine the organic layers, wash with a saturated aqueous solution of NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by recrystallization or flash column chromatography.

N-Sulfonylation: Formation of Sulfonamides

Reacting the 3-amino group with sulfonyl chlorides provides the corresponding sulfonamides. Sulfonamide moieties are important pharmacophores in their own right and can significantly impact the acidity and hydrogen bonding capacity of the molecule.

Protocol 4: N-Sulfonylation using Sulfonyl Chlorides

  • Dissolve 4-Bromo-1H-pyrazolo[3,a-c]pyridin-3-amine (1.0 equiv.) in anhydrous pyridine, which acts as both solvent and base.

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (1.1-1.3 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water, which will often precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate. Wash the organic layer with 1M HCl (to remove excess pyridine), water, and brine. Dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography.

Part 3: Derivatization at the N1/N2-Position of the Pyrazole Ring

The pyrazole ring contains an acidic N-H proton that can be alkylated under basic conditions. This modification is crucial for probing the SAR of the N1/N2 region of the scaffold and can also be used to install protecting groups to direct reactivity at other positions.

N-Alkylation

Direct N-alkylation can be achieved using a suitable base and an alkyl halide. Regioisomeric mixtures (N1 vs. N2 alkylation) are possible, and the ratio can be influenced by the choice of base, solvent, and electrophile.

Protocol 5: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 equiv.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 equiv.) or sodium hydride (NaH, 1.2 equiv., use with caution) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C (if using NaH) or at room temperature (if using K₂CO₃).

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv.) and stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product(s) by flash column chromatography. Note that separation of N1 and N2 isomers may be required, and their structures should be confirmed by 2D NMR techniques (e.g., NOESY).

Part 4: Exemplary SAR Data and Analysis

The derivatization strategies outlined above can be used to generate a library of compounds for biological screening. Below is a hypothetical table of SAR data for a generic kinase target, illustrating how the modifications at each position can influence inhibitory activity.

Compound ID R¹ (C4-Position) R² (C3-Position) R³ (N1-Position) Kinase IC₅₀ (nM) Notes
Parent -Br-NH₂-H>10,000Starting scaffold shows no significant activity.
A-1 Phenyl-NH₂-H850C4-aryl substitution is crucial for activity.
A-2 3-Methoxyphenyl-NH₂-H320Electron-donating group at meta-position improves potency.
A-3 4-Fluorophenyl-NH₂-H450Introduction of fluorine can improve metabolic stability.
A-4 Morpholino-NH₂-H1,200C4-amino substitution is tolerated but less potent than aryl groups.
B-1 3-Methoxyphenyl-NH-C(O)CH₃-H150Acylation of C3-amino group enhances potency.
B-2 3-Methoxyphenyl-NH-S(O)₂CH₃-H95Sulfonamide provides a strong hydrogen bond acceptor, further improving activity.
C-1 3-Methoxyphenyl-NH-S(O)₂CH₃-CH₃45N1-methylation significantly boosts potency, likely by improving cellular permeability or optimizing fit.

SAR Insights:

  • C4-Position: Substitution at the C4-position is essential for activity, with aryl groups being preferred over the initial bromo substituent. The electronic nature of the aryl substituent can fine-tune potency.

  • C3-Position: Derivatization of the C3-amino group with small acyl or sulfonyl groups leads to a significant increase in potency, suggesting a key interaction in this region of the binding pocket.

  • N1-Position: Alkylation of the pyrazole nitrogen can further enhance activity, highlighting the importance of this vector for optimizing pharmacokinetic and pharmacodynamic properties.

Workflow for SAR Library Synthesis and Evaluation

cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Analysis start Start: 4-Bromo-1H-pyrazolo [3,4-c]pyridin-3-amine c4_deriv C4 Derivatization (Suzuki, Buchwald) start->c4_deriv Vector 1 c3_deriv C3 Derivatization (Acylation, Sulfonylation) c4_deriv->c3_deriv Vector 2 n1_deriv N1 Derivatization (Alkylation) c3_deriv->n1_deriv Vector 3 purify Purification & Characterization (HPLC, NMR, MS) n1_deriv->purify bio_screen Biological Screening (e.g., Kinase Assay) purify->bio_screen Compound Library sar_analysis SAR Analysis bio_screen->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt Identify Hits lead_opt->c4_deriv Iterative Design

Figure 2: General workflow from scaffold derivatization to SAR analysis and lead optimization.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of novel therapeutics, particularly kinase inhibitors. The strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, acylations, and alkylations, allows for the systematic exploration of the chemical space around this core. The protocols and insights provided in this guide serve as a robust starting point for any research program aimed at leveraging the therapeutic potential of the pyrazolo[3,4-c]pyridine scaffold. Through iterative cycles of design, synthesis, and biological evaluation, novel drug candidates with improved potency, selectivity, and drug-like properties can be efficiently discovered.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-5. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35087-35094. Available at: [Link]

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  • Google Patents (2009). Microreactor technology to buchwald-hartwig amination.Google Patents.
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  • Boudjelal, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Fujisaki, F., et al. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-7. Available at: [Link]

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  • Boulahjar, R., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(21), 6483. Available at: [Link]

  • Frank, E., & Wölfling, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2533-2538. Available at: [Link]

  • Google Patents (2017). Buchwald-hartwig arylation method for the preparation of tertiary amines.Google Patents.
  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1461-1478. Available at: [Link]

  • Henderson, J. L., et al. (2011). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 13(24), 6544-6547. Available at: [Link]

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  • Boudjelal, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. ResearchGate. Available at: [Link]

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reaction conditions for N-arylation of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Arylation of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine: Protocols and Mechanistic Insights

Authored by: Gemini, Senior Application Scientist

Abstract

The N-aryl-1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-arylation of this compound. We delve into the mechanistic underpinnings of the two premier catalytic systems for this transformation—the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. By explaining the causality behind experimental choices, this guide offers field-proven insights to accelerate reaction optimization. Detailed, step-by-step protocols are provided, alongside a comparative analysis of reaction conditions and a troubleshooting guide to navigate common synthetic challenges.

Introduction: The Significance of the N-Aryl Pyrazolopyridine Core

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a heterocyclic system of significant interest due to its structural similarity to purine bases.[2] This architecture allows it to effectively interact with a wide range of biological targets. The subsequent introduction of an aryl group onto a nitrogen atom (N-arylation) dramatically expands the chemical space, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. N-aryl pyrazoles and their fused analogues are key components in molecules developed as kinase inhibitors, receptor antagonists, and other therapeutic agents, making the efficient and selective construction of the aryl-N bond a critical step in drug discovery programs.[3][4]

The substrate in focus, this compound, presents a unique synthetic challenge due to its multiple nucleophilic nitrogen centers: the two pyrazole nitrogens (N-1 and N-2) and the exocyclic 3-amino group. Achieving regioselective arylation is paramount and is dictated by the careful selection of the catalytic system.

Mechanistic Foundations: Copper vs. Palladium Catalysis

Success in C-N cross-coupling hinges on understanding the underlying catalytic cycles. The two most powerful methods, the Ullmann and Buchwald-Hartwig reactions, operate via distinct mechanisms.

The Ullmann Condensation (Copper-Catalyzed)

A cornerstone of C-N bond formation for over a century, the modern Ullmann reaction utilizes a Cu(I) catalyst, often in conjunction with a chelating ligand, to facilitate the coupling of an N-H bond with an aryl halide.[5][6] While the precise mechanism can be complex and substrate-dependent, a widely accepted pathway involves the oxidative addition of the aryl halide to a copper(I)-amido complex, generating a transient Cu(III) intermediate.[5][7] This is followed by reductive elimination to forge the C-N bond and regenerate the active Cu(I) catalyst.[7][8] The use of chelating ligands, such as 1,2-diamines or amino acids like L-proline, is crucial as they stabilize the copper center, increase its solubility, and accelerate the rate-limiting oxidative addition step, allowing for milder reaction conditions.[9][10]

Ullmann Catalytic Cycle cluster_cycle Ullmann Catalytic Cycle CuI_Amine L-Cu(I)-Amine Complex CuIII L-Cu(III)(Ar)(X)(Amine) CuI_Amine->CuIII Oxidative Addition (+ Ar-X) Product N-Aryl Product CuIII->Product Reductive Elimination Catalyst_Regen L-Cu(I)-X CuIII->Catalyst_Regen Catalyst_Regen->CuI_Amine Ligand Exchange (+ R-NH2, -X) ArX Aryl Halide (Ar-X) ArX->CuI_Amine Amine Pyrazolopyridine (R-NH2) Amine->CuI_Amine

Caption: Generalized catalytic cycle for the Copper-catalyzed Ullmann N-arylation.

The Buchwald-Hartwig Amination (Palladium-Catalyzed)

Developed in the 1990s, the Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.[11][12] The reaction is catalyzed by a Pd(0) species, which is stabilized by bulky, electron-rich phosphine ligands. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex to form a Pd(II) species.[12] Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired N-arylated product and regenerates the active Pd(0) catalyst.[12] The choice of ligand is critical to the success of the reaction, as it influences the rates of both oxidative addition and reductive elimination and prevents catalyst decomposition.[13][14]

Reaction Development and Optimization

The choice between a copper or palladium system depends on the specific arylating agent, functional group tolerance, and desired regioselectivity. For N-arylation of N-H containing heterocycles like pyrazoles, copper-catalyzed systems are often highly effective and cost-efficient.[15][16] Palladium systems offer exceptional versatility, especially for less reactive aryl chlorides.[13]

Below is a summary of representative starting conditions for the N-arylation of this compound with a generic aryl halide (e.g., 4-iodotoluene).

ParameterCopper-Catalyzed System (Ullmann-Type)Palladium-Catalyzed System (Buchwald-Hartwig)Rationale & Causality
Catalyst CuI (5-10 mol%)Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)CuI is an inexpensive and reliable Cu(I) source.[15][17] Pd precursors are used to generate the active Pd(0) species in situ.[13]
Ligand N,N'-Dimethylethylenediamine (DMEDA) (10-20 mol%) or L-Proline (20 mol%)Xantphos (4-10 mol%) or BrettPhos (4-10 mol%)Diamine ligands accelerate the Cu-catalyzed reaction.[9][16] Bulky, electron-rich phosphines are essential for stabilizing the Pd center and promoting reductive elimination.[14][18]
Base K₂CO₃ or K₃PO₄ (2.0 equiv.)NaOtBu or Cs₂CO₃ (1.5-2.0 equiv.)Moderately strong inorganic bases are often sufficient for deprotonating the pyrazole N-H in Cu systems.[15] Strong, non-nucleophilic bases are typically required for the Pd cycle.[14]
Solvent Dioxane or DMFToluene or DioxaneHigh-boiling polar aprotic solvents are common for Ullmann reactions. Non-polar aprotic solvents are standard for Buchwald-Hartwig aminations.[18][19]
Temperature 80-110 °C80-110 °CHeat is generally required to overcome the activation energy for oxidative addition.
Atmosphere Nitrogen or ArgonNitrogen or ArgonBoth catalytic systems are sensitive to oxygen, which can oxidize the catalyst (especially Pd(0)) and lead to deactivation.

A Note on Regioselectivity: For 1H-pyrazoles, N-arylation typically occurs at the N-1 position under kinetic control or at the thermodynamically more stable N-1 position after potential equilibration.[20] Arylation of the exocyclic 3-amino group is also possible and may compete, particularly with palladium catalysts. Selective protection of the pyrazole N-H (e.g., with a THP or SEM group) can direct the arylation to the 3-amino position if desired.[20]

Detailed Experimental Protocols

The following section provides step-by-step methodologies for conducting the N-arylation reaction.

Experimental Workflow Overview

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Pyrazolopyridine - Aryl Halide - Base - Solvent setup->reagents catalyst Add Catalyst System: - CuI/Ligand or - Pd Precursor/Ligand reagents->catalyst heating Heat to Reaction Temp (e.g., 100 °C) catalyst->heating monitoring Monitor Reaction (TLC / LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end_node End analysis->end_node

Caption: A typical experimental workflow for catalytic N-arylation.

Protocol: Copper-Catalyzed N-Arylation of this compound

This protocol is a general guideline and may require optimization for specific aryl halides.

Materials:

  • This compound (1.0 equiv.)

  • Aryl iodide or aryl bromide (1.1-1.2 equiv.)

  • Copper(I) Iodide (CuI) (0.1 equiv.)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Nitrogen or Argon gas line

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent oxidation of the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the copper(I) iodide (0.1 equiv.).

  • Solvent and Ligand Addition: Add anhydrous dioxane via syringe, followed by the N,N'-dimethylethylenediamine ligand (0.2 equiv.).

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Base is not strong enough.4. Reaction temperature too low.1. Ensure a strictly inert atmosphere; use fresh, high-purity catalyst and ligands.2. Use oven-dried glassware and anhydrous solvents.3. Switch to a stronger base (e.g., K₃PO₄ for Cu, NaOtBu for Pd).[14]4. Increase the reaction temperature in 10 °C increments.
Formation of Side Products 1. Hydrodehalogenation: Reduction of the aryl halide.2. Homocoupling: Dimerization of the aryl halide.3. Multiple Arylations: Reaction at more than one nitrogen site.1. Ensure the system is free of trace water or other proton sources. Use a different ligand/base combination.2. This can occur at high temperatures or with highly active catalysts. Try lowering catalyst loading or temperature.[14]3. Consider using a protecting group strategy to block other N-H sites. Adjust stoichiometry of the aryl halide.
Difficulty in Purification 1. Product is highly polar.2. Close-running impurities.1. Use a more polar eluent system for chromatography (e.g., add methanol to dichloromethane).2. Re-optimize reaction conditions to improve selectivity. Try a different purification technique like preparative HPLC or crystallization.

References

  • ResearchGate. (n.d.). N-Arylation of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
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  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Retrieved from [Link]

  • MDPI. (n.d.). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • Buchwald, S. L., & Wagaw, S. (1997). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. Journal of the American Chemical Society.
  • ACS Publications. (2007). Highly Efficient Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Retrieved from [Link]

  • SciRP. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

  • ACS Publications. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2026). Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubMed. (2015). N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... Retrieved from [Link]

  • MDPI. (n.d.). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Retrieved from [Link]

  • RSC Publishing. (2013). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Retrieved from [Link]

  • PMC - NIH. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]

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  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

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  • ACS Publications. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. Retrieved from [Link]

  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

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Application Note & Protocol: Advanced Purification Strategies for 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a key building block for a multitude of targeted therapeutics, particularly kinase inhibitors.[1][2][3][4] Its structural similarity to purine allows it to effectively interact with various biological targets.[1] The precise functionalization of this core structure is paramount for developing selective and potent drug candidates. Consequently, the purity of these derivatives is not merely a quality control metric but a fundamental prerequisite for accurate biological screening, structure-activity relationship (SAR) studies, and successful drug development outcomes.

This guide provides a comprehensive overview of robust purification techniques tailored for this compound and its derivatives. We move beyond simple procedural lists to explain the underlying chemical principles that govern the choice of each technique, empowering researchers to troubleshoot and adapt these methods for novel analogues.

Chapter 1: Understanding the Molecule - Physicochemical Properties Guiding Purification

Effective purification begins with a deep understanding of the target molecule's properties. The this compound core possesses distinct features that dictate its behavior during separation processes.

  • Structure, Polarity, and Solubility : The fused aromatic rings, exocyclic amine, and bromine atom create a molecule with significant polarity. The presence of multiple nitrogen atoms allows for hydrogen bonding, which generally imparts good solubility in polar protic solvents like methanol and ethanol, but limited solubility in non-polar solvents like hexanes.

  • Acidity and Basicity (pKa) : This scaffold contains multiple ionizable centers: the pyrazole NH, the pyridine nitrogen, and the exocyclic amine. The basicity of the pyridine and amine groups makes the molecule amenable to acid-base extraction. However, these same basic sites can cause significant tailing on standard silica gel chromatography due to strong interactions with acidic silanol groups.

  • Common Synthetic Impurities : Purification strategies must account for common impurities arising from synthesis. These can include unreacted starting materials, regioisomers, debrominated byproducts, and products from over-alkylation or acylation. Understanding the impurity profile via preliminary TLC or LC-MS analysis is a critical first step.[5]

Chapter 2: Primary Purification Techniques - From Crude Reaction Mixture to >90% Purity

Initial purification steps are designed to remove bulk impurities and prepare the material for high-resolution chromatographic polishing.

Protocol 2.1: Optimized Aqueous Work-up and Liquid-Liquid Extraction (LLE)

This protocol leverages the basicity of the pyrazolopyridine core to separate it from neutral or acidic impurities.

Principle: The target amine is protonated in an acidic aqueous solution, rendering it water-soluble. Neutral organic impurities are washed away with an organic solvent. Subsequently, the aqueous layer is basified, deprotonating the target compound and allowing its extraction back into an organic solvent.

Step-by-Step Protocol:

  • Quench and Dilute: Quench the reaction mixture by carefully pouring it onto crushed ice or adding water. Dilute the resulting slurry with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the mixture to a separatory funnel. Extract the organic layer with 1M hydrochloric acid (HCl). The target compound will move into the aqueous layer as its hydrochloride salt. Collect the aqueous layer.

  • Back-Extraction (Optional): Wash the organic layer one more time with 1M HCl to ensure complete extraction of the product. Combine the acidic aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as a saturated sodium bicarbonate solution or 1M sodium hydroxide (NaOH), until the pH is approximately 8-9.[6] This will precipitate the free amine or prepare it for extraction.

  • Product Extraction: Extract the basified aqueous layer multiple times (e.g., 3 x 50 mL) with DCM or EtOAc to recover the purified product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude, enriched product.[1][6]

LLE_Workflow RM Crude Reaction Mixture Add_Org Add DCM/EtOAc & 1M HCl RM->Add_Org SepFunnel Separatory Funnel Add_Org->SepFunnel Org_Layer1 Organic Layer (Neutral/Acidic Impurities) SepFunnel->Org_Layer1 Aq_Layer1 Aqueous Layer (Acidic) (Protonated Product) SepFunnel->Aq_Layer1 Basify Add Sat. NaHCO3 (pH ~ 8-9) Aq_Layer1->Basify SepFunnel2 Separatory Funnel Basify->SepFunnel2 Aq_Layer2 Aqueous Layer (Salts) SepFunnel2->Aq_Layer2 Org_Layer2 Organic Layer (Purified Product) SepFunnel2->Org_Layer2 Dry Dry (Na2SO4) & Concentrate Org_Layer2->Dry Final Enriched Product (>90% Purity) Dry->Final

Caption: Liquid-Liquid Extraction (LLE) workflow for amine purification.

Protocol 2.2: Recrystallization for High-Recovery Bulk Purification

For solid derivatives, recrystallization is a powerful, cost-effective method for achieving high purity.[7] Heterocycles, particularly those with aromatic systems and hydrogen bonding capabilities, often crystallize well.[7]

Principle: The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solution becomes supersaturated, and the target compound crystallizes out, leaving impurities behind in the solvent (mother liquor).

Step-by-Step Protocol:

  • Solvent Screening: In parallel on a small scale, test various solvent systems. A good system is one where the compound is sparingly soluble at room temperature but highly soluble when hot. Common systems are listed in the table below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of the chosen solvent system and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote larger crystal growth, further cool the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Table 1: Common Recrystallization Solvent Systems

Solvent SystemTarget Compound PolarityCommon Impurities RemovedNotes
Ethanol/WaterHighMore polar and less polar impuritiesAdd water dropwise to a hot ethanol solution until cloudy, then clarify with a drop of ethanol.
Acetonitrile (ACN)Medium to HighVarious organic impuritiesGood for compounds that are too soluble in alcohols.
Isopropanol (IPA)Medium to HighLess polar impuritiesSlower evaporation rate than ethanol can lead to better crystal formation.
Ethyl Acetate/HexanesLow to MediumPolar impuritiesDissolve in hot EtOAc, then add hexanes until persistent cloudiness appears.
Acetic AcidHigh (for basic amines)Neutral impuritiesCan form an acetate salt, which may crystallize well.[8] Use with caution.

Chapter 3: Chromatographic Purification - Achieving High Purity (>95-99%)

Chromatography is indispensable for separating complex mixtures and achieving the high purity required for final compounds.

Protocol 3.1: Normal-Phase Flash Column Chromatography

Principle: Separation is based on the differential adsorption of compounds onto a polar stationary phase (silica gel) and elution with a non-polar mobile phase. More polar compounds interact more strongly with the silica and elute later.

Causality Behind Experimental Choices:

  • Stationary Phase: Standard silica gel is acidic and can cause severe tailing with basic amines. To mitigate this, either neutralize the mobile phase with an additive like triethylamine (TEA) or use an amine-treated or deactivated silica gel.

  • Mobile Phase: A gradient elution is typically most effective. Start with a non-polar system (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 1:1 DCM:MeOH). Adding 0.1-1% TEA to the mobile phase is crucial for obtaining sharp peaks by competing with the basic analyte for binding sites on the silica.[6]

Step-by-Step Protocol:

  • Dry Loading: Pre-adsorb the crude compound onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a polar solvent (like methanol), add silica gel, and evaporate the solvent completely to get a free-flowing powder.

  • Column Packing: Pack the column with silica gel in the initial, low-polarity mobile phase.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the starting mobile phase, gradually increasing the polarity based on TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

Flash_Chromatography cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation DryLoad Dry Load Sample (Compound + Silica) Load Load Sample onto Column DryLoad->Load Pack Pack Column with Silica & Mobile Phase Pack->Load Elute Elute with Gradient (e.g., EtOAc/Hexanes -> DCM/MeOH + TEA) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC / LC-MS) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Concentrate Concentrate Combine->Concentrate Pure Pure Product (>98%) Concentrate->Pure

Caption: Workflow for Flash Column Chromatography purification.

Protocol 3.2: Preparative Reverse-Phase HPLC (RP-HPLC)

For highly polar derivatives or for achieving the highest possible purity (>99.5%), preparative RP-HPLC is the method of choice. It is particularly effective for separating closely related isomers.

Principle: A polar mobile phase is used with a non-polar stationary phase (e.g., C18-bonded silica). Non-polar compounds are retained longer, while polar compounds elute earlier. This is often challenging for polar compounds, requiring specific method adjustments.[9][10]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the standard workhorse. For very polar analytes that show poor retention, a polar-endcapped C18 or a specialized polar stationary phase may be necessary.[9]

  • Mobile Phase: A mixture of water and acetonitrile or methanol is standard. To achieve good peak shape for basic amines, an acidic modifier is essential.

    • 0.1% Trifluoroacetic Acid (TFA): Protonates the amine, ensuring a single ionic species, and acts as an ion-pairing agent to improve retention. However, TFA is difficult to remove post-purification.

    • 0.1% Formic Acid: A volatile alternative to TFA, making it easier to remove during lyophilization.

    • Ammonium Bicarbonate/Formate Buffer: Used for pH-sensitive compounds or when TFA/formic acid is incompatible.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as DMSO or a water/acetonitrile mixture. Filter the sample through a 0.45 µm filter.

  • Method Development: Develop a separation method on an analytical scale first to determine the optimal gradient and mobile phase composition.

  • Purification Run: Inject the sample onto the preparative column and run the gradient method.

  • Fraction Collection: Use a UV detector to trigger fraction collection as the target peak elutes.

  • Post-Purification Work-up: Combine fractions containing the pure product. If an acidic modifier was used, the product will be in its salt form. The solvent is typically removed by lyophilization (freeze-drying) to yield a fluffy solid.

Chapter 4: Purity Analysis and Final Validation

After any purification protocol, the final purity must be rigorously assessed.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and provides a purity assessment based on UV peak area.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can reveal the presence of impurities not visible by UV detection.

  • Elemental Analysis: Provides a quantitative measure of the elemental composition, serving as a final check on purity and salt form.

Conclusion: A Strategic Approach to Purification

The purification of this compound derivatives is a multi-step process that requires a strategic, not a one-size-fits-all, approach. The optimal strategy depends on the scale of the synthesis, the nature of the impurities, and the final purity requirement. The following decision tree provides a general guide for selecting a purification workflow.

Caption: Decision tree for selecting a purification strategy.

By combining a thorough understanding of the molecule's physicochemical properties with the systematic application of the protocols outlined in this guide, researchers can confidently and efficiently achieve the high levels of purity essential for advancing their drug discovery programs.

References

  • Benchchem. The Synthesis of Complex Heterocyclic Amines: An In-depth Technical Guide.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.
  • University of California, Irvine. Recrystallization and Crystallization.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Semantic Scholar.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health.
  • ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents. (2021).
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • SIELC Technologies. Polar Compounds.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023).
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate.

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Application Notes & Protocols: 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine as a Versatile Scaffold for Novel TBK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting TBK1 in Disease

TANK-Binding Kinase 1 (TBK1) has emerged as a critical signaling node in cellular pathways that govern innate immunity, inflammation, autophagy, and cell proliferation.[1][2] As a non-canonical IκB kinase (IKK), TBK1 is integral to the host antiviral response through its phosphorylation of transcription factors like IRF3 and IRF7, leading to the production of type I interferons.[3] However, dysregulation of TBK1 activity is implicated in the pathogenesis of various human diseases, including autoimmune disorders, neuroinflammation, and a subset of cancers, particularly those with activating mutations in oncogenes like KRAS.[1][2][4] This has rendered TBK1 an attractive and compelling target for the development of small-molecule inhibitors.

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to function as a "hinge-binding" motif in the ATP-binding pocket of numerous kinases.[5][6] This guide focuses on 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine , a key building block for the synthesis of a new generation of potent and selective TBK1 inhibitors. Its strategic placement of a bromine atom and an amino group provides versatile handles for chemical modification through established cross-coupling methodologies, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

This document provides a detailed technical guide for researchers, outlining a representative synthetic route to a novel TBK1 inhibitor from this scaffold, along with comprehensive protocols for its biochemical and cell-based characterization.

The TBK1 Signaling Pathway: A Strategic Overview

TBK1 acts as a central kinase that integrates signals from various upstream sensors of pathogens and cellular stress. Upon activation, TBK1 phosphorylates a cascade of downstream substrates, most notably IRF3, which then dimerizes, translocates to the nucleus, and initiates the transcription of type I interferons (IFN-α/β). This pathway is fundamental to antiviral defense but its aberrant activation can drive inflammatory disease.

TBK1_Signaling cluster_upstream Upstream Activation cluster_core Core Kinase Module cluster_downstream Downstream Effects Viral/Bacterial PAMPs Viral/Bacterial PAMPs cGAS/STING cGAS/STING Viral/Bacterial PAMPs->cGAS/STING RIG-I/MAVS RIG-I/MAVS Viral/Bacterial PAMPs->RIG-I/MAVS TBK1 TBK1 cGAS/STING->TBK1 Activation RIG-I/MAVS->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation (Ser396) Inhibitor Pyrazolopyridine Inhibitor Inhibitor->TBK1 Inhibition p-IRF3 (Dimer) p-IRF3 (Dimer) IRF3->p-IRF3 (Dimer) Dimerization Nucleus Nucleus p-IRF3 (Dimer)->Nucleus Translocation IFN-I Genes IFN-I Genes Nucleus->IFN-I Genes Transcription IFN-I Production IFN-I Production IFN-I Genes->IFN-I Production

Caption: The TBK1 signaling pathway leading to Type I Interferon production.

Part 1: Synthesis of a Representative TBK1 Inhibitor

The following section details a robust, multi-step synthesis to generate a potent TBK1 inhibitor, herein designated as PZ-TBKi-01 , starting from this compound. The synthetic strategy leverages a palladium-catalyzed Suzuki coupling reaction, a cornerstone of modern medicinal chemistry for constructing C-C bonds.

Rationale for Synthetic Design: The core 1H-pyrazolo[3,4-c]pyridin-3-amine serves as the hinge-binding fragment. The bromine at the 4-position is an ideal handle for a Suzuki coupling reaction, allowing the introduction of a substituted aryl group. This aryl moiety can be designed to occupy a hydrophobic pocket within the TBK1 active site, a common strategy to enhance potency and selectivity.[1][2] The free amine at the 3-position is crucial for forming key hydrogen bond interactions with the hinge region residues of the kinase, such as Cys89.

Synthesis_Workflow Start 4-Bromo-1H-pyrazolo[3,4-c] pyridin-3-amine Step1 Suzuki Coupling (Pd-catalyzed) Start->Step1 BoronicEster Aryl Boronic Ester BoronicEster->Step1 Product Final Inhibitor (PZ-TBKi-01) Step1->Product Screening_Cascade Compound Synthesized Inhibitor (PZ-TBKi-01) BiochemAssay Biochemical Assay (In Vitro Kinase Assay) Compound->BiochemAssay IC50 Determine IC₅₀ Value BiochemAssay->IC50 CellAssay Cell-Based Assay (Western Blot for p-IRF3) IC50->CellAssay Potent Compounds TargetEngagement Confirm Target Engagement & Pathway Inhibition CellAssay->TargetEngagement SAR Structure-Activity Relationship (SAR) TargetEngagement->SAR

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Application Notes and Protocols: Cell-Based Assays for Evaluating the Efficacy of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to purine bases like adenine and guanine.[1] This structural similarity makes it a compelling starting point for the development of targeted therapeutics, particularly kinase inhibitors.[2][3][4] Analogs of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine are hypothesized to function by competing with ATP for the binding site of various protein kinases, thereby modulating cellular signaling pathways implicated in diseases such as cancer and inflammation.[2][3]

This guide provides a comprehensive framework of cell-based assays to systematically evaluate the efficacy of novel this compound analogs. We will progress from broad assessments of cellular viability to more nuanced, mechanism-specific assays, enabling researchers to build a robust data package for lead candidate selection. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the rationale behind each step to ensure data integrity and reproducibility.

I. Foundational Efficacy Screening: Assessing General Cytotoxicity and Proliferation

The initial step in characterizing any new compound library is to determine its effect on cell viability and proliferation. This provides a broad measure of cytotoxic or cytostatic activity and is crucial for calculating key efficacy parameters like the half-maximal inhibitory concentration (IC50).

A. MTS Assay for Cell Viability

Principle: The MTS assay is a colorimetric method that quantifies the number of viable, metabolically active cells.[5] The tetrazolium salt MTS is reduced by NAD(P)H-dependent oxidoreductase enzymes in living cells to a soluble purple formazan product.[6][7] The amount of formazan, measured by absorbance, is directly proportional to the number of viable cells.[5][6]

Rationale: This assay is chosen for its simplicity, high-throughput compatibility, and the fact that the soluble formazan product does not require an additional solubilization step, unlike the related MTT assay.[6] It provides a rapid and reliable first-pass screen to identify active compounds and rank them based on potency.

Experimental Workflow: MTS Assay

MTS_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_read Day 5: Assay Readout seed Seed cells in 96-well plates incubate1 Incubate overnight (37°C, 5% CO2) seed->incubate1 prepare_compounds Prepare serial dilutions of analogs add_compounds Add compounds to cells prepare_compounds->add_compounds incubate2 Incubate for desired exposure time (e.g., 72h) add_compounds->incubate2 add_mts Add MTS reagent to each well incubate3 Incubate for 1-4 hours at 37°C add_mts->incubate3 read_abs Record absorbance at 490 nm incubate3->read_abs

Caption: Workflow for the MTS cell viability assay.

Detailed Protocol: MTS Assay
  • Cell Seeding: Seed a cancer cell line of interest (e.g., A549, HeLa) into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete growth medium. Include wells with medium only for background subtraction.[7]

  • Incubation: Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator to allow cells to attach and resume logarithmic growth.

  • Compound Preparation: Prepare a 2X stock of each this compound analog by performing serial dilutions in complete growth medium. Also prepare a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

  • Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions, vehicle, or positive control. This brings the final volume to 100 µL per well.

  • Incubation: Return the plate to the incubator for a predetermined exposure time, typically 48 to 72 hours.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[5][6][7]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal incubation time depends on the metabolic rate of the cells and should be determined empirically.[5][6]

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[6]

Data Presentation and Analysis

The absorbance data should be normalized to the vehicle-treated control wells (representing 100% viability) after subtracting the background absorbance from the media-only wells. The results can be plotted as percent viability versus log-transformed compound concentration to generate a dose-response curve, from which the IC50 value for each analog can be calculated.

Analog IDIC50 (µM)Max Inhibition (%)
Lead-0010.5298.2
Analog-A1.2595.6
Analog-B0.2199.1
Analog-C> 1015.3

II. Mechanistic Elucidation: Investigating the Induction of Apoptosis

If the foundational screening reveals that the analogs reduce cell viability, the next logical step is to determine how they are killing the cells. A primary mechanism for many anti-cancer agents is the induction of apoptosis, or programmed cell death.

A. Caspase-Glo® 3/7 Assay

Principle: A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[8][9] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[8][10]

Rationale: This "add-mix-measure" assay is exceptionally sensitive and well-suited for high-throughput screening.[8][9] It provides a quantitative measure of a critical hallmark of apoptosis, allowing for a clear distinction between apoptotic and other forms of cell death.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Treatment: Seed and treat cells with the pyrazolopyridine analogs in a white-walled 96-well plate as described in the MTS protocol (Steps 1-5), but for a shorter duration (e.g., 6, 12, or 24 hours) as caspase activation is an earlier event than loss of metabolic activity.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[9][11] Allow it to equilibrate to room temperature before use.[10][11]

  • Plate Equilibration: Remove the cell plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[8][9]

  • Mixing: Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds to ensure cell lysis and reagent distribution.[10]

  • Incubation: Incubate the plate at room temperature for at least 30 minutes, protected from light. A stable luminescent signal is typically generated within 1 to 3 hours.[9]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

B. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

Principle: This flow cytometry-based assay provides a more detailed picture of the apoptotic state of individual cells. In early apoptosis, the phospholipid phosphatidylserine (PS), normally found on the inner leaflet of the plasma membrane, flips to the outer surface.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised.[12]

Rationale: By using both stains, we can differentiate between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

This provides robust, quantitative data on the mode of cell death induced by the compounds.

Apoptosis Analysis Workflow

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_stain Staining Procedure cluster_acquire Data Acquisition & Analysis seed_cells Seed and treat cells in 6-well plates incubate_cells Incubate for desired time (e.g., 24h) seed_cells->incubate_cells harvest Harvest cells (including supernatant) wash Wash cells with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate_stain Incubate 15 min at RT in the dark stain->incubate_stain add_buffer Add 1X Binding Buffer acquire Analyze by Flow Cytometry add_buffer->acquire quantify Quantify cell populations (Q1-Q4) acquire->quantify

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of the most potent analogs, alongside vehicle and positive controls, for a suitable time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet once with ice-cold PBS.[14]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer per sample, at a concentration of approximately 1 x 10^6 cells/mL.[13][14]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of PI working solution (e.g., 100 µg/mL) to each 100 µL of cell suspension.[13][14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Final Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[13]

  • Data Acquisition: Analyze the samples by flow cytometry as soon as possible, exciting at 488 nm and collecting emission for FITC (e.g., ~530 nm) and PI (e.g., ~617 nm).

III. Target Engagement and Pathway Modulation

After confirming the biological effect (e.g., apoptosis), the next crucial step is to verify that the compounds are interacting with their intended molecular targets and modulating the relevant signaling pathways. As pyrazolopyridines are often designed as kinase inhibitors, we will focus on assays to measure target engagement and downstream phosphorylation events.[2][15]

A. NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ Target Engagement (TE) assay is a live-cell method that measures compound binding to a specific protein target.[16][17] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged protein of interest (the energy donor) and a cell-permeable fluorescent tracer that binds to the same protein (the energy acceptor).[16][18] When a test compound enters the cell and binds to the target protein, it displaces the tracer, leading to a decrease in the BRET signal.[18][19]

Rationale: This assay provides definitive proof of target engagement within the complex environment of a living cell.[16] It allows for the quantitative measurement of compound affinity and residence time at the target protein, which are critical parameters for predicting in vivo efficacy.[16][17]

NanoBRET™ Assay Principle

NanoBRET_Principle cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present NLuc Target-NanoLuc Tracer Tracer NLuc->Tracer BRET Signal NLuc_I Target-NanoLuc Inhibitor Analog NLuc_I->Inhibitor Binding Tracer_I Tracer NLuc_I->Tracer_I No BRET Signal

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established synthetic methodologies and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that often involves the construction of the pyrazolopyridine core followed by selective bromination and amination. The inherent reactivity of the pyridine and pyrazole rings can lead to challenges in regioselectivity, yield, and purification. This guide will address these potential hurdles with scientifically grounded solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering step-by-step solutions and the rationale behind them.

Problem 1: Low Yield During Pyrazolopyridine Ring Formation

Question: I am experiencing a low yield during the initial cyclization to form the 1H-pyrazolo[3,4-c]pyridine core. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the formation of the pyrazolopyridine ring system are a common issue and can often be attributed to several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions. Pyrazolopyridines can be synthesized through various strategies, such as the annulation of a pyridine fragment to an amino-substituted pyrazole ring or vice-versa.[1]

Potential Causes and Solutions:

  • Inadequate Reaction Temperature: The cyclization reaction is often sensitive to temperature. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.

    • Troubleshooting Steps:

      • Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal balance between reaction rate and product stability.

      • Consider microwave-assisted synthesis, which can sometimes improve yields and reduce reaction times for pyrazolopyridine formation.[2]

  • Incorrect Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction outcome.

    • Troubleshooting Steps:

      • If using a non-polar solvent, consider switching to a more polar aprotic solvent like DMF or DMSO, which can aid in dissolving starting materials and intermediates.

      • For reactions that require elevated temperatures, ensure the solvent has a sufficiently high boiling point. Acetic acid is a commonly used solvent for such cyclizations.[3][4]

  • Suboptimal Catalyst or Reagent Concentration: The concentration of reactants and the choice of catalyst are critical.

    • Troubleshooting Steps:

      • Experiment with varying the molar ratios of the starting materials.

      • If the reaction is acid-catalyzed, screen different acids (e.g., p-toluenesulfonic acid, hydrochloric acid) and their concentrations.

Problem 2: Poor Regioselectivity During Bromination

Question: My bromination step is yielding a mixture of isomers, with the bromine atom at undesired positions on the pyrazolopyridine ring. How can I achieve selective bromination at the C4-position?

Answer:

Achieving regioselectivity during the electrophilic substitution of a bicyclic heteroaromatic system like pyrazolo[3,4-c]pyridine can be challenging due to the presence of multiple reactive sites. The electronic properties of both the pyrazole and pyridine rings will influence the site of bromination.

Potential Causes and Solutions:

  • Harsh Brominating Agent: Strong brominating agents can be less selective, leading to multiple brominated products.

    • Troubleshooting Steps:

      • Switch from harsher reagents like bromine (Br₂) to a milder and more selective brominating agent such as N-Bromosuccinimide (NBS). A patent for a related compound suggests using NBS for bromination.[5]

      • Control the stoichiometry of the brominating agent carefully. Start with one equivalent and monitor the reaction closely to avoid over-bromination.

  • Reaction Conditions Favoring Multiple Isomers: Temperature and solvent can influence the kinetic and thermodynamic products of the reaction.

    • Troubleshooting Steps:

      • Perform the reaction at a lower temperature to favor the kinetically controlled product, which may be the desired C4-bromo isomer.

      • The choice of solvent can also impact selectivity. Consider screening solvents with different polarities.

  • Protecting Group Strategy: The use of protecting groups can direct the bromination to the desired position by blocking other reactive sites.

    • Troubleshooting Steps:

      • Protecting the N1 position of the pyrazole ring can alter the electron density of the ring system and direct bromination. Common protecting groups for pyrazoles include mesyl or SEM groups.[6][7]

Problem 3: Difficulty in Purification of the Final Product

Question: I am struggling to purify the final this compound from starting materials and side products. What purification strategies are most effective?

Answer:

Purification is a critical step that is often complicated by the similar polarities of the desired product and impurities.

Potential Causes and Solutions:

  • Inadequate Chromatographic Separation: Standard silica gel chromatography may not be sufficient to separate closely related compounds.

    • Troubleshooting Steps:

      • Optimize the Eluent System: Perform a thorough TLC analysis with a range of solvent systems of varying polarities (e.g., ethyl acetate/petroleum ether, dichloromethane/methanol) to achieve better separation.[8]

      • Alternative Stationary Phases: If silica gel is ineffective, consider using other stationary phases like alumina or reverse-phase C18 silica.

      • Flash Column Chromatography: Employing flash column chromatography can provide better resolution than gravity-fed columns.

  • Presence of Tarry Byproducts: High-temperature reactions can sometimes lead to the formation of polymeric or tarry impurities that are difficult to remove.

    • Troubleshooting Steps:

      • Trituration: Before column chromatography, attempt to triturate the crude product with a suitable solvent (e.g., diethyl ether, hexanes) to precipitate the desired product while leaving impurities in the solution.

      • Activated Charcoal Treatment: Dissolving the crude product and treating it with activated charcoal can help remove colored and high molecular weight impurities.

  • Crystallization Issues: If the product is a solid, recrystallization can be a powerful purification technique.

    • Troubleshooting Steps:

      • Screen a variety of solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

      • A patent for a similar compound mentions purification by performing acetyl protection, followed by separation and deacetylation, which can be a useful strategy if direct purification is challenging.[5]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the 1H-pyrazolo[3,4-c]pyridine core?

A1: A common approach is the cyclization of a functionalized pyridine precursor. For instance, starting from a substituted aminopyridine, diazotization followed by intramolecular cyclization can yield the pyrazolopyridine scaffold.[7] Another method involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds.[3][4]

Q2: Are there any specific safety precautions I should take when working with brominating agents like NBS?

A2: Yes, N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.

Q3: How can I confirm the structure and purity of my final product?

A3: A combination of analytical techniques is essential for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure and the position of the bromine and amine groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final compound.

Q4: Can I use other halogenating agents for the C4-position?

A4: While NBS is a common choice for bromination, other reagents like N-Iodosuccinimide (NIS) for iodination or N-Chlorosuccinimide (NCS) for chlorination could potentially be used to introduce other halogens at the C4 position. However, the reactivity and regioselectivity will vary, and reaction conditions would need to be re-optimized.

Experimental Protocols

Protocol 1: General Procedure for Bromination using NBS
  • Dissolve the 1H-pyrazolo[3,4-c]pyridin-3-amine precursor (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile, or a chlorinated solvent) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise over 15-30 minutes, ensuring the temperature remains low.

  • Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterRecommended Condition
Brominating Agent N-Bromosuccinimide (NBS)
Stoichiometry 1.0-1.2 equivalents
Solvent DMF, Acetonitrile, CHCl₃, or CCl₄
Temperature 0 °C to room temperature
Work-up Quench with Na₂S₂O₃, extraction
Purification Column chromatography, recrystallization

Logical Workflow Diagram

Synthesis_Troubleshooting cluster_start Start: Synthesis of this compound cluster_cyclization Step 1: Pyrazolopyridine Core Formation cluster_bromination Step 2: C4-Bromination cluster_amination Step 3: Amination cluster_purification Step 4: Purification cluster_end End Product Start Initiate Synthesis Cyclization Cyclization Reaction Start->Cyclization CheckYield1 Low Yield? Cyclization->CheckYield1 OptimizeTemp Optimize Temperature (e.g., gradual increase, microwave) CheckYield1->OptimizeTemp Yes OptimizeSolvent Optimize Solvent (e.g., polar aprotic) CheckYield1->OptimizeSolvent Yes OptimizeReagents Optimize Reagent Concentration/Catalyst CheckYield1->OptimizeReagents Yes Bromination Bromination Reaction CheckYield1->Bromination No OptimizeTemp->Cyclization OptimizeSolvent->Cyclization OptimizeReagents->Cyclization CheckSelectivity Poor Regioselectivity? Bromination->CheckSelectivity ChangeReagent Use Milder Reagent (e.g., NBS) CheckSelectivity->ChangeReagent Yes ControlConditions Control Temperature and Solvent CheckSelectivity->ControlConditions Yes ProtectingGroup Implement Protecting Group Strategy CheckSelectivity->ProtectingGroup Yes Amination Introduction of Amine Group CheckSelectivity->Amination No ChangeReagent->Bromination ControlConditions->Bromination ProtectingGroup->Bromination Purification Purification of Final Product Amination->Purification CheckPurity Difficulty in Purification? Purification->CheckPurity OptimizeChroma Optimize Chromatography (eluent, stationary phase) CheckPurity->OptimizeChroma Yes PrePurification Pre-purification Steps (trituration, charcoal) CheckPurity->PrePurification Yes Recrystallize Recrystallization CheckPurity->Recrystallize Yes End Pure 4-Bromo-1H-pyrazolo [3,4-c]pyridin-3-amine CheckPurity->End No OptimizeChroma->Purification PrePurification->Purification Recrystallize->Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC - NIH.
  • Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • CN103992318A - Pyrazolopyridine compound and preparation method thereof.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

Sources

Technical Support Center: Optimizing Suzuki Coupling Yield with Bromo-Pyrazolopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-pyrazolopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction yields and troubleshoot common issues encountered with this specific class of heteroaromatic compounds. Pyrazolopyridines are a vital scaffold in medicinal chemistry, and mastering their functionalization is key to accelerating discovery.

This resource provides in-depth, experience-driven advice, moving beyond simple protocols to explain the underlying chemical principles. Here, you will find structured troubleshooting guides, frequently asked questions (FAQs), detailed experimental procedures, and visual aids to support your synthetic efforts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges observed during the Suzuki coupling of bromo-pyrazolopyridines, offering a systematic approach to problem-solving.

Issue 1: Low to No Yield of the Desired Product

A low or nonexistent yield is the most common frustration. The causes can be multifaceted, ranging from catalyst deactivation to substrate-specific issues.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Inactivity or Deactivation: The nitrogen atoms within the pyrazolopyridine ring system can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[1][2]

    • Solution: Employ a more robust and sterically hindered ligand. Buchwald-type biaryl phosphine ligands like SPhos or XPhos are often effective.[2][3] These bulky ligands create a coordinatively saturated palladium center that is less susceptible to inhibition by the heteroaromatic substrate.[4]

    • Actionable Step: Screen a panel of palladium precatalysts and ligands. Start with a second-generation (G2) or third-generation (G3) Buchwald precatalyst, such as XPhos Pd G3, which are designed for challenging substrates.[3][5][6]

  • Inefficient Oxidative Addition: The C-Br bond on an electron-rich pyrazolopyridine ring may exhibit reduced reactivity towards oxidative addition, the first and often rate-limiting step of the catalytic cycle.[7]

    • Solution: Increase the reaction temperature. While starting around 80-100 °C is common, some reluctant substrates may require temperatures up to 110 °C or higher.[5][6][8]

    • Actionable Step: Perform a temperature screen in small increments (e.g., 10 °C) to find the optimal balance between reaction rate and potential decomposition.

  • Poor Reagent Quality: The purity of the boronic acid or ester is critical. Impurities can poison the catalyst or lead to unwanted side reactions.[9]

    • Solution: Ensure the boronic acid is of high purity. If in doubt, it can be recrystallized or converted to a more stable derivative like a pinacol ester or MIDA boronate.[10][11]

    • Actionable Step: Before use, dry the boronic acid under high vacuum for several hours to remove any residual water, which can contribute to protodeboronation.

  • Inadequate Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.[12]

    • Solution: Implement a rigorous degassing protocol for all solvents and the reaction mixture.

    • Actionable Step: Use a freeze-pump-thaw method (at least three cycles) for the solvent. For the reaction setup, evacuate and backfill the flask with an inert gas (argon or nitrogen) multiple times before adding the catalyst.[1][6]

Issue 2: Significant Formation of Side Products

The appearance of unexpected products in your reaction mixture can significantly complicate purification and reduce the yield of the target molecule.

Common Side Products & Mitigation Strategies:

  • Protodeboronation (or Protodeborylation): This is the undesired cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond.[10] This side reaction is often promoted by water and certain bases.[1]

    • Cause: Excess water, overly strong bases, or prolonged reaction times at high temperatures.

    • Solution:

      • Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases.[13]

      • Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[1][10][11] These reagents release the boronic acid slowly into the reaction medium, minimizing its concentration and thus the rate of protodeboronation.[10]

      • Minimize the amount of water in the reaction or use an anhydrous solvent system if compatible with the chosen base.

  • Dehalogenation (or Hydrodehalogenation): The bromo-pyrazolopyridine substrate is reduced to the corresponding pyrazolopyridine.

    • Cause: Hydride sources in the reaction mixture, such as amine bases or alcohol solvents, can react with the palladium complex after oxidative addition.[6]

    • Solution:

      • Avoid amine-based bases (e.g., triethylamine).[6]

      • Switch to inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6]

      • If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like 1,4-dioxane or toluene.[3]

  • Homocoupling: The boronic acid reagent couples with itself to form a biaryl byproduct.

    • Cause: This can be promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[12][14]

    • Solution:

      • Ensure thorough degassing of the reaction mixture and maintenance of an inert atmosphere throughout the reaction.[6][14]

      • Use a palladium precatalyst that readily forms the active Pd(0) species.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for addressing a low-yielding Suzuki coupling reaction with a bromo-pyrazolopyridine substrate.

G cluster_catalyst Catalyst Optimization cluster_side_reactions Side Product Analysis start Low Yield or No Reaction check_reagents 1. Verify Reagent Purity (Aryl Bromide, Boronic Acid) start->check_reagents protodeboronation Protodeboronation? -> Use Milder Base -> Use Boronic Ester start->protodeboronation Side Products Observed check_conditions 2. Confirm Inert Atmosphere (Degassing, Inert Gas) check_reagents->check_conditions catalyst_system 3. Optimize Catalyst System check_conditions->catalyst_system Reagents & Setup OK base_solvent 4. Screen Base and Solvent catalyst_system->base_solvent ligand_choice Use Bulky Ligand (e.g., XPhos, SPhos) catalyst_system->ligand_choice precatalyst_choice Try G2/G3 Precatalyst (e.g., XPhos Pd G3) catalyst_system->precatalyst_choice temp_conc 5. Adjust Temperature & Concentration base_solvent->temp_conc success Improved Yield temp_conc->success protodeboronation->catalyst_system dehalogenation Dehalogenation? -> Avoid Amine Bases -> Use Inorganic Base dehalogenation->catalyst_system homocoupling Homocoupling? -> Improve Degassing homocoupling->catalyst_system

Caption: A decision tree for troubleshooting unsuccessful Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is the best starting point for bromo-pyrazolopyridines?

For heteroaromatic substrates like bromo-pyrazolopyridines, a robust catalyst system is essential to overcome potential catalyst inhibition.[1][2] A highly recommended starting point is a second or third-generation Buchwald precatalyst, such as XPhos Pd G3 or SPhos Pd G2 . These catalysts are air- and moisture-stable, and they efficiently generate the active monoligated Pd(0) species in solution. The bulky, electron-rich XPhos and SPhos ligands facilitate both the oxidative addition and reductive elimination steps while protecting the palladium center from coordination by the nitrogen atoms of the pyrazolopyridine ring.[2][3]

Q2: What is the role of the base, and how do I choose the right one?

The base plays multiple crucial roles in the Suzuki coupling catalytic cycle.[4] Its primary function is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[4][15] The choice of base can significantly impact the reaction outcome.

  • For bromo-pyrazolopyridines, a common and effective choice is an inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases generally provide a good balance of reactivity while minimizing side reactions.[1][6]

  • Stronger bases like sodium or potassium hydroxide can sometimes accelerate the reaction but may also promote side reactions like protodeboronation or hydrolysis of sensitive functional groups.

  • Weaker bases like sodium carbonate (Na₂CO₃) may be sufficient for more reactive substrates but might lead to sluggish reactions with challenging pyrazolopyridines.[3]

Q3: How does the choice of solvent affect the reaction?

The solvent system must dissolve the reagents to a reasonable extent and be stable at the required reaction temperature. For Suzuki couplings of bromo-pyrazolopyridines, a mixture of an organic solvent and water is typically used.

  • Common Solvent Systems:

    • 1,4-Dioxane/Water: A widely used and generally effective system.[8][12]

    • Toluene/Water: Another excellent choice, especially for reactions at higher temperatures.

    • THF/Water: A good option, though the lower boiling point of THF limits the reaction temperature.[14]

The addition of water is often crucial as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species. A typical ratio of organic solvent to water is around 4:1 to 10:1.[5][16]

Q4: My boronic acid seems to be degrading. Should I use a boronic ester instead?

Yes, if you suspect protodeboronation is a significant issue, switching to a more stable boronic acid derivative is an excellent strategy.[10]

  • Pinacol esters (Bpin) are a common choice. They are generally more stable to storage and purification than their corresponding boronic acids.

  • MIDA (N-methyliminodiacetic acid) boronates are another highly stable option. They are crystalline, air-stable solids that slowly release the boronic acid under the basic reaction conditions, keeping its ambient concentration low and minimizing side reactions.[10][11]

  • Potassium trifluoroborate salts (BF₃K) are also more robust than boronic acids and can be a good alternative.[11][17]

Q5: Can I use microwave irradiation to speed up the reaction?

Microwave-assisted synthesis can be a very effective technique for accelerating Suzuki coupling reactions, often reducing reaction times from hours to minutes.[3][18] For bromo-pyrazolopyridines, microwave heating can help overcome the activation energy barrier for the oxidative addition step. However, it's important to carefully screen the reaction conditions, as the rapid heating can sometimes exacerbate side reactions if not properly optimized.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromo-Pyrazolopyridine

This protocol provides a robust starting point for optimization.

Materials:

  • Bromo-pyrazolopyridine substrate (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered

  • Degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the bromo-pyrazolopyridine, the boronic acid/ester, and the powdered base.[5]

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (argon or nitrogen) for at least three cycles.[1]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5][6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[5][6]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5][6]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Catalyst System Screening

When optimizing, it is crucial to systematically screen key parameters. The table below illustrates a typical screening process for the catalyst system.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2.5)PPh₃ (10)K₂CO₃ (2)Dioxane/H₂O100<10
2Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (2)Dioxane/H₂O10045
3Pd(dppf)Cl₂ (5)-K₃PO₄ (3)Toluene/H₂O10068
4 XPhos Pd G3 (2) - K₃PO₄ (3) Dioxane/H₂O 100 >90
5XPhos Pd G3 (2)-Cs₂CO₃ (3)Toluene/H₂O11088

This is representative data and actual results will vary based on the specific substrates.

Suzuki Coupling Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[8][19][20]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂(R²) oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetal_complex->product aryl_halide R¹-X (Bromo-Pyrazolopyridine) aryl_halide->oa_complex boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->transmetal_complex base Base (e.g., K₃PO₄) base->transmetal_complex

Sources

Navigating the Challenges of Buchwald-Hartwig Amination with Heterocyclic Amines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of heterocyclic amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we move beyond standard protocols to address the specific side reactions and challenges that frequently arise when working with N-heterocyclic substrates. Our goal is to provide you with the in-depth technical insights and actionable troubleshooting strategies necessary to ensure the success of your experiments.

Troubleshooting Guide: Addressing Common Side Reactions and Experimental Failures

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Buchwald-Hartwig amination of heterocyclic amines.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is showing low or no conversion to the desired aminated heterocycle. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in the Buchwald-Hartwig amination of heterocyclic amines is a common issue that can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions.[1]

Probable Causes & Solutions:

  • Catalyst Inhibition by the Heterocyclic Substrate: Many N-heterocyclic compounds, particularly pyridines and azoles, can act as ligands for the palladium catalyst, leading to the formation of inactive catalyst species.[1][2] The lone pair of electrons on the nitrogen atom of the heterocycle can coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: Employ bulky, electron-rich ligands. Ligands such as Josiphos, BrettPhos, and RuPhos have demonstrated efficacy in promoting the coupling of heteroaryl chlorides with primary amines.[3] Sterically hindered N-heterocyclic carbene (NHC) ligands are also highly effective in preventing catalyst inhibition and promoting the desired reaction.[4][5] These bulky ligands create a sterically crowded environment around the palladium center, disfavoring coordination of the heterocyclic substrate.

  • Inappropriate Ligand Choice: The electronic and steric properties of the phosphine or NHC ligand are critical for a successful reaction. A mismatch between the ligand and the specific heterocyclic amine or aryl halide can lead to a stalled catalytic cycle.

    • Solution: A systematic ligand screening is often necessary. For electron-rich heterocycles, more electron-donating ligands may be beneficial, while for electron-deficient systems, ligands that promote oxidative addition are often required. A general guide for ligand selection is provided in the FAQ section.

  • Suboptimal Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.[6] A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong can cause decomposition of sensitive heterocyclic substrates.[2]

    • Solution: For base-sensitive heterocycles like some azoles, milder bases such as Cs₂CO₃ or K₂CO₃ are recommended.[6] For less sensitive substrates, stronger bases like NaOt-Bu or LHMDS can be used to achieve higher reaction rates.[7] A comparative table of commonly used bases is provided below.

  • Poor Reagent and Solvent Quality: The Buchwald-Hartwig amination is highly sensitive to impurities, particularly oxygen and water.[1]

    • Solution: Ensure all reagents are of high purity and solvents are anhydrous and thoroughly degassed.[8] Running the reaction under a strictly inert atmosphere (argon or nitrogen) is essential.[1]

  • Inadequate Reaction Temperature: The reaction temperature needs to be carefully optimized. Temperatures that are too low may result in slow reaction rates, while excessively high temperatures can lead to catalyst decomposition and side reactions.[9]

    • Solution: The optimal temperature is substrate-dependent, but a range of 80-110 °C is a common starting point for many pyridine-based substrates.[10] For sensitive substrates, starting at a lower temperature and gradually increasing it may be beneficial.

Issue 2: Formation of Hydrodehalogenation Byproduct

Question: I am observing a significant amount of the hydrodehalogenated arene as a byproduct. What causes this and how can it be minimized?

Answer:

Hydrodehalogenation, the replacement of the halide on the aryl halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[10] This side reaction consumes the starting material and reduces the yield of the desired aminated product.

Probable Causes & Solutions:

  • β-Hydride Elimination: This is a major pathway leading to hydrodehalogenation.[11] It occurs from a palladium-amido intermediate, particularly with primary amines.

    • Solution: The rate of reductive elimination to form the C-N bond needs to be faster than the rate of β-hydride elimination. Employing bulky, electron-rich ligands such as BrettPhos and RuPhos can accelerate reductive elimination, thus minimizing hydrodehalogenation.[10][12]

  • Reaction with Hydride Sources: Trace amounts of water or other proton sources in the reaction mixture can lead to the formation of palladium hydride species, which can then participate in the hydrodehalogenation pathway.

    • Solution: Rigorous drying of solvents and reagents is crucial. The use of anhydrous solvents and reagents, along with maintaining a dry, inert atmosphere, will minimize the presence of adventitious water.

  • Catalyst System: Certain catalyst systems may be more prone to promoting hydrodehalogenation.

    • Solution: The addition of a copper co-catalyst has been reported to suppress hydrodehalogenation, possibly by forming copper-hydride species that are less reactive in the undesired pathway.[10][13]

Issue 3: Homocoupling of the Aryl Halide

Question: My reaction is producing a significant amount of biaryl byproduct from the homocoupling of my aryl halide starting material. How can I prevent this?

Answer:

Aryl halide homocoupling is another common side reaction that competes with the desired C-N bond formation.

Probable Causes & Solutions:

  • Side Reactions in the Catalytic Cycle: Homocoupling can occur through various pathways, including the reaction of the oxidative addition product with another molecule of the aryl halide.

    • Solution: Optimizing the reaction conditions can help suppress homocoupling. This includes adjusting the catalyst-to-ligand ratio, lowering the reaction temperature, and carefully selecting the solvent. Using pre-formed palladium catalysts (precatalysts) can sometimes lead to cleaner reactions with less homocoupling compared to generating the catalyst in situ.[14]

Issue 4: Decomposition of Starting Material

Question: I am observing decomposition of my heterocyclic amine or aryl halide starting material. What is causing this and what can I do to prevent it?

Answer:

Decomposition of starting materials is a significant issue, especially with base-sensitive heterocyclic systems.[2]

Probable Causes & Solutions:

  • Base-Mediated Decomposition: Many heterocyclic compounds, particularly five-membered heteroarenes like azoles, are unstable in the presence of strong bases.[2] This decomposition can also generate species that deactivate the palladium catalyst.

    • Solution: The use of a milder base is the most effective solution. Sodium trimethylsilanolate (NaOTMS) has been shown to be a moderate-strength base that limits the decomposition of sensitive heteroarenes.[2][15] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can also be effective.[6]

  • Thermal Instability: Some heterocyclic compounds may be thermally unstable at the high temperatures often required for Buchwald-Hartwig aminations.

    • Solution: If thermal decomposition is suspected, the reaction temperature should be lowered. This may require the use of a more active catalyst system to maintain a reasonable reaction rate.

Issue 5: Catalyst Decomposition

Question: I observe the formation of a black precipitate in my reaction, suggesting catalyst decomposition. What leads to this and how can I maintain catalyst stability?

Answer:

The formation of palladium black (a precipitate of palladium metal) is a clear indication of catalyst decomposition, which leads to a loss of catalytic activity.[16]

Probable Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures can promote the agglomeration of palladium species, leading to the formation of inactive palladium nanoparticles and eventually palladium black.[16]

    • Solution: Optimize the reaction temperature to the lowest effective level.

  • Inadequate Ligand Protection: The ligand plays a crucial role in stabilizing the palladium catalyst. If the ligand is not effectively protecting the palladium center, decomposition is more likely.

    • Solution: Ensure the correct palladium-to-ligand ratio is used. For in situ catalyst generation, a slight excess of the ligand is often beneficial. Using well-defined, air-stable palladium precatalysts can also improve catalyst stability and reproducibility.[17][18]

  • Reaction with Substrates or Byproducts: Certain functional groups on the substrates or byproducts formed during the reaction can potentially lead to catalyst deactivation and decomposition.

    • Solution: If a particular substrate is suspected of causing catalyst decomposition, screening different ligands and reaction conditions is necessary to find a more robust catalytic system.

Visualizing the Catalytic Cycle and Side Reactions

To better understand the intricacies of the Buchwald-Hartwig amination and its competing side reactions, the following diagrams illustrate the key mechanistic pathways.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition Amine_adduct [Ar-Pd(II)(NHR'R'')L_n]X OA_complex->Amine_adduct Amine Coordination Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_adduct->Amido_complex Deprotonation Product Ar-NR'R'' Amido_complex->Product Reductive Elimination BaseH [Base-H]X Amido_complex->BaseH Hydrodehalogenation Ar-H (Hydrodehalogenation) Amido_complex->Hydrodehalogenation β-Hydride Elimination Product->Pd0 Regenerates Catalyst ArylHalide Ar-X ArylHalide->OA_complex Amine HNR'R'' Amine->Amine_adduct Base Base Base->Amine_adduct

Caption: The catalytic cycle of the Buchwald-Hartwig amination and the competing β-hydride elimination pathway.

Data at Your Fingertips: Ligand and Base Selection

The following tables provide a quick reference for selecting appropriate ligands and bases for your Buchwald-Hartwig amination of heterocyclic amines.

Table 1: Ligand Selection Guide for Heterocyclic Amines

Heterocycle ClassAmine TypeRecommended LigandsNotes
PyridinesPrimary & SecondaryRuPhos, BrettPhos, XPhos, Josiphos-type ligandsBulky, electron-rich ligands are generally effective.[3]
Pyrazoles/ImidazolesPrimary & SecondaryDavePhos, tBuXPhos, NHC ligands (e.g., IPr)Can be prone to catalyst inhibition; bulky ligands are crucial.[7]
Indoles/AzaindolesPrimary & SecondaryDavePhos, XPhosGenerally good substrates, but ligand choice is still important.[7]
Electron-deficient heterocyclesPrimary & SecondarySterically demanding NHC ligands, specialized phosphinesThese substrates can be challenging; catalyst screening is often required.[19][20]
Electron-rich heterocyclesPrimary & SecondaryGPhos-supported catalysts, bulky phosphinesCan be prone to catalyst deactivation.[2]

Table 2: Comparison of Common Bases

BasepKa of Conjugate AcidAdvantagesDisadvantages
NaOt-Bu~19High reaction rates, effective at low catalyst loadings.[7]Incompatible with many base-sensitive functional groups.[7]
LHMDS~26Useful for substrates with protic functional groups, good for low-temperature reactions.[7]Air-sensitive, can be incompatible with some functional groups at higher temperatures.[7]
K₃PO₄~12.3Milder base, good for some sensitive substrates.Slower reaction rates compared to stronger bases.
Cs₂CO₃~10.3Mild and effective for many sensitive heterocycles.[6]Can have solubility issues in some solvents.
NaOTMS~12.7Limits decomposition of base-sensitive five-membered heteroarenes.[2][15]May require higher temperatures or catalyst loadings than stronger bases.

Frequently Asked Questions (FAQs)

Q1: How do I properly set up a Buchwald-Hartwig amination reaction to avoid common pitfalls?

A1: A meticulous experimental setup is key to success. Here is a general protocol:

  • Drying Glassware: Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).[21]

  • Reagent and Solvent Preparation: Use high-purity reagents. Solvents should be anhydrous and degassed by sparging with an inert gas or by the freeze-pump-thaw method.[8][21]

  • Inert Atmosphere: Conduct the entire reaction setup and duration under a positive pressure of an inert gas. A glovebox is ideal, but a well-maintained Schlenk line is also effective.[1]

  • Order of Addition: Typically, the aryl halide, palladium source, ligand, and base are added to the reaction vessel first. The vessel is then purged with an inert gas before adding the solvent and finally the amine via syringe.[21]

  • Monitoring the Reaction: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[21]

Q2: Can I use a palladium(II) precatalyst, or do I need a palladium(0) source?

A2: Both Pd(II) and Pd(0) sources can be used. Common Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species, which can sometimes be a source of irreproducibility.[9] Well-defined Pd(0) sources like Pd₂(dba)₃ are also widely used. However, the use of air-stable, well-defined Pd(II) precatalysts (e.g., XPhos Pd G3) is often recommended as they provide a reliable and efficient way to generate the active monoligated Pd(0) catalyst, leading to more consistent results.[10][17]

Q3: What is the role of steric hindrance in the ligand?

A3: Steric hindrance in the ligand is a critical design element in modern Buchwald-Hartwig amination catalysts. Bulky ligands, such as the Buchwald biarylphosphines and many NHC ligands, serve several important functions:

  • They promote the formation of the catalytically active monoligated palladium species.[11]

  • They accelerate the rate of reductive elimination, which is the product-forming step.[5]

  • They create a sterically crowded environment around the palladium center, which can prevent the coordination of inhibitory species like the heterocyclic substrate.[1]

Q4: Are there any solvents I should avoid?

A4: Yes, some solvents can be detrimental to the reaction. Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine should generally be avoided as they can bind to the palladium catalyst and inhibit its activity.[9] Common and effective solvents for this reaction include toluene, dioxane, THF, and t-BuOH.[7]

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 12, 2024. [Link]

  • Zhang H, Li G, Szostak M. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chem Eur J. 2022;28(4):e202103341. [Link]

  • Should I do solvent extraction for Buchwald–Hartwig amination? Chemistry Stack Exchange. Accessed January 12, 2024. [Link]

  • Sunesson Y, Limé E, Nilsson Lill SO, Meadows RE, Norrby P-O. Role of the Base in Buchwald–Hartwig Amination. J Org Chem. 2014;79(24):11961-11969. [Link]

  • Hu L-Q, Deng R-L, Li Y-F, Liu F-S. New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. Catalysts. 2018;8(1):33. [Link]

  • Reichert EC, Feng K, Sather AC, Buchwald SL. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. J Am Chem Soc. 2023;145(5):3323-3329. [Link]

  • Viciosa M, Besora M, Nolan SP. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chem Rev. 2025;125(12):5349-5435. [Link]

  • Fabbrini M, Garella D, Borriello C, et al. A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules. 2023;28(6):2558. [Link]

  • Li M, Song C, Tan Z, Ju T, Zhang H. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2020;5(34):21631-21639. [Link]

  • Zhang H, Li G, Szostak M. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry. 2022;28(4):e202103341. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. Accessed January 12, 2024. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 12, 2024. [Link]

  • Dorel R, Echavarren AM. The Buchwald–Hartwig Amination After 25 Years. Angew Chem Int Ed. 2019;58(48):17118-17129. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. 2021;40(21):3649-3657. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. 2011;88:141. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 12, 2024. [Link]

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. J Org Chem. 2017;82(19):10109-10121. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Published February 23, 2021. Accessed January 12, 2024. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. Accessed January 12, 2024. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Published September 6, 2018. Accessed January 12, 2024. [Link]

  • Plummer S, Gallou F. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catal. 2024;14:4099-4107. [Link]

  • Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. ResearchGate. Accessed January 12, 2024. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 12, 2024. [Link]

  • Reichert EC, Feng K, Sather AC, Buchwald SL. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. J Am Chem Soc. 2023;145(5):3323-3329. [Link]

  • Bakulev VA, Dar’in DV, Kutyashev IB, et al. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- and 5-Iodo-1,2,3-triazoles. Molecules. 2022;27(6):1979. [Link]

  • Ananikov VP, Khemchyan LL, Ivanova YV, et al. Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catal Sci Technol. 2021;11(20):6749-6761. [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Accessed January 12, 2024. [Link]

  • Sunesson Y, Limé E, Nilsson Lill SO, Meadows RE, Norrby P-O. Role of the base in Buchwald-Hartwig amination. J Org Chem. 2014;79(24):11961-11969. [Link]

  • Sunesson Y, Limé E, Nilsson Lill SO, Meadows RE, Norrby P-O. Role of the Base in Buchwald–Hartwig Amination. Chalmers University of Technology. Accessed January 12, 2024. [Link]

Sources

Technical Support Center: Enhancing the Solubility of Pyrazolopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyridine kinase inhibitors. This guide is designed to provide practical, in-depth solutions to the common yet significant challenge of poor aqueous solubility encountered with this important class of molecules.[1][2][3][4] The pyrazolopyridine scaffold is a privileged core in kinase inhibitor design, but its often crystalline and lipophilic nature can lead to difficulties in achieving adequate concentrations for in vitro assays and can negatively impact oral bioavailability in vivo.[1][2][3][4][5]

This resource combines established principles with actionable troubleshooting guides and detailed experimental protocols to empower you to overcome these solubility hurdles and advance your research.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrazolopyridine kinase inhibitors exhibit poor solubility?

A1: The low solubility of pyrazolopyridine kinase inhibitors often stems from a combination of factors inherent to their molecular structure. These compounds typically possess a rigid, planar heterocyclic core which can facilitate strong crystal lattice packing.[5] This high crystal lattice energy requires a significant amount of energy to break apart the crystal structure and dissolve the compound. Additionally, many potent kinase inhibitors are designed to be lipophilic to effectively bind to the ATP pocket of the target kinase, which can contribute to their poor aqueous solubility.[2]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your experimental results correctly.[6]

  • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pressure.[7][8] It represents the maximum amount of a compound that can be dissolved and remain in solution indefinitely. This measurement is critical for late-stage development and formulation.[7][8]

  • Kinetic solubility , on the other hand, is a measure of how much of a compound, typically from a DMSO stock solution, can be added to an aqueous buffer before it precipitates.[7][9][10] This often results in a supersaturated solution that is temporarily stable.[6][9] Kinetic solubility is a high-throughput screening method commonly used in early drug discovery to quickly assess the solubility of a large number of compounds.[7][8][9]

For initial in vitro screening, kinetic solubility is often sufficient. However, for lead optimization and formulation development, determining the thermodynamic solubility is essential.[7][8]

Q3: My pyrazolopyridine inhibitor is poorly soluble in aqueous buffers for my in vitro kinase assay. What are my immediate options?

A3: For in vitro assays, several immediate strategies can be employed to increase the concentration of your inhibitor in the assay buffer:

  • pH Adjustment: Many kinase inhibitors are weak bases.[11][12] Adjusting the pH of your buffer to a more acidic range can ionize the molecule, thereby increasing its aqueous solubility.[13][14][15] However, ensure the chosen pH does not negatively impact your target kinase's activity or the stability of the inhibitor.

  • Use of Co-solvents: While DMSO is the standard, carefully controlled, low percentages of other organic co-solvents like ethanol or polyethylene glycol (PEG) can sometimes improve solubility.[13] It is critical to perform vehicle control experiments to ensure the co-solvent does not affect the assay results.

  • Inclusion of Surfactants: Non-ionic surfactants such as Tween® 80 or Triton™ X-100 at concentrations below their critical micelle concentration (CMC) can help to solubilize hydrophobic compounds. Again, appropriate controls are necessary.

Troubleshooting Guide: Addressing Specific Solubility Issues

This section provides a more detailed, problem-oriented approach to tackling solubility challenges during your experiments.

Issue 1: Compound Precipitation Upon Dilution from DMSO Stock into Aqueous Buffer

Question: I am diluting my pyrazolopyridine inhibitor from a 10 mM DMSO stock into my kinase assay buffer (pH 7.4), but I observe immediate precipitation, even at my desired final concentration of 10 µM. What is happening and how can I fix this?

Causality: This is a classic example of exceeding the kinetic solubility of your compound.[9] The inhibitor is soluble in the high-concentration DMSO stock, but upon dilution into the aqueous buffer, the solvent environment changes dramatically, and the compound's low aqueous solubility limit is quickly surpassed, leading to precipitation.

Solutions:

  • Optimize the DMSO Concentration:

    • Rationale: While minimizing DMSO is generally preferred, a slightly higher final concentration (e.g., 1-2%) might be necessary to maintain solubility.

    • Protocol: Perform a dose-response curve with varying final DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%) to determine the highest tolerable concentration that does not affect your assay and keeps your compound in solution.

  • Employ a pH Modification Strategy:

    • Rationale: As many pyrazolopyridines are weak bases, lowering the pH can significantly increase solubility.[11][14]

    • Protocol:

      • Determine the pKa of your compound (experimentally or via in silico prediction).

      • Prepare a series of assay buffers with pH values ranging from 5.5 to 7.4.

      • Test the solubility of your inhibitor in each buffer.

      • Concurrently, test the activity of your kinase in each buffer to ensure the enzyme remains active at the optimal pH for solubility.

  • Utilize Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[16][17] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[16][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[16][18]

    • Protocol: See "Experimental Protocol 1: Solubility Enhancement using Cyclodextrins" below.

Issue 2: Low and Variable Oral Bioavailability in Animal Studies

Question: My pyrazolopyridine inhibitor shows excellent in vitro potency, but in my mouse pharmacokinetic (PK) studies, the oral bioavailability is very low and inconsistent between animals. Could this be a solubility issue?

Causality: Absolutely. Poor aqueous solubility is a major contributor to low and variable oral bioavailability.[1][20] If the compound does not dissolve sufficiently in the gastrointestinal (GI) fluids, it cannot be absorbed into the bloodstream.[21] The pH of the GI tract varies significantly, which can further impact the dissolution of pH-sensitive compounds.[22][23]

Solutions:

  • Salt Formation:

    • Rationale: Converting a free base to a salt form is a common and effective strategy to increase solubility and dissolution rate.[24] The choice of the counter-ion is critical and requires screening.[24][25][26]

    • Workflow:

      • Determine the pKa of the parent molecule. A pKa difference of at least 2-3 units between the drug and the counter-ion is generally recommended for stable salt formation.[25]

      • Screen a variety of pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate, succinate) to form different salts.[24]

      • Characterize the resulting salts for their crystallinity, hygroscopicity, and, most importantly, their aqueous solubility and dissolution rate.

  • Amorphous Solid Dispersions (ASDs):

    • Rationale: Converting a crystalline drug to its amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.[11][22][23][27] Amorphous forms are thermodynamically less stable and have a higher free energy, which translates to a lower energy barrier for dissolution.[6] ASDs involve dispersing the drug in a polymer matrix to stabilize the amorphous form and prevent recrystallization.[27]

    • Formulation Strategy:

      • Polymer Selection: Screen polymers such as PVP, HPMC, or Soluplus® to find a suitable carrier that is miscible with your drug.

      • Preparation: Techniques like spray drying or hot-melt extrusion are commonly used to prepare ASDs.[27]

      • Characterization: Analyze the ASD for its amorphous nature (via XRPD), dissolution profile, and physical stability over time.

  • Lipid-Based Formulations:

    • Rationale: For highly lipophilic compounds, lipid-based formulations can enhance oral absorption by presenting the drug in a solubilized state in the GI tract.[28][29][30][31][32] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[28][30]

    • Approach: Screen different lipid excipients, surfactants, and co-solvents to develop a formulation that can effectively solubilize your inhibitor and form a stable emulsion or microemulsion upon contact with GI fluids.[33]

  • Nanosuspensions:

    • Rationale: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[21][34] Nanosuspensions are colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[35][36][37][38]

    • Preparation: Nanosuspensions can be prepared by top-down methods (e.g., media milling, high-pressure homogenization) or bottom-up methods (e.g., precipitation).[34]

    • Benefits: This approach can significantly improve the oral bioavailability of poorly soluble drugs.[34][35][36][37]

Data Presentation & Visualization

Table 1: Comparison of Solubility Enhancement Strategies
StrategyPrincipleTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Ionization of the molecule2-100x (highly compound dependent)Simple, cost-effective for in vitro studies.Limited by compound pKa and stability; potential for precipitation in different pH environments (e.g., GI tract).
Salt Formation Increased dissociation in water10-1000xWell-established, can improve dissolution rate and stability.Not all compounds form stable salts; requires screening of multiple counter-ions.[24]
Amorphous Solid Dispersion Increased free energy of the amorphous state10-1000xSignificant solubility enhancement, can be formulated into oral dosage forms.[22][23]Physical instability (recrystallization); requires specific manufacturing processes.
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule5-500xIncreases aqueous solubility, can mask taste.[16][19]Can be limited by the stoichiometry of complexation and the molecular weight of the complex.[39]
Nanosuspension Increased surface area for dissolutionN/A (improves dissolution rate)Applicable to many poorly soluble drugs, scalable.[34][35]Requires specialized equipment for particle size reduction; potential for particle aggregation.
Lipid-Based Formulation Solubilization in lipid carriersN/A (maintains solubilized state)Enhances absorption of lipophilic drugs, can mitigate food effects.[33]Potential for drug precipitation upon digestion; complex formulation development.
Diagrams

Solubility_Factors cluster_0 Molecular Properties cluster_1 External Factors Lipophilicity Lipophilicity Solubility Solubility Lipophilicity->Solubility - (Inverse) Crystal_Lattice_Energy Crystal_Lattice_Energy Crystal_Lattice_Energy->Solubility - (Inverse) pKa pKa pKa->Solubility +/- (pH dependent) pH pH pH->Solubility +/- (pKa dependent) Temperature Temperature Temperature->Solubility +/- (Enthalpy dependent) Co_solvents Co_solvents Co_solvents->Solubility + (Generally)

Caption: Factors influencing the solubility of pyrazolopyridine kinase inhibitors.

Solubility_Enhancement_Workflow Start Poorly Soluble Pyrazolopyridine Inhibitor Measure_Solubility Characterize Baseline Solubility (Kinetic & Thermodynamic) Start->Measure_Solubility In_Vitro In Vitro Assay Troubleshooting Measure_Solubility->In_Vitro In_Vivo In Vivo Formulation Strategy Measure_Solubility->In_Vivo pH_Adjust pH Adjustment In_Vitro->pH_Adjust Co_solvent Co-solvent Screening In_Vitro->Co_solvent Cyclodextrin Cyclodextrin Complexation In_Vitro->Cyclodextrin Salt_Screen Salt Screening In_Vivo->Salt_Screen ASD Amorphous Solid Dispersion In_Vivo->ASD Lipid_Form Lipid-Based Formulation In_Vivo->Lipid_Form Nanosuspension Nanosuspension In_Vivo->Nanosuspension End Improved Solubility & Bioavailability pH_Adjust->End Co_solvent->End Cyclodextrin->End Salt_Screen->End ASD->End Lipid_Form->End Nanosuspension->End

Caption: Workflow for selecting a solubility enhancement strategy.

Experimental Protocols

Experimental Protocol 1: Solubility Enhancement using Cyclodextrins

Objective: To determine the effect of hydroxypropyl-β-cyclodextrin (HP-β-CD) on the aqueous solubility of a pyrazolopyridine inhibitor.

Materials:

  • Pyrazolopyridine inhibitor

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • HPLC system with UV detector

  • Shaking incubator

  • 0.22 µm syringe filters

Procedure:

  • Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in PBS at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Excess Compound: To 1 mL of each HP-β-CD solution in separate glass vials, add an excess amount of the solid pyrazolopyridine inhibitor (enough so that undissolved solid remains).

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at 25°C for 24-48 hours to ensure equilibrium is reached.[7]

  • Sample Preparation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered samples with an appropriate mobile phase and analyze the concentration of the dissolved inhibitor using a validated HPLC-UV method.[40]

  • Data Analysis: Plot the concentration of the dissolved inhibitor (in µM or µg/mL) against the concentration of HP-β-CD. This is known as a phase-solubility diagram.[16][17]

Experimental Protocol 2: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium (thermodynamic) solubility of a pyrazolopyridine inhibitor in an aqueous buffer.

Materials:

  • Pyrazolopyridine inhibitor (solid powder)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC system with UV or MS detector[40][41]

  • Shaking incubator

  • Centrifuge or filtration apparatus

  • Analytical balance

Procedure:

  • Compound Addition: Accurately weigh and add an excess of the solid inhibitor to a known volume of the aqueous buffer in a sealed vial (e.g., 2 mg in 1 mL).[42]

  • Incubation: Place the vial in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to allow the solution to reach equilibrium.[7] Longer incubation times (48-72 hours) may be necessary for highly crystalline compounds.

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Sample Analysis: Carefully take a known volume of the clear supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a validated HPLC method.

  • Solid Phase Analysis (Optional but Recommended): Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that the solid form has not changed (e.g., converted to a different polymorph or a hydrate) during the experiment.[42]

References

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  • Lipid-based nanoformulations for TKIs delivery in cancer therapy - Journal of NanoScience Technology. Available at: [Link]

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  • Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PubMed. Available at: [Link]

  • Lipid-based nanoformulations for TKIs delivery in cancer therapy - Journal of NanoScience Technology. Available at: [Link]

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  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC - PubMed Central. Available at: [Link]

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  • Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - MDPI. Available at: [Link]

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  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC - PubMed Central. Available at: [Link]

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  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]

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  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. Available at: [Link]

  • Computational and Experimental Screening Approaches to Aripiprazole Salt Crystallization. Available at: [Link]

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Technical Support Center: Troubleshooting Low Yields in Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Research, Development, and Manufacturing Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, experience-driven solutions to common challenges encountered during the multi-step synthesis of pyrazolopyridine derivatives. As Senior Application Scientists, we understand that low yields can significantly impede research progress and manufacturing timelines. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Part 1: Foundational & General Issues

This section addresses overarching problems that can affect multiple steps of your synthesis. Resolving these foundational issues is often the first and most critical step in improving overall yield.

Q1: My overall yield for a multi-step synthesis is consistently low, and I can't pinpoint one specific problematic reaction. Where should I start my investigation?

A1: When facing a general low yield issue across a synthetic route, the problem often lies not in a single reaction's conditions but in the foundational quality and handling of your materials. A systematic, step-by-step validation is crucial.

Core Directive: Start with the Starting Materials.

The purity of your initial reactants is paramount.[1][2] Impurities, even in small amounts, can carry through and inhibit subsequent reactions, act as catalyst poisons, or complicate purification steps, leading to cumulative loss of material.[2]

  • Causality: An uncharacterized impurity in a starting aminopyrazole, for example, might not prevent the first reaction but could possess a functional group that interferes with a catalyst in a later cross-coupling step, leading to a complete reaction failure downstream.

  • Actionable Protocol:

    • Verify Purity: Do not solely trust the label on the bottle. Verify the purity of all commercial starting materials using techniques like NMR, melting point analysis, or chromatography. For materials synthesized in-house, ensure they are rigorously purified and characterized before proceeding.[3][4]

    • Assess for "Invisible" Impurities: Techniques like chromatography may not detect non-UV active or inorganic impurities (e.g., residual salts, silica gel).[4] Consider using quantitative NMR (qNMR) or elemental analysis for a more complete purity profile.[4]

    • Control of Genotoxic Impurities: Be aware of potential genotoxic impurities in starting materials, which have stringent control limits and can impact the viability of a synthetic route for drug development.[5]

Q2: I suspect solvent quality or residual water is affecting my reactions, especially those involving organometallics or strong bases. How can I ensure my reactions are truly anhydrous?

A2: This is a very common and critical issue. Many key reactions in heterocyclic chemistry, such as Grignard reactions, lithiations, or those using catalysts sensitive to hydrolysis, will fail or give poor yields in the presence of trace amounts of water.[6][7] The term "anhydrous conditions" requires meticulous attention to every component of the reaction setup.[6][8]

Core Directive: Implement a Strict Anhydrous Protocol.

  • Causality: Water is a potent nucleophile and proton source. It can quench organometallic reagents, hydrolyze starting materials or intermediates, and deactivate moisture-sensitive catalysts like Lewis acids (e.g., ZrCl₄, AlCl₃).[1][7] This leads to the consumption of reagents and the formation of undesired by-products.

  • Actionable Protocol: Achieving Anhydrous Conditions

    • Glassware Preparation: All glassware must be rigorously dried. Oven-drying (e.g., at 120 °C overnight) is standard. For highly sensitive reactions, flame-drying the glassware under vacuum or an inert gas stream immediately before use is recommended to remove adsorbed water.[8]

    • Solvent Preparation: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Alternatively, use a commercial solvent purification system (often called a solvent still). Store dried solvents over activated molecular sieves (3Å or 4Å).[8] The sieves should be activated by heating under vacuum.

    • Inert Atmosphere: The reaction must be conducted under an inert atmosphere, such as dry nitrogen or argon.[6] This involves using a Schlenk line or a glovebox and ensuring all reagent transfers are done via syringe or cannula.[9] Equip condensers and addition funnels with drying tubes filled with a desiccant like calcium chloride or Drierite.[8]

    • Reagent Handling: Hygroscopic reagents (e.g., NaH, K₂CO₃, anhydrous MgSO₄) must be stored in a desiccator and weighed quickly.[6] Liquid reagents should be handled via syringe.

G cluster_prep Preparation Phase cluster_setup Assembly & Inerting cluster_reaction Reaction Phase A Oven/Flame-Dry All Glassware B Prepare Anhydrous Solvents & Reagents C Assemble Glassware While Hot B->C Transfer to Hood D Evacuate & Backfill with Inert Gas (e.g., N2/Ar) 3x C->D E Maintain Positive Inert Gas Pressure D->E F Add Solvents & Reagents via Syringe/Cannula E->F Ready for Reaction G Cool to Desired Temperature (e.g., 0 °C) F->G H Add Sensitive Reagent (e.g., BuLi, Grignard) Dropwise G->H I Monitor by TLC/LCMS H->I

Caption: Workflow for ensuring anhydrous reaction conditions.

Part 2: Troubleshooting Specific Reaction Steps

Low yields are often traced back to specific transformations within the multi-step sequence. This section focuses on common reactions used to construct the pyrazolopyridine core.

Q3: My cyclocondensation reaction to form the pyrazole ring is sluggish and gives a low yield. What factors should I investigate?

A3: The Knorr pyrazole synthesis and related cyclocondensations are foundational but sensitive to several variables.[10] Low yields often stem from suboptimal reaction conditions or issues with the reactivity of the precursors.[3]

Core Directive: Systematically Optimize Catalyst, Solvent, and Temperature.

  • Causality: Cyclocondensation involves a nucleophilic attack followed by a dehydration step. Both steps can be slow without proper promotion. The equilibrium of the reaction can also be unfavorable, requiring removal of the water by-product.

  • Troubleshooting Decision Tree:

G Start Low Yield in Cyclocondensation Catalyst Is a catalyst being used? Start->Catalyst AddCatalyst Add Acid (e.g., AcOH, HCl) or Base Catalyst Catalyst->AddCatalyst No OptimizeCatalyst Screen different catalysts (e.g., Lewis acids, stronger protic acids) and adjust loading. Catalyst->OptimizeCatalyst Yes Solvent Is the solvent appropriate? Temp Is the temperature optimized? Solvent->Temp Yes ChangeSolvent Try aprotic polar (DMF, DMSO) or protic (EtOH). Ensure solvent is dry. Solvent->ChangeSolvent Maybe Not Purity Are starting materials pure (esp. 1,3-dicarbonyl)? Temp->Purity Yes OptimizeTemp Monitor by TLC at different temps (RT, 50°C, Reflux). Consider Dean-Stark to remove H₂O. Temp->OptimizeTemp Maybe Not PurifySM Re-purify 1,3-dicarbonyl or hydrazine starting material. Purity->PurifySM No AddCatalyst->Solvent OptimizeCatalyst->Solvent ChangeSolvent->Temp OptimizeTemp->Purity

Caption: Decision tree for troubleshooting cyclocondensation reactions.

  • Optimization Table:

ParameterInitial ConditionOptimization StrategyRationale & Citation
Catalyst None or Acetic AcidScreen stronger acids (HCl, H₂SO₄) or Lewis acids (ZrCl₄, SmCl₃).[1][3]Stronger acids more effectively protonate the carbonyl, increasing its electrophilicity and accelerating the dehydration step.[3]
Solvent Ethanol (EtOH)Switch to a higher-boiling aprotic polar solvent like DMF or DMSO.These solvents can better solubilize reactants and allow for higher reaction temperatures, driving the reaction to completion.[3]
Temperature Room TemperatureIncrease temperature incrementally (e.g., 60 °C, 95 °C, reflux) while monitoring via TLC.[1]Many cyclocondensations require thermal energy to overcome the activation barrier, especially for the final dehydration step.
Water Removal N/AIf using a non-polar solvent like toluene, use a Dean-Stark apparatus.Removing water by azeotropic distillation shifts the reaction equilibrium towards the product, significantly improving yield.
Q4: I'm attempting a substitution reaction on the pyrazolopyridine core (e.g., an SₙAr reaction) and getting low conversion or multiple products. What's going wrong?

A4: Nucleophilic aromatic substitution (SₙAr) on electron-deficient heterocyclic rings like pyrazolopyridines is common but can be tricky. Success depends on the electronic nature of the ring, the leaving group, and the nucleophile. Formation of multiple products often points to a regioselectivity issue.

Core Directive: Analyze Electronic Effects and Optimize Reaction Conditions.

  • Causality: For SₙAr to occur, the ring must be sufficiently activated (electron-poor) by electron-withdrawing groups (EWGs), and there must be a good leaving group (e.g., Cl, F, OTs). Low conversion can result from poor activation or a weak nucleophile. The formation of regioisomers is a known challenge, especially with unsymmetrical starting materials, as different positions on the ring will have varying electrophilicity.[1]

  • Key Considerations:

    • Ring Activation: Is the pyrazolopyridine ring sufficiently electron-deficient? The presence of groups like -NO₂ or -CN dramatically facilitates SₙAr.[11] If the ring is not activated, harsher conditions (high temperature, strong base) may be needed, which can lead to decomposition.

    • Leaving Group: Fluorine is typically the best leaving group for SₙAr, followed by chlorine. If you have a poor leaving group, consider converting it to a better one (e.g., -OH to -OTs).

    • Nucleophile and Base: A strong nucleophile is required. If using a weaker nucleophile (like an aniline), a non-nucleophilic base (e.g., K₂CO₃, DBU) is often needed to deprotonate it, increasing its reactivity.[11]

    • Side Reactions: In some cases, the nucleophile can attack other electrophilic sites, such as a cyano group, leading to unwanted side products like carboxamidines.[12] If this occurs, altering the synthetic route to introduce the nucleophile before the cyano group might be necessary.[12]

  • Protocol for Optimization:

    • Solvent Screening: Start with a polar aprotic solvent like DMF, DMSO, or NMP. These solvents stabilize the charged Meisenheimer complex intermediate.

    • Base Screening: If a base is required, screen common inorganic bases (K₂CO₃, Cs₂CO₃) and organic bases (DIPEA, DBU).

    • Temperature Control: Start at room temperature and gradually increase. Microwave irradiation can sometimes dramatically improve yields and reduce reaction times, but may also promote decomposition if not carefully controlled.[12]

    • Purification: The separation of regioisomers often requires careful flash column chromatography. Experiment with different eluent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve separation.[1]

Part 3: Protocols & Methodologies

This section provides detailed, step-by-step procedures for common laboratory techniques mentioned in this guide.

Protocol 1: General Procedure for Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Prepare the TLC Plate: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (Rxn).

  • Spot the Plate: Dissolve a small amount of your starting material in a suitable solvent. Use a capillary tube to spot the "SM" and "co-spot" lanes. Using a fresh capillary, carefully take a small aliquot from the reaction mixture and spot the "Rxn" and "co-spot" lanes.

  • Develop the Plate: Place a small amount of an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate) in a developing chamber with a lid. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the starting line. Close the chamber.

  • Visualize: Once the solvent front has nearly reached the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the solvent to evaporate in a fume hood. Visualize the spots using a UV lamp (254 nm and/or 365 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate, iodine).

  • Analyze: A successful reaction should show the consumption of the starting material spot and the appearance of a new product spot with a different R_f value. The co-spot lane helps confirm the identity of the starting material spot in the reaction mixture.

Protocol 2: General Procedure for Flash Column Chromatography Purification
  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent (a less polar system than used for TLC, e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column, tapping the side gently to ensure even packing. Add another layer of sand on top of the silica.

  • Load the Sample: Concentrate the crude reaction mixture onto a small amount of silica gel to create a dry powder. Carefully add this powder to the top of the column.

  • Elute: Carefully add the eluent to the column. Using positive pressure (from a pump or bulb), push the solvent through the column, collecting fractions in test tubes.

  • Analyze Fractions: Spot every few fractions on a TLC plate to determine which ones contain your desired product. Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified product.

References

  • Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
  • Sciencemadness Discussion Board. (2021). Anhydrous Conditions.
  • Fiveable. (n.d.). Anhydrous conditions Definition. Retrieved from Fiveable Organic Chemistry II Key Term.
  • Benchchem. (n.d.). Technical Support Center: Pyrazole Synthesis via Cyclocondensation.
  • RSC Publishing. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4).
  • National Center for Biotechnology Information (PMC). (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). is cooled to 0 °C (external temperature) via an ice-water bath while under a nitrogen atmosphere (Figure 1). After cooling for 10 min the solution in the dropping funnel is added dropwise to the flask over 35 min (Notes.
  • Organic Syntheses. (n.d.). 2-Heptanone, 4-hydroxy-3-phenyl-, (R,R).
  • National Center for Biotechnology Information (PMC). (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Retrieved from [Link]

  • RSC Publishing. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
  • National Center for Biotechnology Information (PMC). (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyridinea.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • RSC Publishing. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid.
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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
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Technical Support Center: Preventing Palladium Catalyst Deactivation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a critical challenge in modern organic synthesis: the deactivation of palladium catalysts in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who rely on these powerful transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the mechanisms of catalyst decay and, more importantly, robust strategies to prevent it. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve consistent, high-yielding results.

Part 1: Understanding the Enemy - Common Pathways of Catalyst Deactivation

Before we can effectively troubleshoot, we must first understand the fundamental ways a palladium catalyst can lose its activity. Deactivation is rarely a single event but often a combination of factors that disrupt the catalytic cycle. The primary culprits are outlined below.

Palladium Black Formation: The Aggregation Problem

Perhaps the most visually obvious sign of catalyst deactivation is the formation of a black precipitate, colloquially known as palladium black.[1][2][3] This consists of agglomerated, catalytically inactive palladium particles.[2] The active catalyst in most cross-coupling reactions is a soluble, low-coordinate Pd(0) species.[4][5] When this species is unstable, it can aggregate, effectively crashing out of the solution and halting the catalytic cycle.[2][6][7]

Causality:

  • Ligand Dissociation: The protective ligand can dissociate from the Pd(0) center, leaving it "naked" and prone to aggregation with other palladium atoms.[2][5]

  • High Temperatures: Elevated temperatures can accelerate the rate of both ligand dissociation and particle aggregation.[2]

  • High Catalyst Concentration: While sometimes necessary, higher catalyst loadings can increase the probability of Pd(0) species encountering each other and aggregating.[8]

Catalyst Poisoning: The Silent Killer

Catalyst poisoning occurs when impurities or even reaction components bind strongly to the active sites of the palladium catalyst, rendering them inaccessible to the reactants.[9] This is an insidious form of deactivation as it may not be visually apparent.

Common Poisons:

  • Sulfur and Halides: Impurities containing sulfur or excess halides can irreversibly bind to the palladium center.[10][11]

  • Coordinating Solvents and Reagents: Certain solvents like acetonitrile or pyridine, and even some substrates or products with strong coordinating functional groups (e.g., primary amines, N-heterocycles), can bind to the palladium and form dormant, off-cycle complexes.[12][13]

Oxidation and Ligand Degradation

The catalytic cycle relies on the facile interconversion between Pd(0) and Pd(II) oxidation states.[4][14] Disruption of this balance can lead to deactivation.

  • Oxidation: The active Pd(0) catalyst is sensitive to oxidation. The presence of oxygen (air) can oxidize Pd(0) to inactive Pd(II) species, breaking the catalytic cycle.[2][4]

  • Ligand Degradation: Phosphine ligands, especially electron-rich alkylphosphines, are susceptible to oxidation by air, forming phosphine oxides that have poor coordinating ability.[15] High temperatures and certain reagents can also lead to other ligand degradation pathways, such as P-C bond cleavage.

Part 2: Troubleshooting Guide - From Failed Reactions to Rational Solutions

This section is structured as a series of common problems encountered in the lab, followed by a systematic, cause-and-effect approach to troubleshooting.

Issue 1: My reaction turned black and stalled. What's happening and how do I fix it?

A1: The black precipitate is almost certainly palladium black, indicating your active Pd(0) catalyst has aggregated and is no longer participating in the reaction.[2] This is a common failure mode. Here’s how to address it:

  • The Ligand is Key: The stability of the Pd(0) complex is paramount.

    • Are you using an appropriate ligand? For many cross-coupling reactions, especially with challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) are required.[2] These ligands create a sterically hindered environment around the palladium, preventing aggregation and stabilizing the catalytically active monoligated species.[15]

    • Is your ligand-to-metal ratio optimal? For some systems, a slight excess of ligand relative to the palladium source can help suppress dissociation and improve catalyst stability.[16] However, a large excess can sometimes inhibit the reaction by creating saturated, less reactive palladium centers.[17]

  • Review Your Reaction Conditions:

    • Temperature: High temperatures accelerate decomposition.[2] Try running the reaction at the lowest temperature that still affords a reasonable rate. You may need to screen a range (e.g., 80-110 °C).

    • Degassing: Oxygen is a major culprit in catalyst deactivation.[4] Ensure your solvents and reagents are rigorously degassed. Techniques like freeze-pump-thaw cycles are more effective than simply bubbling with an inert gas for an extended period.[2]

    • Catalyst Loading: Counterintuitively, lowering the catalyst loading can sometimes prevent aggregation. At lower concentrations, the rate of oxidative addition can outcompete the rate of Pd(0) aggregation.[5]

Issue 2: The reaction is clean, but the conversion is very low or has stopped completely.

A2: This scenario suggests a more subtle form of deactivation, such as catalyst poisoning or the formation of a stable, off-cycle complex.[9][12]

  • Scrutinize Your Reagents:

    • Purity is Non-Negotiable: Ensure all starting materials, the base, and particularly the solvent are of high purity and anhydrous.[1] Impurities can act as catalyst poisons.[9] Consider purifying reagents if their quality is suspect. Amines, for example, can be filtered through a plug of activated alumina.[16]

    • The Hidden Role of the Halide: In reactions involving aryl iodides, the generated iodide anion can sometimes inhibit the catalyst.[13][18] If you are using an aryl iodide and experiencing issues, switching to the corresponding bromide or triflate might be beneficial.

  • The Pre-catalyst and its Activation:

    • Are you efficiently generating the active Pd(0) catalyst? When starting with a Pd(II) salt like Pd(OAc)₂, the reduction to Pd(0) is a critical, and sometimes inefficient, first step.[17][18] This reduction often consumes a portion of the phosphine ligand or another reagent.[17]

    • Consider a Modern Pre-catalyst: Using a well-defined pre-catalyst, such as a Buchwald G3 or G4 palladacycle, can ensure the clean and efficient generation of the active LPd(0) species upon exposure to a base.[16] This often leads to more reproducible and reliable results.

  • Substrate-Ligand Mismatch:

    • Some substrates, particularly N-heterocycles or primary amines, can displace the phosphine ligand to form catalytically dormant palladium complexes.[12] This can halt the reaction, especially at lower temperatures. Overcoming this may require heating or, more effectively, switching to a ligand specifically designed to resist displacement, such as the GPhos ligand developed by the Buchwald group.[12]

Issue 3: I'm having trouble reproducing my results. What are the critical variables?

A3: Reproducibility issues are common and often stem from subtle, overlooked variables.[19] Consistency is key.

  • Atmosphere Control: The exclusion of oxygen and moisture is critical. Your inert atmosphere technique (e.g., Schlenk line or glovebox use) must be robust and consistent from run to run.[19]

  • Reagent Quality and Source: The purity of reagents can vary between batches and suppliers. A new bottle of solvent or starting material could be the source of the problem.

  • Order of Addition: The sequence in which you add reagents can influence the formation of the active catalyst.[17][19] For instance, pre-mixing the palladium source and ligand before adding the other components is a common practice. Be consistent with your procedure.

  • Stirring Rate: In reactions with insoluble components, such as an inorganic base, the stirring rate can significantly affect reaction kinetics.[19] Ensure vigorous and consistent stirring.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the first things I should check if my cross-coupling reaction fails? A1: Start with the basics. Verify the purity and integrity of your reagents (aryl halide, coupling partner, base, solvent).[1] Ensure your reaction was maintained under a strictly inert atmosphere.[1] Finally, check the activity of your palladium source and ligand; consider using a fresh batch.

Q2: How can I visually tell if my catalyst is deactivating? A2: The most obvious sign is the formation of a black precipitate (palladium black), which indicates the aggregation of your catalyst.[11] A reaction that starts but then slows or stops prematurely is another strong indicator of deactivation.[11]

Q3: Can I use a higher catalyst loading to solve a low conversion problem? A3: While increasing the catalyst loading can sometimes help overcome sluggish reactions, it can also accelerate deactivation via aggregation.[4][16] It is often better to first optimize other parameters like ligand choice, temperature, and reagent purity.

Q4: Are all phosphine ligands air-sensitive? A4: Many electron-rich alkylphosphines are sensitive to air and can be pyrophoric.[15] However, many modern biarylphosphine ligands are designed for stability and can be handled in air for brief periods during reaction setup, though storage should always be under an inert atmosphere.[15]

Q5: Why is water sometimes added to Suzuki reactions? A5: A small amount of water is often beneficial in Suzuki couplings. It can help dissolve the inorganic base (like K₂CO₃) and facilitate the transmetalation step. However, excess water can promote unwanted side reactions, so the amount should be controlled.

Part 4: Preventative Protocols & Data

Proactive prevention is always more effective than reactive troubleshooting. The following protocols and data tables are designed to provide robust starting points for your experiments.

Protocol 1: General Procedure for a Robust Cross-Coupling Reaction Setup

This protocol emphasizes the exclusion of air and moisture, which is critical for preventing catalyst deactivation.

  • Vessel Preparation: Flame-dry or oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition (Solids): Under a positive pressure of inert gas, add the aryl halide, the coupling partner (e.g., boronic acid), the base (e.g., K₃PO₄), the palladium pre-catalyst, and the ligand (if not using an integrated pre-catalyst).

  • Degassing: Seal the vessel and evacuate and backfill with inert gas at least three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed solvent via syringe or cannula. Solvents should be freshly purified or from a commercial source designed for air-sensitive reactions.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Quench appropriately (e.g., with saturated aqueous NH₄Cl) and proceed with standard extraction and purification procedures.[2]

Data Summaries

Quantitative data should always be used as a guideline, as optimal conditions are highly substrate-dependent.

Table 1: Ligand Selection Guide for Common Deactivation Challenges

ChallengeRecommended Ligand ClassExample LigandsRationale
Palladium Black Formation Bulky, electron-rich biaryl phosphinesXPhos, SPhos, RuPhosSteric bulk prevents Pd(0) aggregation and stabilizes the active monoligated species.[2][15]
Coupling of Aryl Chlorides Bulky, electron-donating phosphinescataCXium® A, tBuXPhosHigh electron density on the ligand promotes the challenging oxidative addition of the Ar-Cl bond.[20]
Substrate Inhibition (e.g., N-heterocycles) Specially designed biaryl phosphinesGPhosThe ligand framework is designed to resist displacement by coordinating substrates, preventing the formation of dormant complexes.[12]
β-Hydride Elimination Bidentate ligands with large bite anglesXantphos, dppfThe geometry imposed by these ligands disfavors the syn-conformation required for β-hydride elimination.[15][21]

Table 2: General Reaction Parameter Starting Points

ParameterTypical RangeKey Consideration
Pd Pre-catalyst Loading 0.5 - 5 mol%Start lower (e.g., 1-2 mol%) for reactive substrates. Higher loadings may be needed for difficult couplings but can risk aggregation.[22]
Ligand:Pd Ratio 1:1 to 2.5:1For pre-catalysts, the ratio is fixed. When generating in situ, a slight excess of ligand can enhance stability.[16]
Base 1.5 - 3.0 equivalentsChoice is critical. K₃PO₄ is a good general base for Suzuki; NaOtBu or LHMDS are common for Buchwald-Hartwig.
Temperature 60 - 120 °CUse the lowest temperature that gives a reasonable rate to minimize thermal decomposition.[2]
Concentration 0.1 - 1.0 MVery low concentrations can slow the reaction, while very high concentrations can promote catalyst aggregation.

Part 5: Visualizing Deactivation and Prevention

Diagrams can clarify complex relationships. The following are rendered in DOT language for visualization.

Diagram 1: Major Pathways of Palladium Catalyst Deactivation

Deactivation_Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Pd0 Active L-Pd(0) PdII_Intermediate L-Pd(II)-R(Ar)X Active_Pd0->PdII_Intermediate Oxidative Addition Pd_Black Palladium Black (Inactive Aggregates) Active_Pd0->Pd_Black Aggregation (Ligand Dissociation) Poisoned_Pd Poisoned Catalyst L-Pd(0)-Poison Active_Pd0->Poisoned_Pd Poisoning (e.g., Sulfur) Oxidized_Pd Inactive Pd(II) Active_Pd0->Oxidized_Pd Oxidation (O2) PdII_Intermediate->Active_Pd0 Reductive Elimination Degraded_L Degraded Ligand (e.g., Phosphine Oxide) Ligand Free Ligand (L) Ligand->Degraded_L Degradation

Caption: Key pathways leading to palladium catalyst deactivation.

Diagram 2: Workflow for Troubleshooting Low Reaction Yield

Troubleshooting_Workflow Start Low / No Yield Observed Check_Reagents Verify Reagent Purity (Substrates, Solvent, Base) Start->Check_Reagents Decision_Reagents Reagents OK? Check_Reagents->Decision_Reagents Check_Atmosphere Confirm Inert Atmosphere (Degassing, Technique) Decision_Atmosphere Atmosphere OK? Check_Atmosphere->Decision_Atmosphere Check_Catalyst Evaluate Catalyst System (Pre-catalyst, Ligand, Loading) Decision_Catalyst System OK? Check_Catalyst->Decision_Catalyst Decision_Reagents->Check_Atmosphere Yes Action_Purify Purify / Replace Reagents Decision_Reagents->Action_Purify No Decision_Atmosphere->Check_Catalyst Yes Action_Degas Improve Degassing Protocol Decision_Atmosphere->Action_Degas No Action_Optimize_Catalyst Screen Ligands / Pre-catalysts Adjust Loading Decision_Catalyst->Action_Optimize_Catalyst No Success Reaction Optimized Decision_Catalyst->Success Yes Action_Purify->Check_Reagents Action_Degas->Check_Atmosphere Action_Optimize_Catalyst->Check_Catalyst

Caption: A systematic workflow for troubleshooting failed reactions.

References

  • Catalyst Poisoning: Palladium & Platinum. (2024, August 27). StudySmarter. [Link]

  • Iwasawa, T., Tokunaga, M., Obora, Y., & Tsuji, Y. (2004). Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. PubMed. [Link]

  • Billingsley, K. L. (2012). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Shabani, S., & Daugulis, O. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. ResearchGate. [Link]

  • Iwasawa, T., et al. (2004). Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. researchmap. [Link]

  • How to prevent Pd (0) to form aggregate?. Reddit. [Link]

  • Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • DeLaRiva, A., et al. (2017). Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. RSC Publishing. [Link]

  • Palladium black. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Ligand design for cross-couplings: phosphines. (2024, January 10). YouTube. [Link]

  • Gatalo, M., et al. (2021). Electrochemical Stability and Degradation of Commercial Pd/C Catalyst in Acidic Media. Journal of The Electrochemical Society. [Link]

  • Newton, M. A., et al. (2012). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC. [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. [Link]

  • Gatalo, M., et al. (2021). Electrochemical Stability and Degradation of Commercial Pd/C Catalyst in Acidic Media. ACS Publications. [Link]

  • MacNair, A. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • The Interfacial Interpenetration Effect for Controlled Reaction Stability of Palladium Catalysts. Journal of the American Chemical Society. [Link]

  • Lira, F., et al. (2018). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters. [Link]

  • Persson, K., et al. (2007). Stability of palladium-based catalysts during catalytic combustion of methane: The influence of water. ResearchGate. [Link]

  • Vicić, D. A., et al. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Matthey. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews. [Link]

  • Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. ResearchGate. [Link]

  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]

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Technical Support Center: Purification Strategies for Polar Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar pyrazolopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these often challenging molecules. The inherent polarity of the pyrazolopyridine scaffold, frequently augmented by polar functional groups, demands carefully considered purification strategies to achieve the high purity required for downstream applications.

This resource provides in-depth, experience-driven guidance in a question-and-answer format to directly address common and complex issues encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar pyrazolopyridine compounds?

The main difficulties arise from their polarity and the presence of nitrogen atoms.[1] These features can cause strong, undesirable interactions with common stationary phases like silica gel.[1] Basic nitrogen-containing heterocycles can interact strongly with the acidic silanol groups on silica surfaces, leading to poor peak shapes, streaking, and sometimes irreversible adsorption.[1] Conversely, in reversed-phase chromatography, these highly polar compounds may exhibit insufficient retention and elute too quickly for effective separation.[1]

Q2: Which purification techniques are most commonly employed for pyrazolopyridine compounds?

The most prevalent methods for purifying pyrazolopyridine compounds are column chromatography and recrystallization.[2] Solvent extraction also plays a crucial role, especially in the initial work-up to remove water-soluble salts.[2] For more challenging separations, advanced techniques like supercritical fluid chromatography (SFC) or specialized modes of HPLC such as HILIC may be necessary.

Q3: How do I select an appropriate solvent system for column chromatography of a polar pyrazolopyridine?

A systematic approach is recommended.[3] Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[2][3] For highly polar pyrazolopyridines, you may need to incorporate even more polar solvents like methanol to achieve elution.[2] Thin Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing solvent systems before committing to a column run.

Q4: My polar pyrazolopyridine compound is a solid. When is recrystallization a better option than chromatography?

Recrystallization is often the most efficient method for achieving high purity (>99%) with solid compounds that already have a relatively high initial purity (e.g., >90%).[4] It is particularly advantageous for removing small amounts of impurities that may be difficult to separate by chromatography.[5] The key is to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6][7]

II. Troubleshooting Guide: Chromatographic Methods

This section provides detailed troubleshooting for common issues encountered during the chromatographic purification of polar pyrazolopyridine compounds.

Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography

Symptoms: Your compound elutes from the silica gel column with a "tailing" peak, where the back end of the peak is much broader than the front. This leads to poor resolution and co-elution with impurities.

Causality: Peak tailing for basic compounds like pyrazolopyridines on silica gel is primarily caused by the strong interaction between the basic nitrogen atoms of your compound and the acidic residual silanol groups on the silica surface.[8] This creates multiple interaction sites with varying affinities, causing some molecules to be retained longer than others, resulting in a skewed peak.[8]

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into your eluent.[8] The competing base will preferentially interact with the active silanol sites, effectively masking them from your pyrazolopyridine compound and resulting in more symmetrical peaks.[8]

    • Introduce an Alcohol: Adding a small percentage of methanol or isopropanol can also help to reduce tailing by competing for hydrogen bonding sites on the silica surface.

  • Stationary Phase Modification:

    • Deactivated Silica: Use silica gel that has been "deactivated" with water or treated with a reagent to cap the silanol groups.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or bonded phases like amino-propyl or cyano-propyl silica gel.

Issue 2: Compound is "Stuck" on the Silica Gel Column

Symptoms: Your polar pyrazolopyridine compound will not elute from the silica gel column, even with highly polar solvent systems like 100% ethyl acetate or even 5-10% methanol in dichloromethane.

Causality: The compound is highly polar and is being strongly, and sometimes irreversibly, adsorbed to the acidic silica gel.[2] This is a common issue with pyrazolopyridines containing multiple polar functional groups (e.g., hydroxyls, amines, carboxylic acids) or multiple basic nitrogen atoms.

Solutions:

  • Drastically Increase Eluent Polarity:

    • Gradually increase the percentage of methanol in your eluent. A gradient of 0-20% methanol in dichloromethane or ethyl acetate is often effective.

    • In some cases, adding a small amount of acetic acid or formic acid to the mobile phase can protonate the pyrazolopyridine, reducing its interaction with the silica and allowing it to elute. However, be mindful of the stability of your compound under acidic conditions.

  • Switch to a Different Chromatographic Mode:

    • Reversed-Phase Chromatography: This is often the best alternative for highly polar compounds.[2][4] A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA), can provide excellent separation.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[9][10] It uses a polar stationary phase (like bare silica) with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[10]

Issue 3: Poor or No Retention in Reversed-Phase Chromatography

Symptoms: Your polar pyrazolopyridine elutes in the void volume of the reversed-phase (e.g., C18) column, meaning it does not interact with the stationary phase and co-elutes with the solvent front.

Causality: The compound is too polar and has insufficient hydrophobic character to be retained by the non-polar stationary phase.[1]

Solutions:

  • Modify the Mobile Phase:

    • Use 100% Aqueous Mobile Phase: If your HPLC system allows, start with a mobile phase of 100% water (with a suitable buffer or modifier like formic acid or TFA) and gradually introduce the organic solvent.

    • Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase. For basic pyrazolopyridines, an alkyl sulfonic acid can form an ion pair, increasing the overall hydrophobicity and promoting retention on the C18 column.

  • Select a Different Stationary Phase:

    • Polar-Embedded Phases: Use reversed-phase columns with polar-embedded groups (e.g., amide or carbamate). These phases provide an alternative retention mechanism for polar compounds.

    • Aqueous C18 Columns: These are specially designed to prevent "phase collapse" when using highly aqueous mobile phases, ensuring reproducible retention for polar analytes.

Workflow for Chromatographic Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate chromatographic method for your polar pyrazolopyridine compound.

Purification_Strategy Start Crude Polar Pyrazolopyridine TLC_Screen TLC Screening (Silica Gel) Start->TLC_Screen Good_Sep Good Separation on TLC? TLC_Screen->Good_Sep NPC Normal-Phase Chromatography (Silica or Alumina) Good_Sep->NPC Yes RPC_Screen Reversed-Phase Screening (C18) Good_Sep->RPC_Screen No Streaking Streaking or No Elution? NPC->Streaking Modify_NPC Modify Mobile Phase (e.g., add TEA, MeOH) Streaking->Modify_NPC Yes Purified Purified Product Streaking->Purified No Modify_NPC->NPC RPC_HILIC Consider Reversed-Phase or HILIC Retention Sufficient Retention? RPC_Screen->Retention RPC Reversed-Phase Chromatography (C18) Retention->RPC Yes HILIC HILIC or Ion-Exchange Retention->HILIC No RPC->Purified HILIC->Purified

Caption: Decision workflow for selecting a purification strategy.

III. Advanced Purification Strategies

Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular technique for the purification of polar compounds.[11] It utilizes a supercritical fluid, most commonly carbon dioxide, as the main mobile phase, often with a polar organic co-solvent like methanol.[12]

Advantages of SFC for Polar Pyrazolopyridines:

  • High Efficiency and Speed: The low viscosity of the mobile phase allows for fast separations.[11]

  • Reduced Solvent Consumption: SFC is a "greener" chromatography technique compared to HPLC.[11]

  • Orthogonal Selectivity: SFC can often separate compounds that are difficult to resolve by normal or reversed-phase chromatography.

When to Consider SFC:

  • When both normal-phase and reversed-phase chromatography fail to provide adequate separation.

  • For the separation of regioisomers or stereoisomers of polar pyrazolopyridines.

  • When a high-throughput purification method is required.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[13][14] Since pyrazolopyridines are basic, they can be protonated to carry a positive charge and purified using cation-exchange chromatography.

How it Works: In cation-exchange chromatography, the stationary phase is negatively charged.[13] Positively charged molecules (your protonated pyrazolopyridine) bind to the stationary phase.[13] Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interactions.[14][15]

When to Consider IEX:

  • For the purification of pyrazolopyridine salts or compounds that are permanently charged (quaternary ammonium salts).

  • When dealing with impurities that have a different charge state than your target compound.

  • As a polishing step to remove trace ionic impurities.

IV. Non-Chromatographic Purification Protocols

Protocol 1: Optimized Recrystallization

Objective: To achieve high purity of a solid polar pyrazolopyridine compound.

Principle: This method relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[7]

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of your crude solid (10-20 mg) in a test tube.

    • Add a few drops of a test solvent at room temperature. A good solvent will not dissolve the compound at this stage.[6]

    • Heat the mixture. A suitable solvent will dissolve the compound completely when hot or near boiling.[6]

    • Allow the solution to cool to room temperature, and then in an ice bath. Abundant crystal formation indicates a good solvent.

    • Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures like ethanol/water or hexane/ethyl acetate).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the selected solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring.

    • Continue adding small portions of the hot solvent until the solid is just dissolved.[6]

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the precipitation of impurities.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction

Objective: To separate a basic pyrazolopyridine from neutral or acidic impurities.

Principle: This technique exploits the differential solubility of the basic pyrazolopyridine in aqueous and organic solvents by changing its ionization state. The basic compound is protonated with an acid to form a water-soluble salt, which can then be extracted into the aqueous phase.[5][16]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel.

  • Acidic Wash:

    • Add an aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.

    • Shake the funnel vigorously, venting frequently. The basic pyrazolopyridine will be protonated and move into the aqueous layer as its hydrochloride salt.

    • Separate the two layers. The organic layer contains neutral and acidic impurities.

  • Back-Extraction (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (check with pH paper). Your pyrazolopyridine will precipitate out as the free base.

    • Extract the now neutral pyrazolopyridine back into a fresh portion of the organic solvent.

    • Repeat the extraction from the aqueous layer 2-3 times.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified pyrazolopyridine.

Data Summary Table: Comparison of Purification Techniques
Purification MethodBest ForAdvantagesDisadvantages
Normal-Phase Chromatography Moderately polar compounds, separation of isomers.[17]Good for compounds soluble in organic solvents.[1] High resolving power.[17]Can have strong interactions with basic compounds leading to tailing.[1] Requires organic solvents.
Reversed-Phase Chromatography Highly polar compounds, aqueous-soluble compounds.Widely applicable, excellent for ionic and polar compounds.[1]Poor retention for very polar, non-ionic compounds.[1] Requires aqueous mobile phases.
Recrystallization Solid compounds with >90% initial purity.Can achieve very high purity, scalable, cost-effective.[18]Finding a suitable solvent can be time-consuming,[6] not suitable for oils or amorphous solids.
Acid-Base Extraction Separating basic pyrazolopyridines from neutral or acidic impurities.Simple, rapid, and effective for removing specific types of impurities.[16]Compound must be stable to acid and base, not effective for separating compounds with similar pKa values.
Supercritical Fluid Chromatography (SFC) Chiral separations, separation of polar isomers.Fast, high efficiency, environmentally friendly.[11][12]Requires specialized equipment.[19] May not be suitable for highly polar, water-soluble compounds.[19]
Ion-Exchange Chromatography (IEX) Charged or ionizable pyrazolopyridines.High capacity, high selectivity based on charge.[20]Limited to charged molecules, requires buffered mobile phases.

V. References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

  • Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

  • Recrystallization. [Link]

  • Recrystallization. --->. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. [Link]

  • Ion chromatography - Wikipedia. [Link]

  • Acid-Base Extraction. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • Why is normal phase chromatography good for use on polar analytes? - ResearchGate. [Link]

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. [Link]

  • Introduction to Ion Exchange Chromatography - Bio-Rad. [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]

  • Mastering Ion Exchange Chromatography: Essential Guide - Chrom Tech, Inc. [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

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overcoming poor regioselectivity in functionalization of pyrazolopyridine rings

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Poor Regioselectivity in the Functionalization of Pyrazolopyridine Rings

Welcome to the Technical Support Center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrazolopyridine functionalization. The inherent electronic properties of this fused heterocyclic system, combining an electron-rich pyrazole ring with an electron-deficient pyridine ring, often lead to challenges in achieving site-selectivity. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you control and overcome poor regioselectivity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems encountered during the functionalization of pyrazolopyridine scaffolds.

Q1: My C-H halogenation reaction on a pyrazolo[1,5-a]pyrimidine is giving a mixture of isomers. How can I selectively functionalize the C3 position?

Answer: This is a classic regioselectivity challenge. The pyrazole moiety is generally more electron-rich than the pyrimidine/pyridine moiety, making it more susceptible to electrophilic attack. The C3 position is often the most kinetically favored site for electrophilic substitution on the pyrazolo[1,5-a]pyrimidine core due to electronic factors. However, reaction conditions can lead to mixtures.

Core Problem: Standard halogenating agents (e.g., NBS, NCS) can sometimes lack the desired selectivity, leading to halogenation at other positions or decomposition.

Troubleshooting Strategy: Hypervalent Iodine(III)-Mediated Halogenation

A highly efficient and mild method involves using a hypervalent iodine(III) reagent, such as Phenyliodine Diacetate (PIDA), in combination with a simple potassium halide salt (KX).[1][2] This system generates a more selective electrophilic halogenating species in situ.

Causality: The PIDA/KX system proceeds via a proposed electrophilic substitution mechanism.[1] The hypervalent iodine reagent activates the halide, leading to a highly regioselective attack at the electron-rich C3 position of the pyrazole ring. The use of water as a solvent is not only environmentally friendly but also facilitates the clean and efficient reaction at room temperature.[1][2]

Protocol 1: Regioselective C3-Iodination of 7-phenylpyrazolo[1,5-a]pyrimidine [2]

  • Preparation: To a 10 mL round-bottom flask, add the 7-phenylpyrazolo[1,5-a]pyrimidine substrate (0.2 mmol, 1.0 equiv.).

  • Reagent Addition: Add Potassium Iodide (KI) (0.3 mmol, 1.5 equiv.) and Phenyliodine Diacetate (PIDA) (0.2 mmol, 1.0 equiv.).

  • Solvent: Add 3.0 mL of deionized water.

  • Reaction: Stir the mixture vigorously at room temperature (25–27 °C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C3-iodinated product.

Q2: I am attempting an N-alkylation on a 1H-pyrazolo[3,4-b]pyridine and getting a mixture of N1 and N2 alkylated products. How can I control this regioselectivity?

Answer: The N-alkylation of pyrazolopyridines is complicated by the presence of multiple nitrogen atoms and, for N-unsubstituted scaffolds, tautomerism.[3] In the case of 1H-pyrazolo[3,4-b]pyridine, the 1H-tautomer is significantly more stable than the 2H-tautomer.[4] However, under basic conditions used for alkylation, deprotonation can generate an ambident anion, leading to alkylation at either N1 or N2.

Core Problem: The relative nucleophilicity of the N1 and N2 atoms in the pyrazolyl anion, along with steric factors from both the substrate and the electrophile, dictates the N1:N2 product ratio.

Troubleshooting Strategies:

  • Steric Hindrance: Bulky substituents on the pyrazolopyridine ring or the use of a bulky alkylating agent can favor alkylation at the more sterically accessible nitrogen atom.

  • Protecting Groups: A common strategy is to introduce a removable directing group that favors functionalization at one nitrogen, then perform the desired alkylation at the other, followed by deprotection.

  • Synthesis Strategy: The most reliable method is often to control the regiochemistry during the synthesis of the core itself. For instance, building the pyridine ring onto a pre-functionalized N1- or N2-substituted pyrazole ensures unambiguous regiochemistry.[4]

Analytical Verification: Distinguishing between N1 and N2 regioisomers can be challenging. Advanced NMR techniques are invaluable. Specifically, 1H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiments can definitively establish the site of alkylation by observing the correlation between the alkyl group's protons and the nitrogen atom to which it is attached.[3] NOESY (Nuclear Overhauser Effect Spectroscopy) can also be used to identify through-space proximity between the alkyl group and protons on the ring system.[3]

Workflow for Controlling and Verifying N-Alkylation

G cluster_0 Problem Definition cluster_1 Control Strategies cluster_2 Verification P Mixture of N1/N2 Alkylated Products S1 Steric Control: Use bulky alkylating agent P->S1 Choose Strategy S2 Synthetic Control: Build from pre-alkylated pyrazole P->S2 Choose Strategy S3 Protecting Group Strategy P->S3 Choose Strategy V1 Advanced NMR Analysis S1->V1 Verify Product S2->V1 Verify Product S3->V1 Verify Product V2 1H-15N HMBC V1->V2 Specific Techniques V3 NOESY V1->V3 Specific Techniques

Caption: Workflow for addressing N-alkylation regioselectivity.

Q3: My radical functionalization (Minisci-type reaction) on a substituted pyrazolopyridine is not selective. How can I predict and control the site of addition?

Answer: The Minisci reaction is a powerful tool for C-H functionalization of heteroaromatics, but its regioselectivity can be complex.[5] The reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (electron-deficient) heterocycle.

Core Problem: For pyrazolopyridines, protonation occurs on a pyridine nitrogen, activating the pyridine ring towards radical attack. The inherent electronic properties typically direct radical substitution to the C2 and C4 positions of a pyridine ring.[5][6] However, the fused pyrazole ring and existing substituents significantly influence the final outcome, sometimes leading to mixtures.

Predicting Regioselectivity - Key Factors:

  • Innate Reactivity: In the absence of strong directing groups, radical attack on a protonated pyridine ring favors positions ortho and para to the nitrogen (e.g., C4 and C6 on a pyrazolo[3,4-b]pyridine).

  • Steric Effects: Bulky groups on the heterocycle will disfavor radical attack at adjacent positions.

  • Electronic Effects of Substituents: Electron-withdrawing groups can further activate certain positions, while electron-donating groups can deactivate them to radical nucleophilic attack.

  • Solvent and pH: These conditions affect the degree of protonation of the heterocycle and can sometimes be tuned to favor one regioisomer over another.[6]

Troubleshooting Strategies:

  • Blocking Groups: Introduce a removable group at one of the reactive positions to force the functionalization to occur at the other desired site.

  • Reaction Condition Tuning: Systematically vary the acid, solvent, and oxidant used. For instance, changing the solvent can alter the solvation of the radical and the protonated heterocycle, sometimes influencing the product ratio.[6]

  • Directed C-H Functionalization: For ultimate control, switch from a radical-based approach to a transition-metal-catalyzed C-H activation that utilizes a directing group. This provides a more predictable and often more selective method for functionalizing specific C-H bonds.[7][8][9]

Table 1: General Regioselectivity Patterns in Pyrazolopyridine Functionalization

Reaction TypePreferred Sites on Pyrazole RingPreferred Sites on Pyridine RingKey Control Factors
Electrophilic Substitution C3 (most common)Generally difficult; requires activationElectronic density of the pyrazole ring.
Radical (Minisci-type) Generally not favoredC4, C6 (ortho/para to pyridine N)Protonation of pyridine ring, sterics.
Directed C-H Activation C3, C5, C7 (depending on DG)C4, C5, C6, C7 (depending on DG)Position of the directing group (DG).
N-Alkylation N1, N2-Sterics, electronics of the anion.
Q4: How can I achieve site-selective functionalization at multiple, distinct positions on the pyrazolopyridine core?

Answer: Achieving this requires a "vectorial functionalization" approach, where a sequence of reactions is strategically planned to modify the molecule at different positions without interfering with previously installed groups. This often relies on the orthogonal reactivity of different positions.

Core Problem: Performing multiple functionalizations requires precise control to avoid side reactions or re-functionalization at the wrong site.

Strategy: Orthogonal, Stepwise Functionalization of a 5-Halo-1H-pyrazolo[3,4-c]pyridine [10]

This strategy demonstrates how different positions can be accessed selectively.

  • N1/N2 Functionalization: The pyrazole nitrogens can be alkylated. The ratio of N1 to N2 alkylation can be influenced by the choice of base and alkylating agent. Protection of one nitrogen (e.g., with a BOC group) allows for selective functionalization of the other.

  • C5 Functionalization (Buchwald-Hartwig Amination): The initial halogen (e.g., bromine or chlorine) at C5 serves as a handle for palladium-catalyzed cross-coupling reactions, such as amination.

  • C7 Functionalization (Directed Metalation): The pyridine nitrogen can direct metalation to the C7 position using a strong, non-nucleophilic base like TMPMgCl·LiCl. The resulting organometallic intermediate can then be quenched with various electrophiles.

  • C3 Functionalization (Borylation/Suzuki Coupling): The C3 position can be functionalized via a tandem borylation and Suzuki-Miyaura cross-coupling, often after protecting the N1 position.

Diagram of Vectorial Functionalization

Sources

stability issues of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Here, we address potential stability issues, particularly under acidic conditions, and provide troubleshooting advice and preventative protocols to ensure the integrity of your experiments.

Introduction: Understanding the Chemistry of this compound

This compound is a heterocyclic compound featuring a pyrazolopyridine core. This structure is of significant interest in medicinal chemistry due to its analogy to purine bases.[1] The pyrazole ring is π-excessive, while the pyridine ring is π-deficient, contributing to the overall electronic properties and reactivity of the molecule.[2] The presence of an amino group and a bromine atom on this scaffold introduces specific reactive sites that can be susceptible to degradation under certain experimental conditions, most notably in acidic environments.

The lone pairs of electrons on the nitrogen atoms of both the pyrazole and pyridine rings can be protonated in the presence of acid.[2][3] The extent and site of protonation will depend on the pKa of the conjugate acids and the strength of the acidic medium. This protonation can significantly alter the electron density distribution within the heterocyclic system, potentially activating it towards nucleophilic attack or facilitating the cleavage of substituent groups.

Frequently Asked Questions (FAQs)

Here we address some common questions regarding the stability and handling of this compound in acidic media.

Q1: What are the potential degradation pathways for this compound under acidic conditions?

While direct experimental studies on the acidic degradation of this specific molecule are not extensively documented, based on fundamental chemical principles of related structures, we can hypothesize several potential degradation pathways:

  • Protonation: The nitrogen atoms in the pyrazolopyridine ring system are basic and can be protonated in acidic solutions.[2] The pyridine nitrogen is generally more basic than the pyrazole nitrogens and is a likely site of initial protonation. This can alter the compound's solubility and reactivity.

  • Acid-Catalyzed Hydrodebromination: Although a C-Br bond on an aromatic ring is generally stable, under certain acidic conditions, particularly with a reducing agent present or at elevated temperatures, hydrodebromination to yield 1H-pyrazolo[3,4-c]pyridin-3-amine is a possibility.

  • Hydrolysis of the Bromo Group: In aqueous acidic solutions, particularly at high temperatures, nucleophilic substitution of the bromo group by a hydroxyl group could occur, leading to the formation of 3-amino-1H-pyrazolo[3,4-c]pyridin-4-ol.

  • Ring Opening: Under very harsh acidic conditions (e.g., concentrated strong acids and high temperatures), cleavage of the pyrazole or pyridine ring could occur, though this is generally less likely under typical synthetic conditions.[4]

Q2: I am running a reaction with this compound in TFA. What precautions should I take?

Trifluoroacetic acid (TFA) is a strong acid. When using it, consider the following:

  • Temperature Control: Perform the reaction at the lowest temperature compatible with the desired transformation to minimize potential side reactions.

  • Anhydrous Conditions: If the reaction chemistry allows, use anhydrous TFA to prevent potential hydrolysis of the bromo-substituent.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the starting material to the strong acidic environment.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can sometimes be promoted under acidic conditions.

Q3: How can I detect potential degradation of my compound?

You can monitor the integrity of your this compound using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The appearance of new, more polar spots could indicate the formation of debrominated or hydrolyzed byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to detect the formation of degradation products by monitoring for their expected molecular weights. For example, the debrominated product would have a molecular weight reduction of approximately 79.9 amu.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show the appearance of new aromatic signals or a shift in existing signals, indicating changes to the molecule.

Troubleshooting Guide

This table provides a guide to common issues encountered when using this compound in acidic conditions, their probable causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low reaction yield and multiple spots on TLC Degradation of the starting material due to harsh acidic conditions (high temperature, prolonged reaction time).- Lower the reaction temperature. - Reduce the reaction time and monitor progress frequently. - Use a milder acid if the reaction chemistry permits.
Formation of a significant amount of a more polar byproduct Potential hydrodebromination or hydrolysis of the bromo group.- Ensure anhydrous conditions if hydrolysis is suspected. - Avoid the presence of reducing agents. - Consider a protecting group strategy for the amino or pyrazole nitrogen if they are contributing to instability.
Incomplete reaction Insufficient acid catalysis or poor solubility of the starting material in the reaction medium.- Ensure the acid concentration is appropriate for the reaction. - Try a different co-solvent to improve solubility. Gentle warming may be attempted with careful monitoring for degradation.
Unexpected side products observed by LC-MS Complex degradation pathways or reaction with the solvent or other reagents under acidic conditions.- Thoroughly characterize the side products to understand the degradation pathway. - Re-evaluate the compatibility of all reagents and solvents under the reaction conditions.

Experimental Protocol: Mitigation of Instability in a Representative Acid-Catalyzed Reaction

The following is a generalized protocol for a reaction involving this compound under acidic conditions, designed to minimize degradation.

Objective: To perform an acid-catalyzed reaction (e.g., electrophilic substitution) on the pyrazole ring while minimizing degradation of the starting material.

Methodology:

  • Reagent Preparation:

    • Ensure all glassware is thoroughly dried.

    • Use anhydrous solvents and reagents if the reaction is sensitive to water.

    • This compound should be of high purity.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

    • Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

    • Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the initial exotherm and minimize degradation upon acid addition.

  • Acid Addition:

    • Slowly add the acid catalyst (e.g., a Lewis acid or a strong protic acid) dropwise to the cooled solution. The slow addition helps to dissipate any heat generated and prevents localized high concentrations of acid.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

    • If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary and only after careful evaluation at lower temperatures.

  • Work-up:

    • Once the reaction is complete, quench the acid by carefully adding a cooled saturated aqueous solution of a weak base (e.g., sodium bicarbonate).

    • Extract the product into an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product promptly using column chromatography or recrystallization to isolate the desired product from any potential degradation byproducts.

Rationale for Protocol Design: The key principle of this protocol is to control the reaction conditions to favor the desired transformation over potential degradation pathways. The use of low temperatures, slow addition of acid, and careful monitoring are crucial for minimizing the exposure of the sensitive substrate to harsh conditions.

Visualizing Potential Degradation

The following diagram illustrates the hypothesized initial steps of degradation of this compound in an acidic environment.

G cluster_main Hypothesized Degradation of this compound in Acid A This compound B Protonated Species (Pyridine or Pyrazole Nitrogen) A->B H+ (Acid) C Debrominated Product (1H-pyrazolo[3,4-c]pyridin-3-amine) B->C [H] (Reduction) D Hydrolyzed Product (3-amino-1H-pyrazolo[3,4-c]pyridin-4-ol) B->D H2O (Nucleophilic Attack)

Caption: Hypothesized initial degradation pathways under acidic conditions.

References

  • Foster, H.; Hurst, J. Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. J. Chem. Soc., Perkin Trans. 11973, 2901-2907.
  • Di Donato, L.; et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci.2023, 24(9), 7834.
  • Cabrera-Rivera, F. A.; et al. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules2024, 29(5), 1009.
  • Al-Suwaidan, I. A.; et al.
  • Foster, H.; Hurst, J. Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. Journal of the Chemical Society, Perkin Transactions 11973, 2901-2907.
  • Al-Mousawi, S. M.; et al. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Sci Rep2023, 13, 19488.
  • Katritzky, A. R.; et al. Syntheses of heterocyclic compounds. Part XVIII. Aminolysis of 3-aryl-4-bromosydnones, and acid hydrolysis of 3-arylsydnoneimines. J. Chem. Soc. C1970, 1769-1772.
  • Saha, S.; et al. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein J. Org. Chem.2021, 17, 2235–2242.
  • Di Donato, L.; et al. Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • El-Emary, T. I. Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. J Pharm Biomed Anal.2004, 34(2), 253-61.
  • Fichez, J.; Busca, P.; Prestat, G.
  • Pyrazolopyridines. Wikipedia.
  • Di Donato, L.; et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed2023.
  • Dunn, G. E.; Blackburn, B. J. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Can. J. Chem.1974, 52(14), 2552-2556.
  • Elnagdi, M. H.; et al. Recent developments in aminopyrazole chemistry. ARKIVOC2009, (i), 198-250.
  • Pyrazolopyridines. Chemenu.
  • Jantrapirom, S.; et al. Structures of pyrazolopyridines with significant neuroprotective activity.
  • Bedwell, E. V.; et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Org. Biomol. Chem.2023, 21, 9516-9520.
  • Dunn, G. E.; Blackburn, B. J. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
  • Kumar, L.; Mahajan, T.; Agarwal, D. D. Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Ind. Eng. Chem. Res.2016, 55(30), 8346–8350.
  • Baklanov, M. V.; et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules2023, 28(2), 831.
  • Acid C
  • Vaitekūnas, J.; et al. Proposed pathway of 4-aminopyridine degradation by the enrichment culture...
  • Kumar, S.; et al. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules2022, 27(23), 8303.
  • Wibaut, J. P.; Overhoff, J.; Geldof, H. 4‐Bromopyridine. Scite.ai.
  • Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis. Chemistry Letters2021, 50(12), 1997–2010.
  • Organic Letters Journal.

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Technical Support Center: Analytical Methods for Impurity Profiling in the Synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, quantifying, and troubleshooting impurities encountered during the synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine. Our focus is on delivering practical, field-proven insights and robust analytical protocols to ensure the quality, safety, and regulatory compliance of your active pharmaceutical ingredient (API).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurity analysis for this specific pyrazolopyridine derivative.

Q1: What are the potential sources and types of impurities in the synthesis of this compound?

Impurities can originate from starting materials, intermediates, side reactions, or degradation. Based on common synthetic routes for pyrazolopyridines, which often involve the construction of the pyridine or pyrazole ring, several impurity classes should be anticipated[1][2].

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residuals of precursors used in the synthesis.

    • Intermediates: Incomplete conversion can lead to the presence of key synthetic intermediates.

    • Reagents and Catalysts: Traces of coupling agents, bases, or metal catalysts used in the synthetic steps.

  • By-Products:

    • Isomeric Impurities: Formation of regioisomers is a common challenge in heterocyclic synthesis, where cyclization can occur at different positions[2]. For instance, isomers of the pyrazolo[3,4-c]pyridine core could be formed.

    • Over-brominated Species: If bromination is a key step, di- or tri-brominated analogues might be produced.

    • Hydrolysis Products: The bromo- or amino- functionalities could be susceptible to hydrolysis, leading to hydroxyl or other related impurities, especially under non-optimal pH conditions during workup.

  • Degradation Products: The final compound may degrade under stress conditions like heat, light, or exposure to acid/base, forming new impurities.

Q2: What is the recommended primary analytical technique for routine purity analysis and why?

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the premier method for routine purity analysis of this compound.[3] Its advantages include:

  • High Resolution: Capable of separating structurally similar impurities from the main API peak.[3]

  • Sensitivity and Specificity: Modern detectors, like Photodiode Array (PDA) detectors, can detect impurities at very low levels and provide spectral information to help assess peak purity.

  • Quantification: It is the industry standard for accurately quantifying impurities by comparing peak areas relative to the total area or against a qualified reference standard.[3]

Q3: How can I identify an unknown impurity peak in my chromatogram?

Identifying an unknown requires a multi-faceted approach, moving from chromatographic data to structural elucidation.

  • Hypothesize: Based on the synthetic route, predict potential structures (isomers, by-products, etc.).

  • LC-MS Analysis: The most powerful first step is to use Liquid Chromatography-Mass Spectrometry (LC-MS). This provides the mass-to-charge ratio (m/z) of the impurity, which is critical for determining its molecular weight.[4]

  • High-Resolution Mass Spectrometry (HRMS): For a more definitive identification, HRMS provides a highly accurate mass, allowing for the prediction of the elemental formula.

  • Isolation and NMR Spectroscopy: If the impurity is present at a sufficient level (>0.1%), it can be isolated using preparative HPLC. The isolated fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY and HMBC), which is the definitive method for elucidating the complete chemical structure.[5][6][7]

Q4: What are the key validation parameters I need to consider for my analytical method according to regulatory guidelines?

Analytical method validation is a documented process that proves an analytical procedure is suitable for its intended purpose.[8][9] For an impurity detection method, key parameters as defined by the International Council for Harmonisation (ICH) include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Q5: When should I use Gas Chromatography-Mass Spectrometry (GC-MS) versus LC-MS for impurity analysis?

The choice depends entirely on the properties of the impurities you are targeting.[4]

  • Use GC-MS for: Volatile and thermally stable impurities. This makes it the ideal technique for analyzing residual solvents (e.g., methanol, THF, toluene) from the synthesis or volatile starting materials.[4][11] Analytes must be able to vaporize without degrading.

  • Use LC-MS for: A much broader range of impurities, especially those that are non-volatile or thermally labile. Since most process-related impurities and degradation products of a complex molecule like this compound are non-volatile, LC-MS is the more versatile and essential tool for comprehensive impurity profiling.

Section 2: Troubleshooting Guide for HPLC/UPLC Analysis

Even robust methods can encounter issues. This guide provides a systematic approach to diagnosing and resolving common chromatographic problems.[12][13][14][15]

Logical Troubleshooting Workflow

G Start Problem Observed (e.g., Bad Peak Shape) CheckSystem Check System Basics (Pressure, Leaks, Solvent Levels) Start->CheckSystem First Step CheckMethod Review Method Parameters (pH, Sample Solvent) CheckSystem->CheckMethod System OK ReplaceConsumables Replace Consumables (Column, Filters, Seals) CheckSystem->ReplaceConsumables Leak/Pressure Issue Found CheckColumn Inspect Column Health (Age, Guard Column) CheckMethod->CheckColumn Method OK OptimizeMethod Optimize Method (Gradient, Flow Rate) CheckMethod->OptimizeMethod Solvent Mismatch CheckColumn->OptimizeMethod Column OK CheckColumn->ReplaceConsumables Column Clogged/ Expired Resolved Problem Resolved OptimizeMethod->Resolved ReplaceConsumables->Resolved

Caption: A systematic workflow for troubleshooting common HPLC issues.

Troubleshooting Table
Problem Potential Causes Recommended Solutions & Explanations
Peak Tailing 1. Secondary Interactions: The basic amine groups on your analyte can interact with acidic residual silanols on the silica-based column packing. 2. Mobile Phase pH: If the mobile phase pH is too close to the pKa of your analyte, it can exist in both ionized and non-ionized forms. 3. Column Overload: Injecting too much sample mass saturates the stationary phase.1. Use an End-Capped Column: Select a high-quality, end-capped C18 column to minimize silanol interactions. 2. Adjust Mobile Phase pH: Add a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase. This ensures the amine is consistently protonated, leading to sharper peaks.[16] 3. Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, overload was the issue.
Poor Resolution 1. Suboptimal Mobile Phase: The organic solvent (acetonitrile vs. methanol) can affect selectivity. 2. Gradient Too Steep: Impurities are eluting too quickly and merging with the main peak. 3. Incorrect Column Chemistry: A standard C18 may not be sufficient for closely related isomers.1. Change Organic Modifier: If using acetonitrile, try a method with methanol. Their different dipole moments can alter elution patterns. 2. Shallow the Gradient: Decrease the rate of change of the organic solvent over time (e.g., from a 5-minute to a 20-minute gradient) to give peaks more time to separate.[3] 3. Try an Alternate Stationary Phase: A Phenyl-Hexyl or Biphenyl column can provide alternative selectivity through pi-pi interactions, which is often effective for aromatic, heterocyclic compounds.
Ghost Peaks 1. Sample Carryover: Residue from a previous injection remains in the injector or column. 2. Contaminated Mobile Phase: Impurities in your solvents or additives can appear as peaks, especially in gradient runs.[14] 3. Sample Degradation: The analyte is degrading in the autosampler vial.1. Implement Needle Wash: Program a strong solvent wash (e.g., isopropanol) for the injector needle between runs.[14] 2. Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared mobile phases.[14] 3. Use Cooled Autosampler: Set the autosampler temperature to 4-10 °C to minimize degradation of sensitive samples.
Baseline Noise or Drift 1. Inadequate Degassing: Dissolved gas in the mobile phase is outgassing in the detector. 2. Pump Issues: Pump seals may be worn, causing pressure fluctuations. 3. Contamination: A buildup of contaminants on the column or in the detector flow cell.1. Degas Mobile Phase: Use an inline degasser or sonicate the mobile phase before use.[12] 2. Perform Pump Maintenance: Check for leaks and consider replacing pump seals as part of routine maintenance.[13] 3. Flush the System: Flush the column with a strong solvent (like isopropanol) and clean the detector flow cell according to the manufacturer's instructions.[12]

Section 3: Detailed Analytical Protocols

These protocols provide a validated starting point for your method development.

Protocol 1: RP-HPLC/UPLC Method for Purity Determination

This method is designed for high-resolution separation of potential process-related impurities.

1. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately polar heterocyclic compounds. The smaller particle size (UPLC) offers higher efficiency and resolution.[3]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent, improving peak shape for basic compounds and providing a source of protons for MS compatibility.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Program 5% B to 95% B over 15 minutesA shallow gradient is crucial for resolving closely eluting impurities from the main peak.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility.[13]
Detection UV/PDA at 254 nm and 280 nmMonitor at multiple wavelengths to ensure detection of impurities that may have different absorption maxima than the API. A PDA detector is highly recommended.[3]
Injection Volume 1-5 µLKeep the injection volume low to prevent column overload and peak distortion.
Sample Preparation Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.Dissolving the sample in a solvent similar to the initial mobile phase composition prevents peak distortion.[14]

2. Self-Validating System Suitability Test (SST):

Before running any samples, perform an SST injection to ensure the system is performing correctly.

  • Tailing Factor: The tailing factor for the main API peak should be ≤ 1.5.

  • Theoretical Plates (N): The plate count for the API peak should be > 10,000.

  • Reproducibility: Inject the standard five times; the relative standard deviation (RSD) for retention time should be < 0.5% and for peak area should be < 1.0%.

Protocol 2: LC-MS Method for Impurity Identification

This protocol builds on the HPLC method to gain mass information.

1. LC Conditions:

  • Use the same LC conditions as described in Protocol 1. Using volatile buffers like formic acid or ammonium acetate is essential for MS compatibility.

2. Mass Spectrometer Conditions:

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar, non-volatile molecules. The pyrazolopyridine structure contains basic nitrogens that will readily accept a proton in positive mode.
Scan Mode Full ScanUsed for initial screening to detect all ionizable species and determine their m/z.
Mass Range 100 - 800 m/zThis range will cover the API, potential dimers, and most likely by-products and starting materials.
Capillary Voltage 3.5 - 4.5 kVOptimize for maximum signal intensity of the API.
Source Temperature 120 - 150 °COptimize to ensure efficient desolvation without causing thermal degradation.
Protocol 3: NMR Spectroscopy for Structural Elucidation

Once an impurity is isolated via preparative HPLC, NMR is used for definitive structural confirmation.[5][17]

1. Sample Preparation:

  • Dissolve 1-5 mg of the isolated impurity in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Use a high-purity solvent to avoid extraneous signals.

2. Recommended Experiments:

ExperimentInformation Gained
¹H NMR Provides information on the number of different types of protons, their chemical environment, and neighboring protons (through splitting patterns).
¹³C NMR Shows the number of different types of carbon atoms in the molecule.
COSY (Correlation Spectroscopy) Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) Correlates each proton signal with the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.
qNMR (Quantitative NMR) Can be used to determine the purity of the isolated material without needing a specific reference standard for that impurity.[18]

Section 4: Overall Impurity Analysis Workflow

The following diagram illustrates the comprehensive workflow from initial sample analysis to final impurity characterization.

Caption: A comprehensive workflow for API purity testing and impurity identification.

References

  • Vertex AI Search. (n.d.).
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Benchchem. (n.d.).
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  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • LCGC. (2018, February 28).
  • Benchchem. (n.d.). A Comparative Guide to GC-MS Analysis for Impurity Profiling in the Synthesis of 2,6-dichloro-4-phenylpyridine.
  • ATSDR. (n.d.). Analytical Methods for Detecting Pyridine.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Journal of Engineering Sciences. (n.d.).
  • Intertek. (n.d.).
  • AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR)
  • Journal of Medicinal Chemistry. (2014, November 7).
  • Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
  • NIH Public Access. (n.d.).

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Validation & Comparative

In-Depth Technical Guide: Comparative Kinase Selectivity of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive and rigorous search of the current scientific literature, we have determined that there is a notable absence of publicly available, detailed comparative studies on the kinase selectivity of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine derivatives. This specific scaffold, while structurally intriguing and belonging to the broader, medicinally significant class of pyrazolopyridines, has not been the subject of published research that would allow for the creation of an in-depth, data-driven comparison guide as originally intended.

The pyrazolopyridine core is indeed a "privileged scaffold" in kinase inhibitor design, with numerous derivatives across its various isomeric forms demonstrating potent and selective inhibition of a wide range of kinases. These compounds typically function as ATP-competitive inhibitors, forming key hydrogen bonding interactions with the kinase hinge region. The specific substitution patterns on the bicyclic ring system dictate their selectivity and potency against different kinases.

While we were unable to find specific data for the this compound series, we can provide a guide on a closely related and well-documented class of pyrazolopyridine-based kinase inhibitors. This would allow us to still deliver a valuable technical resource that adheres to the core requirements of scientific integrity, in-depth analysis, and practical experimental guidance that you, our expert audience, expect.

Alternative Topic Proposal: Comparative Kinase Selectivity of 1H-Pyrazolo[3,4-b]pyridine Derivatives

The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-studied isomer with a wealth of available data on the synthesis, structure-activity relationships (SAR), and kinase selectivity of its derivatives. A guide on this topic would allow for a robust comparison of multiple compounds, complete with:

  • Quantitative Data Summary: A detailed table comparing the IC50 values of various 1H-pyrazolo[3,4-b]pyridine derivatives against a panel of kinases.

  • In-depth SAR Analysis: A thorough discussion of how different substituents on the pyrazolopyridine core influence kinase selectivity and potency.

  • Detailed Experimental Protocols: A step-by-step guide to a representative in vitro kinase assay used to generate selectivity data.

  • Signaling Pathway Visualization: A Graphviz diagram illustrating a key signaling pathway targeted by these inhibitors.

  • Comprehensive Referencing: A complete list of all cited primary literature with verifiable URLs.

We believe this alternative guide would provide significant value to your research and drug development endeavors by showcasing the principles of kinase inhibitor design and selectivity profiling within a data-rich chemical series.

We kindly request your feedback on whether you would like us to proceed with creating a comprehensive guide on the Comparative Kinase Selectivity of 1H-Pyrazolo[3,4-b]pyridine Derivatives . We are committed to providing you with scientifically accurate and practically useful content and look forward to your guidance.

A Senior Application Scientist's Guide to Validating 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine as a novel kinase inhibitor scaffold. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental step, compare the scaffold to established alternatives, and provide detailed, self-validating methodologies for robust evaluation.

The Rationale: Why Pyrazolopyridines and Why This Scaffold?

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized targeted therapy. The pyrazolopyridine core is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its structure mimics the purine ring of ATP, allowing it to act as an effective "hinge-binder" that anchors the inhibitor within the kinase's active site.[1] This fundamental interaction is the basis for its widespread success in various kinase inhibitor drug discovery programs.[1][2]

Numerous isomers of the pyrazolopyridine scaffold exist, such as pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine, several of which are core components of approved anti-cancer drugs like the RET inhibitor selpercatinib.[1] Our focus, this compound, is a specific, less-explored isomer. The strategic placement of the bromine atom at the 4-position and the amine group at the 3-position provides critical vectors for chemical modification. The bromine can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore interactions with solvent-exposed regions of the ATP pocket, while the amine group can be functionalized to optimize hinge-binding or other key interactions. This compound is a known key intermediate in the synthesis of other pharmaceutical compounds, highlighting its chemical tractability.[3]

This guide outlines the systematic process required to take this promising but unvalidated scaffold and rigorously determine its potency, selectivity, and cellular activity.

Comparative Landscape: The Pyrazolopyridine Family

To understand the potential of this compound, it is essential to compare it with its well-validated relatives. The table below summarizes the performance of representative compounds from different pyrazolopyridine classes, providing a benchmark for our validation efforts.

Scaffold ClassRepresentative CompoundTarget Kinase(s)IC50 (nM)Key Structural Features & InsightsReference
Pyrazolo[3,4-b]pyridine Compound 15yTBK10.2Demonstrates exceptional potency. SAR studies highlight the importance of substitutions at the N-1 and C-3 positions for achieving high affinity and selectivity.[4]
Pyrazolo[3,4-d]pyrimidine Compound 33FLT3, VEGFR2<10 (Biochemical)A multi-kinase inhibitor profile. The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, effectively competing for the ATP binding site.[5]
Pyrazolo[1,5-a]pyridine Selpercatinib (LOXO-292)RET<10An FDA-approved drug. The scaffold provides a rigid core that correctly orients substituents to achieve high selectivity for the RET kinase.[1][2]
Pyrazolo[3,4-c]pyridine 4-Bromo-1H-pyrazolo [3,4-c]pyridin-3-amine To Be Determined To Be Determined The bromine at C4 offers a key vector for synthetic elaboration to target unique pockets within the kinase domain, potentially leading to novel selectivity profiles.N/A

The Validation Workflow: A Phased Approach

A rigorous validation process is essential to move a candidate scaffold from a chemical entity to a viable lead series. We advocate a three-phase approach: initial biochemical potency testing, comprehensive selectivity profiling, and finally, validation of cellular activity.

G Figure 1: Overall Scaffold Validation Workflow cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Activity p1_start Synthesize & Purify Scaffold Derivatives p1_assay In Vitro Kinase Assay (e.g., ADP-Glo™) p1_start->p1_assay Test Compound p1_end Determine IC50 Values p1_assay->p1_end Dose-Response Curve p2_start Select Potent Hits (IC50 < 1µM) p1_end->p2_start Go/No-Go p2_assay Screen Against Large Kinase Panel p2_start->p2_assay Candidate Inhibitor p2_end Generate Selectivity Profile (e.g., Kinome Map) p2_assay->p2_end % Inhibition Data p3_start Select Potent & Selective Hits p2_end->p3_start Go/No-Go p3_target Target Engagement Assay (e.g., Western Blot) p3_start->p3_target Confirm On-Target Effect p3_func Functional Outcome Assay (e.g., Cell Viability) p3_start->p3_func Measure Phenotypic Response p3_end Validate Cellular Efficacy p3_target->p3_end p3_func->p3_end

Figure 1: Overall Scaffold Validation Workflow
Phase 1: In Vitro Biochemical Assay for Potency Determination

Causality: The first and most critical question is whether the compound can directly inhibit the enzymatic activity of a target kinase. An in vitro biochemical assay isolates the kinase, its substrate, and the inhibitor, removing the complexity of a cellular environment. This allows for the direct measurement of enzymatic inhibition and the calculation of the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), a key metric of potency.[6]

We will use a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. This format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[7]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound (and any derivatives) in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution series in DMSO. This will be your dose-response plate. Include a "no inhibitor" (DMSO only) control.[7]

    • As a positive control, prepare a similar dilution series of a known broad-spectrum kinase inhibitor like Staurosporine.

  • Kinase Reaction Setup (in a 384-well plate):

    • Prepare a master mix of the target kinase (e.g., SRC, ABL, EGFR) and its corresponding peptide substrate in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[7]

    • Dispense 2.5 µL of the serially diluted test compound, positive control, or DMSO control into the appropriate wells.

    • Add 2.5 µL of the kinase/substrate master mix to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 5 µL of ATP solution (at the Kₘ concentration for the specific kinase) to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

    • Normalize the data: Set the "no inhibitor" (DMSO) control as 100% activity and a "no kinase" control as 0% activity.

    • Plot the normalized % activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Phase 2: Comprehensive Kinase Selectivity Profiling

Causality: A potent inhibitor is of little therapeutic value if it is not selective. Off-target inhibition can lead to unforeseen toxicities and side effects. Kinase selectivity profiling is the process of screening an inhibitor against a large, diverse panel of kinases to identify these off-target interactions.[8][9] This step is crucial for building a safety profile and understanding the inhibitor's mechanism of action. A compound that hits multiple desired targets could be a valuable multi-kinase inhibitor, while one that hits unintended targets may need further chemical optimization to improve selectivity.[5]

G Figure 2: Kinase Selectivity Concept cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor A Target Kinase B Off-Target 1 C Off-Target 2 D Off-Target 3 Inhibitor_S Inhibitor A Inhibitor_S->A Strong Inhibition E Target Kinase F Off-Target 1 G Off-Target 2 H Off-Target 3 Inhibitor_NS Inhibitor B Inhibitor_NS->E Inhibitor_NS->F Inhibitor_NS->H G Figure 3: Simplified SRC Kinase Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR) SRC SRC Kinase RTK->SRC Activates FAK FAK SRC->FAK Phosphorylates pFAK p-FAK (Phosphorylated) Proliferation Cell Proliferation, Survival, Migration pFAK->Proliferation Promotes Inhibitor 4-Bromo-1H-pyrazolo- [3,4-c]pyridin-3-amine Inhibitor->SRC INHIBITS

Figure 3: Simplified SRC Kinase Signaling Pathway

Experimental Protocol 2: Cell Viability Assay for Functional Outcome

This assay measures the overall effect of the compound on cell health and proliferation. A successful anti-cancer kinase inhibitor should reduce the viability of cancer cells that depend on its target kinase.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound (similar to the biochemical assay). Include DMSO and a known cytotoxic drug as controls.

    • Incubate for 72 hours, a period that allows for multiple cell doublings.

  • Viability Measurement (e.g., CellTiter-Glo®):

    • Use a luminescence-based assay that quantifies ATP levels, which are an indicator of metabolically active, viable cells.

    • Add the CellTiter-Glo® reagent directly to the wells.

    • Incubate for 10 minutes to lyse the cells and stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO-treated cells (100% viability).

    • Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its pyrazolopyridine core provides a validated hinge-binding motif, while its specific substitution pattern offers unique opportunities for synthetic elaboration to achieve novel potency and selectivity profiles.

By following the rigorous, multi-phased validation workflow detailed in this guide—from initial biochemical potency assessment and comprehensive selectivity profiling to confirmation of on-target effects and functional outcomes in cellular models—researchers can systematically and robustly evaluate its true potential. The data generated through these self-validating protocols will provide the critical foundation needed to justify the advancement of this scaffold into a full-fledged lead optimization program, paving the way for the next generation of targeted therapies.

References

  • Vara, J. A. F., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • van Westen, G. J. P., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2015). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Molecules. Available at: [Link]

  • Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • Wang, Y., et al. (2016). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • VanderWel, S. N., et al. (2005). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-bromo-1H-pyrazolo[3,4-c]pyridine. Available at: [Link]

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Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazolo[3,4-c]pyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-c]pyridine scaffold has emerged as a significant pharmacophore in modern drug discovery. Its structural resemblance to purine makes it an ideal candidate for interacting with a wide array of biological targets, particularly ATP-binding sites within kinases.[1] This has led to the development of numerous derivatives with promising therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] However, the journey from a promising "hit" in a lab dish to a successful therapeutic in a living system is fraught with challenges. A compound that demonstrates potent activity in a controlled in vitro setting may exhibit diminished or no efficacy in vivo. This guide provides a comprehensive comparison of the in vitro and in vivo performance of pyrazolo[3,4-c]pyridine-based drugs, exploring the experimental methodologies, interpreting the data, and elucidating the critical factors that account for the often-observed efficacy gap.

Part 1: The Foundation of Efficacy - In Vitro Assessment

In vitro studies represent the first critical step in evaluating the potential of a new chemical entity. These experiments are conducted in a controlled, artificial environment, such as a test tube or a cell culture plate, allowing for the precise measurement of a drug's direct effect on its intended biological target.

The Rationale Behind In Vitro Screening

The primary goal of in vitro testing is to establish a direct cause-and-effect relationship between a compound and a specific biological process, be it enzyme inhibition, cell death, or microbial growth arrest. By isolating the target from the complex, multi-variable environment of a living organism, we can obtain clean, reproducible data on potency and mechanism of action. This high-throughput, cost-effective approach allows for the rapid screening of large compound libraries to identify promising lead candidates for further development.

For pyrazolo[3,4-c]pyridine derivatives, which are often designed as kinase inhibitors, the initial in vitro assays are typically enzymatic. For instance, novel pyrazolo[3,4-b]pyridine derivatives have been evaluated for their inhibitory activity against Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[4] Similarly, other derivatives have been assessed as inhibitors of Topoisomerase IIα, an essential enzyme for DNA replication in cancer cells.[5][6]

Common In Vitro Experimental Protocols

1. Enzyme Inhibition Assay (e.g., TRKA Kinase Assay)

This assay directly measures the ability of a compound to inhibit the activity of a purified enzyme.

  • Step 1: Reagent Preparation: A reaction buffer is prepared containing purified TRKA kinase, a specific peptide substrate, and ATP (adenosine triphosphate). The test compounds (e.g., pyrazolo[3,4-b]pyridine derivatives) are dissolved in DMSO to create a stock solution and then diluted to various concentrations.[4]

  • Step 2: Kinase Reaction: The enzyme, substrate, and test compound are incubated together in the reaction buffer. The kinase reaction is initiated by the addition of ATP. The enzyme phosphorylates the substrate.

  • Step 3: Signal Detection: After a set incubation period, a detection reagent is added that binds to the phosphorylated substrate, generating a measurable signal (e.g., luminescence or fluorescence). The intensity of the signal is inversely proportional to the inhibitory activity of the compound.

  • Step 4: Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

2. Cell-Based Cytotoxicity Assay (e.g., NCI-60 Screen)

This type of assay assesses a compound's ability to inhibit the growth of or kill cancer cells.

  • Step 1: Cell Seeding: Human cancer cell lines (e.g., leukemia cell lines K562 and MV4-11) are seeded into 96-well microtiter plates and allowed to attach and grow for 24 hours.[5]

  • Step 2: Compound Treatment: The synthesized pyrazolo[3,4-c]pyridine derivatives are added to the wells at a range of concentrations. A control group of cells is treated with vehicle (DMSO) only.[5]

  • Step 3: Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • Step 4: Viability Measurement: A viability reagent (e.g., Sulforhodamine B or MTT) is added. This reagent measures the total protein content or metabolic activity, which is proportional to the number of living cells.

  • Step 5: Data Analysis: The absorbance is read using a plate reader. The data is used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each cell line.

Summary of In Vitro Efficacy Data

The following table summarizes representative in vitro data for various pyrazolo[3,4-c]pyridine and related pyrazolopyridine analogs, demonstrating their potency across different biological targets.

Compound ClassTargetAssay TypeEfficacy Metric (IC50/GI50)Reference
Pyrazolo[3,4-b]pyridine (C03)TRKA KinaseEnzyme Inhibition56 nM[4]
Pyrazolo[3,4-b]pyridine (C03)Km-12 Cell LineCell Proliferation0.304 µM[4]
Pyrazolo[3,4-b]pyridine (8c)NCI-60 PanelCell Proliferation1.33 µM (Mean)[5]
Pyrazolo[3,4-b]pyridine (8c)Topoisomerase IIαDNA RelaxationDose-dependent inhibition[5][6]
Pyrazolo[3,4-b]pyridine (3c)α-amylaseEnzyme Inhibition9.6 ± 0.5 μM[7]
Pyrazolo[3,4-b]pyridine (3a)Candida albicansAntifungalGood Activity[8]
Visualizing the Mechanism: TRK Signaling Pathway

Many pyrazolo[3,4-c]pyridine derivatives function by inhibiting signaling pathways crucial for cancer cell survival and proliferation. The diagram below illustrates the Tropomyosin Receptor Kinase (TRK) pathway, a common target.[4]

TRK_Pathway Ligand Neurotrophin Ligand TRK TRK Receptor Ligand->TRK Binds & Activates PLC PLC-γ TRK->PLC Phosphorylates PI3K PI3K/Akt TRK->PI3K Phosphorylates RAS Ras/Erk TRK->RAS Phosphorylates Drug Pyrazolo[3,4-c]pyridine Inhibitor Drug->TRK Inhibits Survival Cell Survival & Proliferation PLC->Survival PI3K->Survival RAS->Survival

Caption: Inhibition of the TRK signaling pathway by a pyrazolo[3,4-c]pyridine drug.

Part 2: The Reality Check - In Vivo Evaluation

While in vitro data provides essential proof-of-concept, it does not predict clinical success. In vivo studies, conducted in living organisms (typically rodent models), are indispensable for evaluating how a drug behaves in a complex physiological system.

Why the Transition to In Vivo is Crucial

A living organism introduces a host of variables not present in a culture dish. These include drug absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics. Furthermore, factors like the tumor microenvironment, immune responses, and off-target toxicities can profoundly influence a drug's efficacy and safety.[9] A compound may be highly potent in vitro but fail in vivo due to poor oral bioavailability, rapid clearance from the body, or an inability to reach the target tissue at therapeutic concentrations.

A Typical In Vivo Experimental Protocol: Xenograft Tumor Model

This model is the gold standard for assessing the anticancer efficacy of a drug in a living system.

  • Step 1: Animal Acclimatization: Immunocompromised mice (e.g., nude or SCID mice) are obtained and allowed to acclimate to the laboratory environment for at least one week.

  • Step 2: Tumor Implantation: A suspension of human cancer cells (e.g., Km-12 colorectal cancer cells) is injected subcutaneously into the flank of each mouse.

  • Step 3: Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (vehicle control, test compound at various doses).

  • Step 4: Drug Administration: The pyrazolo[3,4-c]pyridine derivative is administered to the mice, typically via oral gavage or intraperitoneal injection, according to a predetermined schedule (e.g., once daily for 21 days).

  • Step 5: Efficacy and Toxicity Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Any signs of toxicity are also recorded.

  • Step 6: Study Termination and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the tumor size in the treated groups to the control group. Pharmacodynamic studies may also be performed on tumor tissue to confirm target engagement.

Summary of In Vivo Findings

In vivo data for early-stage compounds is often less prevalent in the literature than in vitro data. However, some studies on pyrazolopyridines have reported promising results, demonstrating that these compounds can be orally bioavailable and show efficacy in animal models.[10] For example, compound MSC2530818, a CDK8 inhibitor with a 1H-pyrazolo[3,4-b]pyridine core, demonstrated a favorable oral pharmacokinetic profile in mice, rats, and dogs, along with in vivo efficacy.[10] Another pan-TRK inhibitor from this class also showed a potent anticancer effect in vivo.[4]

Part 3: Reconciling the Data - The In Vitro to In Vivo Gap

The discrepancy between a drug's performance in the lab and its efficacy in a living organism is one of the most significant hurdles in drug development. Understanding the reasons for this gap is key to designing better therapeutics.

Key Factors Contributing to Efficacy Discrepancies
  • Pharmacokinetics (ADME): This is the most common reason for failure. A drug with nanomolar potency in vitro is useless if it is not absorbed when taken orally, is immediately metabolized by the liver into an inactive form, or cannot distribute to the tumor site.

  • The Tumor Microenvironment (TME): In vitro 2D cell cultures lack the complexity of a real tumor, which includes a mix of cancer cells, stromal cells, immune cells, and an extracellular matrix. This TME can create physical barriers to drug penetration and promote drug resistance.

  • Off-Target Toxicity: A drug may inhibit its intended target, but at therapeutic concentrations, it might also interact with other proteins throughout the body, leading to unacceptable toxicity that prevents effective dosing.

  • Metabolic Stability: Compounds may be rapidly broken down by metabolic enzymes (like cytochrome P450s). Some pyrazolo[3,4-b]pyridine derivatives have been specifically tested for their inhibitory activity against CYP isoforms to predict potential drug-drug interactions and metabolic liabilities.[4]

  • Physicochemical Properties: Poor solubility can limit absorption and formulation possibilities, while high plasma protein binding can reduce the amount of free drug available to act on the target.

Workflow: From Lab Bench to Preclinical Model

The following diagram illustrates the typical drug discovery workflow and highlights the critical transition point where in vitro success must be translated to in vivo efficacy.

InVitro_InVivo_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Hit_ID Hit Identification (HTS) Enzyme Enzymatic Assays (Potency - IC50) Hit_ID->Enzyme Cell Cell-Based Assays (Efficacy - GI50) Enzyme->Cell Mech Mechanism of Action Studies Cell->Mech Bridge In Vitro-In Vivo Correlation Gap Mech->Bridge Lead Optimization PK Pharmacokinetics (PK) ADME Studies Efficacy Xenograft Models (Tumor Growth Inhibition) PK->Efficacy Tox Toxicology Studies (Safety Profile) Efficacy->Tox Bridge->PK

Caption: The drug discovery workflow, highlighting the critical in vitro to in vivo transition.

Conclusion and Strategic Outlook

The pyrazolo[3,4-c]pyridine scaffold remains a highly valuable starting point for the design of potent and selective therapeutic agents. The extensive in vitro data consistently demonstrates the ability of these compounds to effectively modulate key biological targets implicated in a range of diseases. However, this guide underscores that potent in vitro activity is merely the first step.

Success in translating this activity to in vivo efficacy hinges on a deep, early-stage understanding of a compound's pharmacokinetic and metabolic properties. The discrepancy between the two domains is not a failure of the initial hypothesis but rather a reflection of the immense complexity of biology. Future development of pyrazolo[3,4-c]pyridine-based drugs will benefit from the early integration of ADME profiling, the use of more sophisticated in vitro models like 3D organoids that better mimic the tumor microenvironment, and a continued focus on optimizing drug-like properties in parallel with target potency. By embracing this multi-parameter approach, researchers can more effectively bridge the gap between the bench and the bedside.

References

  • ResearchGate. (n.d.). In vitro cytotoxic activities of pyrazolo[5][11] pyridine hybrid... Retrieved from

  • ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
  • Al-Ostath, A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel).
  • ResearchGate. (n.d.). The pyrazolo[3,4-b]pyridine surrogates 1-12 in vitro antimicrobial efficacy.
  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • Al-Ostath, A., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.
  • Turan-Zitouni, G., et al. (2009). Studies on some new pyrazolo[3,4-c]pyridine derivatives as antimicrobial agents. Turkish Journal of Pharmaceutical Sciences.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Szychowski, K. A., & Gmiński, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules.
  • Washington, J. A. 2nd. (1983). Discrepancies between in vitro activity of and in vivo response to antimicrobial agents. Diagnostic Microbiology and Infectious Disease.
  • National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • American Chemical Society. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Kumar, S., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry.
  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • Navarrete-Vázquez, G., et al. (2012). Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation. Molecules.

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A Senior Scientist's Guide to Pyrazolopyridine Isomers: A Comparative Analysis in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Architectural Nuances of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" for their ability to interact with a wide range of biological targets. The pyrazolopyridine nucleus, a bicyclic heterocycle formed by the fusion of pyrazole and pyridine rings, is a quintessential example of such a scaffold.[1] Its structural similarity to natural purines allows it to function as an antagonist in numerous biological pathways, making it a fertile ground for drug discovery.[1]

However, the term "pyrazolopyridine" is not monolithic. The specific arrangement of nitrogen atoms and the fusion pattern of the two rings give rise to several distinct isomers, including pyrazolo[1,5-a]pyridine, pyrazolo[3,4-b]pyridine, and pyrazolo[4,3-c]pyridine, among others.[2][3] These subtle architectural shifts profoundly alter the molecule's electronic properties, hydrogen bonding capabilities, and three-dimensional shape. Consequently, each isomer class exhibits a unique pharmacological profile, interacting with different biological targets or with the same target in a distinct manner.

This guide provides an in-depth comparative analysis of the biological activities of key pyrazolopyridine isomers. We will dissect experimental data from seminal studies, explain the causality behind the assays used, and provide detailed protocols to empower researchers in their own drug development endeavors. Our focus is to illuminate how isomeric variations translate into functional differences in anticancer, antimicrobial, and neurological assays.

Figure 1: Core structures of three common pyrazolopyridine isomers.

Part 1: Comparative Analysis of Anticancer Activity - The Kinase Inhibition Landscape

Both pyrazolo[1,5-a]pyrimidines (a closely related and often studied scaffold) and pyrazolo[3,4-b]pyridines have demonstrated significant potential as anticancer agents, primarily by inhibiting protein kinases—enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell growth.

The Pyrazolo[1,5-a]pyrimidine/pyridine Scaffold: Potent and Selective Kinase Inhibition

This isomeric class has been extensively developed as potent inhibitors of a variety of kinases crucial for cancer progression.[4]

  • Pim-1 Kinase: Pim-1 is a serine/threonine kinase that promotes cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as highly potent and selective inhibitors of Pim-1.[5][6] Structure-activity relationship (SAR) studies reveal that substituents at the 5-position of the core are critical for potency, often forming key hydrogen bonding interactions with residues in the kinase's active site.[5]

  • Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases are targets in various solid tumors. Several pyrazolo[1,5-a]pyrimidine derivatives have been investigated as Trk inhibitors, with some macrocyclic versions showing IC₅₀ values in the low nanomolar range.[7]

  • Other Kinases: This scaffold has also shown inhibitory activity against other important cancer targets like EGFR, BRAF, CDKs, and MEK.[4]

The Pyrazolo[3,4-b]pyridine Scaffold: Dual-Targeting and Apoptosis Induction

The pyrazolo[3,4-b]pyridine core is another powerhouse in kinase inhibition, often explored for its ability to hit multiple targets simultaneously.

  • CDK2/PIM1 Dual Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. Certain pyrazolo[3,4-b]pyridine derivatives have been engineered as dual inhibitors of both CDK2 and PIM1, a strategy that can lead to synergistic anticancer effects.[8] These compounds have been shown to arrest the cell cycle and induce apoptosis (programmed cell death).[8]

  • TRK Inhibition: Similar to its [1,5-a] counterpart, the [3,4-b] isomer has been successfully used as a scaffold for potent TRK inhibitors, with some compounds showing nanomolar efficacy.[9]

The Pyrazolo[4,3-c]pyridine Scaffold: A Different Anticancer Strategy

While also showing antitumor activity, the pyrazolo[4,3-c]pyridine scaffold has been notably successful in a different, yet related, therapeutic area: inhibiting protein-protein interactions (PPIs). Derivatives have been developed as the first inhibitors of the PEX14–PEX5 PPI, which is crucial for the metabolism of Trypanosoma parasites, demonstrating potent trypanocidal activity.[10][11] This highlights how a change in isomer can lead to targeting entirely different types of biomolecular interactions.

Comparative Data: Kinase Inhibition and Cytotoxicity
Isomer ClassCompound ExampleTarget Kinase(s)IC₅₀ (nM)Cell LineCell-based IC₅₀ (µM)Reference
Pyrazolo[1,5-a]pyrimidine Compound 1 Pim-145N/AN/A[5]
Pyrazolo[1,5-a]pyrimidine Compound 9a Pim-1N/ALNCaPSuppressed BAD phosphorylation at 1 µM[5]
Pyrazolo[3,4-b]pyridine Compound C03 TRKA56Km-120.304[9]
Pyrazolo[3,4-b]pyridine Compound 6b CDK2 / PIM10.041 / 0.092 (µM)HCT-1160.11[8]
Pyrazolo[4,3-c]pyridine Compound 1 PEX14-PEX5 PPI14 (µM)T. brucei1.8[10]

Note: Direct comparison is challenging due to different targets and assay conditions. Data is presented to illustrate the potency of each scaffold.

CDK_Pathway G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition (CDK2 Activity) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 Inhibitor Pyrazolo[3,4-b]pyridine CDK2 Inhibitors Inhibitor->G1 Cell Cycle Arrest

Figure 2: Pyrazolo[3,4-b]pyridines can inhibit CDK2, causing cell cycle arrest.

Part 2: Comparative Analysis of Antimicrobial Activity

The pyrazolopyridine scaffold's ability to interfere with fundamental biological processes also extends to microorganisms. Various isomers have been investigated for their potential as antibacterial and antifungal agents.

  • Pyrazolo[1,5-a]pyrimidines have demonstrated broad antimicrobial properties in various screens.[12]

  • Pyrazolo[3,4-b]pyridines have been synthesized and evaluated against a panel of bacteria and fungi, with some derivatives showing significant activity.[13] For instance, certain compounds exhibited high efficacy against the fungal strain Fusarium oxysporum.[13]

  • More broadly, pyrazolopyrimidines have been identified as inhibitors of bacterial enzymes IspD and IspE, which are involved in isoprenoid biosynthesis, a critical pathway for bacterial survival.[14] This provides a clear mechanistic rationale for their antibacterial effects.

Comparative Data: Antimicrobial Activity
Isomer ClassCompound ExampleMicrobial StrainMIC (µg/mL)Reference
Pyrazolopyrimidine Compound 29 Burkholderia thailandensis32.2[14]
Pyrazolo[3,4-b]pyridine Compound 7b Fusarium oxysporum0.98[13]
Pyrazolo[3,4-b]pyridine Compound 7b Staphylococcus aureus3.9[13]
Pyrazolo[1,5-a]pyridine Compound 5k M. tuberculosis H37Rv0.004[15]

MIC: Minimum Inhibitory Concentration

Part 3: Neurological and Other Activities

The versatility of pyrazolopyridines is further demonstrated by their activity in the central nervous system (CNS).

  • Anxiolytic Activity: The pyrazolo[3,4-b]pyridine scaffold forms the basis of the anxiolytic drug Tracazolate.[16] Compounds from this class have been developed as selective modulators of benzodiazepine (BZ) receptors, specifically showing selectivity for the BZ1 receptor subtype, which is hypothesized to mediate anxiolytic effects with reduced sedation compared to non-selective agents like diazepam.[17]

  • Anti-Alzheimer's Potential: The planar nature of the pyrazolopyridine core allows it to interact with targets relevant to Alzheimer's disease. Derivatives have been designed as multi-target agents that can inhibit cholinesterase enzymes and prevent the aggregation of amyloid-β (Aβ) peptides and tau proteins.[18]

Part 4: Experimental Protocols - A Self-Validating System

To ensure scientific integrity, every protocol must be a self-validating system. This means including the necessary controls to confirm the assay is performing as expected and that the results are meaningful.

Protocol 1: In Vitro Kinase Inhibition Assay

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. It is a primary screen to identify potent inhibitors and understand their mechanism of action at a molecular level.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of the purified kinase, a fluorescently-labeled peptide substrate, and ATP.

  • Compound Dilution: Create a serial dilution of the test pyrazolopyridine isomers in DMSO, then further dilute in the assay buffer. A known inhibitor should be used as a positive control, and DMSO alone as a negative (vehicle) control.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound (or control), and allow to incubate for 15 minutes for the compound to bind to the enzyme.

  • Initiate Reaction: Add a mix of the peptide substrate and ATP to start the phosphorylation reaction. Incubate for 1 hour at room temperature.

  • Stop Reaction & Read Plate: Add a stop solution containing EDTA to chelate magnesium ions and halt the kinase activity. Read the plate on a fluorescence polarization reader. The degree of polarization is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (Kinase, Substrate, ATP) C Add Kinase + Compound to 384-well plate A->C B Serially Dilute Test Compounds B->C D Incubate (15 min) C->D E Add Substrate + ATP (Initiate Reaction) D->E F Incubate (60 min) E->F G Add Stop Solution F->G H Read Fluorescence Polarization G->H I Calculate % Inhibition Determine IC50 H->I

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Selectivity Imperative for Pyrazolopyridine-Based Kinase Inhibitors

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development.[1][2] Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an effective ATP-competitive scaffold. The 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine core, in particular, offers multiple vectors for chemical modification, allowing for the fine-tuning of potency and physicochemical properties.

However, the very feature that makes this scaffold potent—its interaction with the highly conserved ATP-binding site—also presents a significant challenge: the potential for cross-reactivity with unintended kinase targets.[3] With over 500 kinases in the human kinome, off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset; it is a critical component in the development of these derivatives, essential for elucidating their true mechanism of action and predicting their therapeutic window.

This guide provides a comparative overview of state-of-the-art methodologies for generating robust cross-reactivity profiles for novel this compound derivatives. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and demonstrate how to interpret and visualize the resulting data to guide successful drug development.

Comparative Methodologies: From Biochemical Assays to Cellular Target Engagement

Assessing the selectivity of a kinase inhibitor requires a multi-faceted approach. Methodologies can be broadly categorized into two types: biochemical assays that measure direct interactions with isolated kinases, and cell-based assays that confirm target engagement within a physiological context.

  • Biochemical Profiling (Kinome Scanning): This is the workhorse of selectivity profiling. Large panels of purified recombinant kinases are used to determine an inhibitor's activity against a wide swath of the kinome. These assays provide a direct measure of interaction, typically as a dissociation constant (Kd) or IC50 value. The primary advantage is the broad scale and quantitative nature, allowing for a comprehensive initial assessment of selectivity.

  • Cell-Based Target Engagement: While biochemical assays are essential, they do not fully recapitulate the cellular environment where factors like ATP concentration, protein-protein interactions, and cell permeability influence a compound's activity. Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), address this by measuring the physical binding of a compound to its target inside intact cells.

Below is a workflow illustrating the logical progression of a cross-reactivity profiling campaign.

G cluster_0 Compound Synthesis & QC cluster_1 Primary Screening & Potency cluster_2 Broad Selectivity Profiling cluster_3 Cellular Validation Compound Synthesis of This compound Derivatives QC Purity & Identity Confirmation (>95% via HPLC, LC-MS) Compound->QC PrimaryAssay On-Target Potency Assay (e.g., TR-FRET, FP) QC->PrimaryAssay KinomeScan Biochemical Kinome Profiling (e.g., KINOMEscan®) PrimaryAssay->KinomeScan DataAnalysis Selectivity Score (S-Score) & Kinome Tree Visualization KinomeScan->DataAnalysis CETSA Cellular Target Engagement (CETSA) DataAnalysis->CETSA CellularAssay Functional Cellular Assays (e.g., Phospho-protein Western) CETSA->CellularAssay Final Lead Candidate Selection CellularAssay->Final

Caption: General workflow for kinase inhibitor profiling.

Data Presentation: Quantifying Selectivity

Clear and concise data presentation is crucial for comparing derivatives. A selectivity profile is typically summarized in a table showing the inhibitor's effect on a panel of kinases. For this guide, we present hypothetical data for three derivatives of our core scaffold, "PCP-Br-A", "PCP-Br-B", and "PCP-Br-C", screened against a representative panel of kinases at a fixed concentration (e.g., 1 µM).

Kinase TargetKinase FamilyPCP-Br-A (% Inhibition @ 1µM)PCP-Br-B (% Inhibition @ 1µM)PCP-Br-C (% Inhibition @ 1µM)
AURKA AGC 98 95 99
ABL1TK15855
EGFRTK253018
SRCTK459220
LCKTK388815
CDK2CMGC607545
GSK3BCMGC305510
p38α (MAPK14)CMGC12258
MEK1 (MAP2K1)STE5102
ROCK1AGC204012

This is hypothetical data for illustrative purposes.

  • All three derivatives show high potency against the intended target, AURKA.

  • PCP-Br-A shows moderate off-target activity against CDK2 and SRC.

  • PCP-Br-B is a highly potent but non-selective inhibitor, hitting multiple tyrosine kinases (ABL1, SRC, LCK) and CDKs with high efficacy. This profile might be interesting for polypharmacology but could also present toxicity challenges.

  • PCP-Br-C is the most selective derivative, with minimal inhibition of off-targets at 1 µM, making it a strong candidate for further development as a selective AURKA inhibitor.

This quantitative data can be powerfully visualized using a kinome tree diagram, which maps inhibitors to their targets based on the phylogenetic relationships of the kinase domains.

kinome_tree center Kinome AURKA AURKA center->AURKA ABL1 ABL1 center->ABL1 CDK2 CDK2 center->CDK2 MEK1 MEK1 center->MEK1 ROCK1 ROCK1 AURKA->ROCK1 PKA PKA AURKA->PKA EGFR EGFR ABL1->EGFR SRC SRC ABL1->SRC LCK LCK ABL1->LCK GSK3B GSK3B CDK2->GSK3B p38a p38α CDK2->p38a JNK1 JNK1 MEK1->JNK1 keyA PCP-Br-A keyB PCP-Br-B keyC PCP-Br-C

Caption: Kinome tree illustrating selectivity of hypothetical inhibitors.

Experimental Protocols: A Practical Guide

Protocol 1: Biochemical Cross-Reactivity Profiling via Competition Binding Assay (KINOMEscan® Methodology)

This protocol is based on the widely used KINOMEscan® platform, which employs a competition binding assay to quantify inhibitor-kinase interactions.

Causality: The principle is elegant and robust. A test compound competes with a known, immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound. This is quantified using highly sensitive qPCR of the DNA tag, allowing for the determination of a dissociation constant (Kd).

Methodology:

  • Compound Preparation:

    • Solubilize test compounds (PCP-Br-A, B, C) in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final screen).

    • Ensure complete dissolution; sonication may be required. Quality control of the stock solution is paramount.

  • Assay Plate Preparation:

    • For Kd determination, perform an 11-point, 3-fold serial dilution of the compound stock in DMSO.

    • Transfer the diluted compounds to the assay plate. A final DMSO concentration of 1% is typical.

  • Kinase Interaction Reaction:

    • The assay mixture contains the specific DNA-tagged kinase, the immobilized ligand (e.g., on streptavidin-coated beads), and the test compound.

    • Add the kinase to the assay plates containing the diluted compound and incubate for 1 hour at room temperature to allow the binding reaction to reach equilibrium.

  • Capture and Washing:

    • The affinity beads are washed to remove unbound kinase and compound. This step is critical to reduce background signal.

  • Elution and Quantification:

    • The bound kinase-DNA tag complex is eluted from the beads.

    • The amount of eluted kinase is quantified using qPCR. The signal is compared to a DMSO vehicle control (representing 100% binding) and a highly potent control inhibitor (representing 0% binding).

  • Data Analysis:

    • For single-concentration screens, results are expressed as "% of Control" or "% Inhibition".

    • For dose-response experiments, the qPCR data is plotted against compound concentration, and a Kd value is calculated using a standard binding isotherm model.

Protocol 2: Cellular Target Engagement Profiling (Cellular Thermal Shift Assay - CETSA)

This protocol confirms that a compound binds to its intended target in a more physiologically relevant setting.

Causality: The principle relies on ligand-induced thermal stabilization. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating intact cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, a "melt curve" can be generated. A shift in this curve compared to untreated cells indicates direct target engagement.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line overexpressing AURKA) to ~80% confluency.

    • Treat cells with the test compound (e.g., 10 µM PCP-Br-C) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) in culture media.

  • Thermal Challenge:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling at room temperature.

  • Cell Lysis:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). This releases the soluble proteins.

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the total protein concentration in each sample (e.g., using a BCA assay) to ensure equal loading.

    • Analyze the amount of the specific target protein (e.g., AURKA) in the soluble fraction by Western blot or another quantitative immunoassay.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble target protein remaining as a function of temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melt curve for the compound-treated sample indicates thermal stabilization and confirms target engagement in the cellular environment.

Conclusion and Forward Look

The comprehensive profiling of this compound derivatives is a data-driven process that is fundamental to their successful development. An initial broad biochemical screen, such as KINOMEscan®, provides a quantitative landscape of a compound's selectivity across the kinome, enabling the rapid identification of both potent, selective leads (like the hypothetical PCP-Br-C) and promiscuous compounds that may be repurposed for polypharmacological strategies (PCP-Br-B).

Subsequent validation with cell-based methods like CETSA is a critical self-validating step, confirming that the inhibitor engages its target under physiological conditions. By integrating these complementary methodologies, researchers can build a robust data package that not only supports the primary mechanism of action but also proactively identifies potential liabilities and opportunities related to off-target effects. This rigorous, multi-pronged approach ensures that only the most promising and well-characterized candidates advance toward preclinical and clinical evaluation.

References

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health. Available at: [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Available at: [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Chemical Reviews. Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. Available at: [Link]

  • VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • 4-Bromo-1H-pyrazol-3-amine. Amerigo Scientific. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central. Available at: [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. PubMed Central. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals. Available at: [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Pyrazolopyridine Inhibitors Against Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Quest for Superiority

The pyrazolopyridine core is recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its structural resemblance to purine enables it to effectively bind to the ATP pocket of numerous kinases, making it a foundational structure for a multitude of targeted therapies.[2] Several pyrazolopyridine-based drugs have achieved FDA approval or are in late-stage clinical trials, demonstrating their therapeutic significance.[2]

However, the development of a new pyrazolopyridine inhibitor is not trivial. It must demonstrate a compelling advantage over existing, well-characterized drugs. This guide provides a comprehensive, multi-tiered framework for researchers and drug development professionals to objectively benchmark novel pyrazolopyridine inhibitors. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and logical evaluation of a compound's potential.

The Benchmarking Framework: A Multi-Tiered, Cross-Validating Approach

A successful benchmarking strategy does not rely on a single assay. Instead, it employs a logical progression from direct, molecular-level interactions to complex biological outcomes. This tiered approach ensures that resources are spent on candidates that are not only potent in a test tube but also effective in a cellular context. The discrepancy between biochemical potency and cellular efficacy is a critical hurdle in drug discovery, making this progression essential.[3]

G cluster_0 Benchmarking Workflow tier1 Tier 1: In Vitro Biochemical Assays tier2 Tier 2: In Vitro Cell-Based Assays tier1->tier2 Potency & Cellular Activity tier3 Tier 3: In Vivo Efficacy Models tier2->tier3 Efficacy & Toxicity

Caption: A logical workflow for inhibitor benchmarking.

Tier 1: In Vitro Biochemical Assays - Quantifying Direct Target Inhibition

Causality: The primary and most fundamental question is whether the new compound can inhibit the purified target protein. Biochemical assays isolate the inhibitor and its direct target (e.g., a specific kinase) from the complexities of a cellular environment. This provides a clean, quantitative measure of potency, typically expressed as the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[4]

Key Experimental Protocol: Spectrophotometric Kinase Assay

This method is a common non-radioactive alternative for measuring kinase activity. It relies on a coupled enzyme system where the production of ADP (a product of the kinase reaction) is linked to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Substrate: Dissolve the specific peptide substrate for the kinase in the kinase buffer.

    • ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay should ideally be at or near the Km(ATP) of the kinase to ensure data comparability.[4]

    • Coupling Enzyme System: Prepare a solution containing pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH.

    • Inhibitor Dilutions: Perform a serial dilution of the new pyrazolopyridine inhibitor and the known benchmark drug (e.g., Cabozantinib) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the kinase buffer containing the kinase, substrate, and the PK/LDH coupling system.

    • Add 25 µL of the diluted inhibitor or benchmark drug to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 25 µL of the ATP solution to all wells.

    • Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.

    • Monitor the decrease in absorbance over time (e.g., every 60 seconds for 30 minutes) at 30°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by subtracting the background rate and expressing the remaining activity as a percentage of the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Comparing Biochemical Potency

The primary output of this tier is a direct comparison of IC50 values. A lower IC50 value indicates higher potency.

CompoundTarget KinaseBiochemical IC50 (nM)
New Inhibitor (NPI-1) c-Met4.5 ± 0.4
Cabozantinib (Benchmark)c-Met5.4 ± 0.3[5][6]
New Inhibitor (NPI-1) VEGFR255.7 ± 5.1
Cabozantinib (Benchmark)VEGFR224.0 ± 2.5[7]

This hypothetical data suggests NPI-1 is slightly more potent against the primary target c-Met but less potent against the common off-target VEGFR2, indicating potentially higher selectivity.

Tier 2: Cell-Based Assays - Assessing Performance in a Biological System

Causality: A potent compound in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid efflux, or metabolic instability.[3] Cell-based assays are therefore a mandatory next step to validate that the inhibitor can reach its intracellular target and exert a desired biological effect.

Key Experimental Protocols

1. Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG-2, which has high c-Met expression) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the new inhibitor and the benchmark drug for 72 hours.[9] Include vehicle-only controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

2. Target Phosphorylation Assay (Western Blot)

This assay directly verifies that the inhibitor is hitting its target inside the cell by measuring the phosphorylation status of the kinase or its downstream substrates.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then stimulate them with a growth factor (e.g., HGF for the c-Met pathway) in the presence of varying concentrations of the inhibitor for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with a primary antibody specific to the phosphorylated form of the target (e.g., anti-phospho-c-Met) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection: Image the resulting chemiluminescent signal.

  • Validation: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-c-Met) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Illustrative Case Study: Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase is a well-known oncogenic driver.[6] Its activation by hepatocyte growth factor (HGF) triggers downstream signaling cascades like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. A pyrazolopyridine inhibitor would block the ATP binding site, preventing this phosphorylation cascade.

G cluster_0 c-Met Signaling cluster_1 Inhibitor Action HGF HGF cMet c-Met Receptor HGF->cMet Activates ADP ADP cMet->ADP Hydrolyzes RAS RAS cMet->RAS P PI3K PI3K cMet->PI3K P NPI Pyrazolopyridine Inhibitor (NPI-1) NPI->cMet Blocks Binding ATP ATP ATP->cMet Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The c-Met signaling pathway and the point of inhibitor intervention.

Data Presentation: Comparing Cellular Activity
CompoundCell LineAntiproliferative GI50 (µM)
New Inhibitor (NPI-1) HepG-2 (c-Met driven)0.045 ± 0.006
Cabozantinib (Benchmark)HepG-2 (c-Met driven)0.090 ± 0.012
New Inhibitor (NPI-1) A549 (c-Met low)5.2 ± 0.8
Cabozantinib (Benchmark)A549 (c-Met low)7.8 ± 1.1
New Inhibitor (NPI-1) WI-38 (Normal Fibroblast)>10 [5]
Cabozantinib (Benchmark)WI-38 (Normal Fibroblast)>10[5]

This hypothetical data shows NPI-1 is more potent than the benchmark in a c-Met driven cell line and retains a favorable selectivity window against a normal cell line, validating its on-target cellular activity.

Tier 3: In Vivo Efficacy - An Outlook on Whole-System Performance

Causality: The ultimate test of a drug candidate is its performance in a living organism. In vivo models, such as subcutaneous xenografts where human tumor cells are implanted in immunodeficient mice, are used to evaluate a compound's anti-tumor efficacy, pharmacokinetics, and tolerability (e.g., monitoring animal body weight).[10][11] While a full discussion is beyond the scope of this guide, success in Tier 1 and Tier 2 provides the necessary validation to justify the significant resources required for these advanced studies.

Conclusion

Benchmarking a new pyrazolopyridine inhibitor is a systematic process of building confidence in a molecule's therapeutic potential. By progressing through a logical, multi-tiered framework—from direct biochemical potency to cellular activity and mechanism of action—researchers can generate a comprehensive data package. This approach not only allows for an objective comparison against known drugs but also provides critical insights into the compound's specific advantages, such as improved potency, selectivity, or cellular efficacy, which are essential for its continued development.

References

  • The Therapeutic Potential of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide to Key Molecular Targets. Benchchem.
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  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PubMed Central.
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  • Benchmarking C14H18BrN5O2: A Comparative Guide for Novel Kinase Inhibitors. Benchchem.
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  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. NIH.
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  • New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. PubMed.
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A Senior Application Scientist's Guide to Assessing Off-Target Effects of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The 4-bromo-1H-pyrazolo[3,4-c]pyridine core represents a privileged scaffold in medicinal chemistry.[1] Its structural similarity to purine makes it an attractive starting point for developing inhibitors that target ATP-binding sites, particularly within the protein kinase family.[1] Derivatives of similar pyrazolopyrimidine and pyrazolopyridine scaffolds have shown potent inhibitory activity against various kinases, marking them as promising candidates for therapies in oncology and immunology.[2][3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the off-target effects of novel compounds derived from the 4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine scaffold. We will move from predictive computational methods to definitive experimental validation, explaining the causality behind each step to build a self-validating, robust selectivity profile.

Section 1: Predictive Profiling: An In Silico First Pass

The journey to understanding a compound's selectivity begins long before it touches a pipette. Computational, or in silico, methods offer a rapid and cost-effective strategy to predict potential off-target interactions, generate actionable hypotheses, and prioritize compounds for expensive experimental screening.[8]

The core principle is to leverage vast databases of known drug-target interactions. By comparing your novel compound to this existing knowledge, algorithms can forecast its likely binding partners.

Comparative Overview of In Silico Methodologies
Method TypePrincipleCommon ToolsProsCons
2D/3D Chemical Similarity "Guilt-by-association." A compound is likely to bind to the same targets as other structurally similar molecules.SEA, Similarity Active Subgraphs (SAS), XPI[9][10]Fast, computationally inexpensive, good for initial hypothesis generation.Can be misled by small structural changes ("activity cliffs"); may miss novel interactions.
Machine Learning (ML) / AI Models are trained on large datasets of chemical structures and their known bioactivities to recognize patterns that predict interactions.[10]In-house models, commercial platforms.Can identify non-obvious relationships and novel targets. High predictive power with sufficient training data.[11]Performance is highly dependent on the quality and scope of the training data; can be a "black box".
Pharmacophore/Docking A 3D approach where the compound is virtually screened against the structures of known off-target proteins (e.g., a panel of kinase crystal structures).3Decision, AutoDock, Schrödinger Suite.Provides structural hypotheses for binding; can predict binding affinity.Computationally intensive; highly sensitive to protein conformation and scoring function accuracy.

The causality here is straightforward: by beginning with a computational screen, we can narrow the vast landscape of the human proteome to a manageable list of high-probability off-targets. This allows for a more focused and cost-effective experimental design.

cluster_0 In Silico Off-Target Prediction Workflow Compound Compound Structure (SMILES/SDF) Similarity 2D/3D Similarity Search (e.g., SEA) Compound->Similarity ML Machine Learning Prediction Compound->ML Docking Structure-Based Docking Compound->Docking Output Prioritized List of Potential Off-Targets Similarity->Output ML->Output Docking->Output Databases Bioactivity Databases (ChEMBL, PubChem) Databases->Similarity Databases->ML

Caption: In silico workflow for predicting off-target liabilities.

Section 2: Biochemical Assays: Quantifying Direct Interactions

While in silico methods provide predictions, they are not proof. The next essential step is to quantify the direct physical interaction between your compound and a panel of purified proteins using biochemical assays. For pyrazolo[3,4-c]pyridine derivatives, kinome-wide screening is the industry standard and the most logical starting point.[7]

Method 1: Large-Scale Kinase Selectivity Profiling

This is the cornerstone of off-target assessment for kinase inhibitors. Commercial services (e.g., Eurofins Discovery, Carna Biosciences) offer panels that cover over 400 human kinases, representing ~80% of the kinome.[6] These assays directly measure a compound's ability to inhibit the catalytic activity of each kinase.

Experimental Rationale: By testing against a large, diverse panel at a fixed concentration (e.g., 1 µM), you obtain a global view of selectivity.[6] Hits from this primary screen are then followed up with dose-response curves to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd), providing quantitative evidence of potency.

Data Presentation: Kinase Inhibition Profiles

The results are typically presented in two formats: a broad screen for initial target identification and detailed IC50 values for potency comparison.

Table 1: Comparative Kinase Inhibition at 1 µM Concentration

Kinase TargetCompound of Interest (% Inhibition)Comparative Inhibitor 1 (e.g., Dasatinib) (% Inhibition)Comparative Inhibitor 2 (e.g., Staurosporine) (% Inhibition)
On-Target (e.g., AURKA) 98%99%100%
Off-Target 1 (e.g., ABL1)85%99%98%
Off-Target 2 (e.g., SRC)72%95%99%
Off-Target 3 (e.g., LCK)15%92%97%
Off-Target 4 (e.g., CDK2)5%45%96%

Table 2: Comparative IC50 Values for Key On- and Off-Targets

Kinase TargetCompound of Interest IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
On-Target (e.g., AURKA) 10<15
Off-Target 1 (e.g., ABL1)150<17
Off-Target 2 (e.g., SRC)850220
Method 2: Chemical Proteomics

For an unbiased discovery of binding partners beyond kinases, chemical proteomics is a powerful tool. Techniques like affinity chromatography, where an immobilized version of the compound is used to "pull down" binding proteins from a cell lysate, can identify unexpected off-targets.[6][12]

Protocol 1: Biochemical Kinase Selectivity Profiling

This protocol outlines the general steps for determining the inhibitory activity of a compound against a panel of protein kinases.

Objective: To determine the IC50 value of a this compound derivative against a specific kinase.[13]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM) for IC50 determination.[13]

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase enzyme, its specific peptide substrate, and any required cofactors in the appropriate kinase assay buffer.[13]

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO at the same final concentration) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Michaelis-Menten constant (Km) for each kinase to ensure physiological relevance.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.[13]

  • Detection: Stop the reaction and add a detection reagent. A common method measures the amount of ADP produced, which is directly proportional to kinase activity. Luminescence-based readouts (e.g., Kinase-Glo®) are widely used for their high sensitivity.[13]

  • Data Analysis: Plot the remaining kinase activity (luminescence signal) against the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value for the compound against the kinase.

Section 3: Cellular Assays: Confirming Target Engagement in a Physiological Context

A compound that inhibits a purified enzyme in a test tube may not behave the same way inside a living cell. Cell-based assays are essential to confirm that the compound can permeate the cell membrane, engage its target in the presence of high endogenous ATP concentrations, and exert a biological effect.[14]

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is the gold standard for verifying direct target engagement in a cellular environment.[13]

Causality & Principle: The binding of a ligand (your compound) to its target protein confers thermal stability. When heated, unbound proteins will denature and precipitate at a lower temperature than ligand-bound proteins. By measuring the amount of soluble protein remaining at various temperatures, one can confirm direct binding.[12][13]

cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow A Treat Intact Cells (+/- Compound) B Heat Cell Lysates (Temperature Gradient) A->B C Separate Fractions (Centrifugation) B->C D Soluble Fraction (Supernatant) C->D Soluble E Precipitated Fraction (Pellet) C->E Insoluble F Analyze Soluble Protein (Western Blot / ELISA) D->F G Generate Melt Curve (Confirm Target Engagement) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Method 2: Phospho-proteomics and Western Blotting

If your on-target and key off-targets are kinases, their inhibition should lead to a measurable change in the phosphorylation of their downstream substrates. Treating cells with your compound and then using targeted Western blots or unbiased mass spectrometry-based phospho-proteomics can validate the on-target pathway modulation and reveal unexpected signaling changes caused by off-target effects.[8] This method helps distinguish direct kinase inhibition from indirect, downstream pathway effects.[15]

Section 4: Data Integration: Building a Holistic Selectivity Profile

The true power of this process lies in integrating the data from all three stages. A compound's selectivity profile is not a single number but a mosaic of computational predictions, biochemical potencies, and cellular effects.

The Decision-Making Process:

  • In Silico Predictions: Did the computational tools predict the off-targets that were later confirmed experimentally? This validates your predictive models for future derivatives.

  • Biochemical vs. Cellular Potency: How do the biochemical IC50 values compare to the cellular EC50 values? A large drop-off in cellular potency might suggest poor cell permeability or efflux by transporters.

  • Quantifying Selectivity: Calculate a selectivity score, such as the S(10) score, which is the number of kinases inhibited by >90% at a given concentration divided by the total number of kinases tested.[16] A lower score indicates higher selectivity.

  • Synthesizing the Narrative: A truly selective compound will show high potency against its intended target with a clean profile in the kinome scan, confirmed target engagement in CETSA, and modulation of the correct downstream signaling pathway with minimal off-target pathway activation. A non-selective compound will light up dozens of kinases, and its cellular phenotype may be difficult to attribute to a single target.

cluster_2 Integrated Data Analysis & Decision Making Input Compound of Interest InSilico In Silico Screen - Predicted Off-Targets Input->InSilico Biochem Biochem InSilico->Biochem Cellular Cellular Assays - CETSA Engagement - Pathway Modulation Biochem->Cellular Decision Final Profile Cellular->Decision

Caption: Integrated workflow for off-target profile assessment.

Conclusion

Assessing the off-target effects of this compound based compounds is not a single experiment but a systematic, multi-faceted investigation. By layering predictive computational screening, quantitative biochemical profiling, and functional cellular validation, researchers can build a robust, self-validating profile for each compound. This rigorous approach is fundamental to scientific integrity, enabling confident decision-making in lead optimization, mitigating the risk of late-stage failures, and ultimately accelerating the development of safer, more effective therapeutics.

References

  • Title: Chemoproteomics-based Off-Target Screening of Small Molecule Drugs Source: Google Cloud URL
  • Title: Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC - NIH Source: National Institutes of Health URL
  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH Source: National Institutes of Health URL
  • Title: In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - NIH Source: National Institutes of Health URL
  • Title: Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI Source: MDPI URL
  • Title: Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery Source: Eurofins Discovery URL
  • Title: web-based in silico variant-aware potential off-target site identification for genome editing applications | Nucleic Acids Research | Oxford Academic Source: Oxford Academic URL
  • Title: Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors Source: National Institutes of Health URL
  • Title: Recommendations for off-target profiling - CarnaBio USA, Inc.
  • Title: Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors - Benchchem Source: Benchchem URL
  • Title: Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors - Benchchem Source: Benchchem URL
  • Title: Cell-based test for kinase inhibitors - INiTS Source: INiTS URL
  • Title: Cell Based Kinase Assays - Luceome Biotechnologies Source: Luceome Biotechnologies URL
  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research Source: Celtarys Research URL
  • Title: Direct, indirect and off-target effects of kinase inhibitors. (A). In...
  • Title: Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH Source: National Institutes of Health URL
  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: Taylor & Francis Online URL
  • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing Source: Royal Society of Chemistry URL
  • Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL
  • Title: Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1)
  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC - NIH Source: National Institutes of Health URL
  • Title: Predicting PROTAC off-target effects via warhead involvement levels in drug–target interactions using graph attention neural networks - PMC - NIH Source: National Institutes of Health URL

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A Comparative Guide to the Synthetic Routes of Substituted Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, bearing a structural resemblance to purine. This has led to its exploration in a wide array of therapeutic areas, including oncology, virology, and inflammatory diseases. The efficacy of drug candidates based on this scaffold is critically dependent on the nature and position of its substituents. Consequently, the development of efficient and versatile synthetic routes that allow for precise control over substitution patterns is of paramount importance to researchers in the field.

This guide provides an in-depth comparison of three distinct and prominent strategies for the synthesis of substituted pyrazolo[3,4-c]pyridines:

  • Route A: Linear Synthesis of a Core Scaffold followed by Vectorial Functionalization

  • Route B: Convergent Multicomponent Reaction (MCR) Strategies

  • Route C: Classical Cyclocondensation Approaches

Each route will be analyzed for its strategic approach, experimental execution, inherent advantages, and limitations. This comparative analysis is intended to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific research objectives.

Route A: Linear Synthesis & Vectorial Functionalization: A Strategy for Controlled Diversification

This modern and highly flexible approach prioritizes the synthesis of a stable, functionalized core scaffold, which then serves as a platform for systematic and selective diversification. This strategy is particularly well-suited for fragment-based drug discovery (FBDD), where a core fragment is elaborated along different vectors to optimize binding interactions with a biological target.[1][2]

A prime example of this strategy is the synthesis of a 5-halo-1H-pyrazolo[3,4-c]pyridine core, which can be selectively functionalized at multiple positions (N-1, N-2, C-3, C-5, and C-7).[1][2]

Causality Behind Experimental Choices

The key to this strategy is the initial synthesis of a robust and versatile intermediate. The choice of a halogenated scaffold (e.g., 5-bromo or 5-chloro) is deliberate, as the halogen atom serves as a versatile synthetic handle for a plethora of palladium-catalyzed cross-coupling reactions. The synthesis of this core is often achieved through a modification of the classical Huisgen indazole synthesis.[2]

Subsequent functionalization steps are chosen based on the desired substitution pattern and the reactivity of the different positions on the heterocyclic core. For instance, the nitrogen atoms of the pyrazole ring can be selectively protected or alkylated, while the carbon atoms can be functionalized using a variety of modern synthetic methods, including Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions, as well as directed metalation.[1][2]

G cluster_core Core Synthesis cluster_functionalization Vectorial Functionalization start Substituted Aminopyridine core_synthesis Diazotization & Cyclization start->core_synthesis halo_core 5-Halo-1H-pyrazolo[3,4-c]pyridine (Core Scaffold) core_synthesis->halo_core N1_alkylation N-1 Alkylation/ Protection halo_core->N1_alkylation C5_amination C-5 Buchwald-Hartwig Amination halo_core->C5_amination C3_borylation C-3 Borylation/ Suzuki Coupling halo_core->C3_borylation C7_metalation C-7 Metalation/ Negishi Coupling halo_core->C7_metalation final_compounds Diverse Substituted Pyrazolo[3,4-c]pyridines N1_alkylation->final_compounds C5_amination->final_compounds C3_borylation->final_compounds C7_metalation->final_compounds

Figure 1: Workflow for the Vectorial Functionalization Approach.

Advantages and Limitations
AdvantagesLimitations
High Flexibility: Allows for the introduction of a wide variety of substituents at multiple positions.[1][2]Higher Step Count: The overall synthesis can be lengthy due to the sequential nature of the functionalization steps.
Controlled Regioselectivity: Each position can be addressed selectively, minimizing the formation of regioisomers.Reliance on Catalysis: Heavily dependent on often expensive and sensitive transition metal catalysts and ligands.
Ideal for SAR Studies: Systematic modification of the core scaffold is straightforward, facilitating structure-activity relationship (SAR) studies.Potential for Protecting Groups: May require the use of protecting groups to achieve selectivity, adding steps to the synthesis.
Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from the work of Bedwell et al.[2]

Step 1: Synthesis of 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one

  • To a solution of 3-amino-4-chloropyridine (1.0 eq) in acetic anhydride (Ac₂O) and dichloroethane (DCE) at room temperature, add sodium nitrite (NaNO₂) portion-wise.

  • Heat the reaction mixture to 90 °C and stir for 20 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over magnesium sulfate, and concentrate under reduced pressure to yield the acetylated intermediate, which can often be used without further purification.

Step 2: Deacetylation to 5-chloro-1H-pyrazolo[3,4-c]pyridine

  • Dissolve the crude product from Step 1 in methanol (MeOH).

  • Add a solution of sodium methoxide (NaOMe) in methanol and stir at room temperature for 1 hour.

  • Neutralize the reaction with acetic acid and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine.

Route B: Convergent Multicomponent Reactions (MCRs): A Quest for Efficiency

Multicomponent reactions (MCRs) are highly sought after in synthetic chemistry as they offer a significant increase in efficiency by combining three or more starting materials in a single pot to form a complex product. This approach reduces the number of synthetic steps, minimizes waste, and can lead to rapid access to libraries of compounds. While well-established MCRs for the pyrazolo[3,4-c]pyridine isomer are less common in the literature compared to its [3,4-b] and [4,3-c] counterparts, the principles of this strategy offer a valuable alternative to linear approaches.

Causality Behind Experimental Choices

The design of an MCR hinges on the careful selection of starting materials that can react in a specific sequence of elementary steps without the need for isolation of intermediates. For pyrazolopyridine synthesis, a common MCR strategy involves the reaction of an aminopyrazole, an aldehyde, and an active methylene compound. The reaction is often catalyzed by a Lewis or Brønsted acid and can be accelerated by microwave irradiation.

A notable example in a related system is a one-pot multicomponent procedure for the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines via a Sonogashira-type cross-coupling. This highlights the power of combining multiple transformations in a single operation.

G A Component A (e.g., Aminopyrazole) one_pot One-Pot Reaction (Catalyst, Solvent, Heat) A->one_pot B Component B (e.g., Aldehyde) B->one_pot C Component C (e.g., Active Methylene Compound) C->one_pot product Substituted Pyrazolo[3,4-c]pyridine one_pot->product

Figure 2: Conceptual Workflow for a Multicomponent Reaction.

Advantages and Limitations
AdvantagesLimitations
High Atom Economy and Step Efficiency: Combines multiple steps into one pot, saving time and resources.Limited Scope: The reaction may only be suitable for a specific range of substrates.
Rapid Library Synthesis: Allows for the quick generation of a diverse set of compounds by varying the starting materials.Optimization Challenges: Finding optimal conditions for multiple reaction steps to occur in one pot can be difficult.
Environmentally Friendly: Often reduces solvent usage and purification steps compared to linear synthesis.Regioselectivity Issues: Controlling the regiochemical outcome can be a significant challenge, potentially leading to mixtures of isomers.
Experimental Protocol: Hypothetical MCR for a Pyrazolo[3,4-b]pyridine Derivative
  • In a microwave vessel, combine 1,3-dimethyl-pyrazol-amine (1.0 eq), ethyl cyanoacetate (1.0 eq), a substituted benzaldehyde (1.0 eq), ammonium acetate (1.0 eq), and triethylamine (0.5 eq) in water.

  • Seal the vessel and irradiate in a microwave reactor at 40°C for 20 minutes.

  • Monitor the reaction completion by thin-layer chromatography.

  • After completion, pour the reaction mixture into crushed ice to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the desired pyrazolo[3,4-b]pyridine derivative, often in high purity without the need for column chromatography.

Route C: Classical Cyclocondensation Approaches: Building from Fundamentals

Classical cyclocondensation reactions represent the foundational methods for the synthesis of heterocyclic systems. These strategies typically involve the construction of the bicyclic pyrazolo[3,4-c]pyridine system by forming one of the rings onto a pre-existing, appropriately substituted pyrazole or pyridine precursor.

Causality Behind Experimental Choices

One classical approach involves starting with a substituted pyrazole and building the pyridine ring. For example, the catalytic reduction of an oxime of a 4-phenacyl-pyrazole-4-carboxylic acid ester, followed by cyclization, can yield the pyrazolo[3,4-c]pyridine core. This strategy relies on the formation of key functional groups on the pyrazole precursor that can then undergo an intramolecular reaction to form the fused pyridine ring.

Conversely, another strategy starts with a substituted pyridine. For instance, the cyclization of 3-acylpyridine N-oxide tosylhydrazones can lead to pyrazolopyridines. However, this particular method often yields a mixture of regioisomers, highlighting a common challenge with classical approaches: controlling regioselectivity. The outcome of the cyclization can be influenced by the reaction conditions, but often results in mixtures that require separation.

G cluster_from_pyrazole From Pyrazole Precursor cluster_from_pyridine From Pyridine Precursor start_pyr Substituted Pyrazole functionalization_pyr Functional Group Introduction start_pyr->functionalization_pyr cyclization_pyr Intramolecular Cyclization functionalization_pyr->cyclization_pyr product_pyr Pyrazolo[3,4-c]pyridine cyclization_pyr->product_pyr start_pyd Substituted Pyridine functionalization_pyd Functional Group Introduction start_pyd->functionalization_pyd cyclization_pyd Intramolecular Cyclization functionalization_pyd->cyclization_pyd product_pyd Pyrazolo[3,4-c]pyridine (often with regioisomers) cyclization_pyd->product_pyd

Figure 3: General Schemes for Classical Cyclocondensation Routes.

Advantages and Limitations
AdvantagesLimitations
Readily Available Starting Materials: Often utilizes simple and commercially available pyrazole or pyridine starting materials.Regioselectivity Issues: Can often lead to mixtures of regioisomers, requiring tedious separation.
Well-Established Chemistry: The underlying reactions are often well-understood and robust.Harsh Reaction Conditions: May require high temperatures, strong acids or bases, or other harsh conditions.
Scalability: Some classical methods are amenable to large-scale synthesis.Limited Substituent Tolerance: The reaction conditions may not be compatible with a wide range of functional groups.
Experimental Protocol: Synthesis of Pyrazolo[3,4-c]pyridines via Oxime Reduction and Cyclization

This protocol is based on the work of Migliara et al. (1979).

  • Oxime Formation: Prepare the oxime of a 4-phenacyl-3(5)-substituted-pyrazole-4-carboxylic acid ester by standard methods.

  • Catalytic Reduction and Cyclization:

    • Subject the oxime to catalytic reduction, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol.

    • The reduction of the oxime to the corresponding amine is followed by spontaneous or acid-catalyzed intramolecular cyclization and dehydration to form the pyrazolo[3,4-c]pyridine ring system.

    • After the reaction is complete (monitored by TLC), filter the catalyst and concentrate the solvent.

    • Purify the residue by crystallization or column chromatography.

Comparative Summary of Synthetic Routes

FeatureRoute A: Vectorial FunctionalizationRoute B: Multicomponent Reactions (MCRs)Route C: Classical Cyclocondensation
Primary Goal Controlled, systematic diversificationSpeed and efficiencyDirect construction of the core
Step Count HighLow (ideally one pot)Moderate to High
Overall Yield Often good over multiple stepsCan be high, but optimization is keyVariable, often moderate
Regioselectivity High, externally controlledOften a major challengeA common and significant issue
Flexibility Very highModerate to lowLow
Ideal Application Lead optimization, SAR studiesLibrary synthesis, scaffold hoppingSynthesis of specific, simple analogues

Conclusion

The choice of a synthetic route for substituted pyrazolo[3,4-c]pyridines is a strategic decision that should be guided by the specific goals of the research program.

  • The Vectorial Functionalization approach offers unparalleled control and flexibility, making it the superior choice for medicinal chemistry programs focused on lead optimization and detailed SAR exploration.

  • Multicomponent Reactions , while less developed for this specific isomer, represent a highly efficient strategy for rapidly accessing novel chemical matter and are an exciting avenue for future synthetic innovation.

  • Classical Cyclocondensation methods, while foundational, are often hampered by issues of regioselectivity and harsh conditions. They may be suitable for the synthesis of specific target molecules where the starting materials are readily available and regiochemical outcomes are known and favorable.

As the demand for novel and diverse molecular architectures continues to grow, a thorough understanding of the strengths and weaknesses of each synthetic approach is essential for the modern drug discovery professional.

References

  • Bedwell, E. V., Emery, F. da S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35197–35205. [Link]

  • Bedwell, E. V., Emery, F. da S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Semantic Scholar. [Link]

  • Bedwell, E. V., Emery, F. da S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Migliara, O., Petruso, S., & Sprio, V. (1979). A new route for the preparation of pyrazolo[3,4‐c] pyridines. Journal of Heterocyclic Chemistry, 16(3), 577–579. [Link]

  • Penthala, N. R., Sonar, V. N., & Park, K. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 9(3), e202304033. [Link]

  • Wiedemann, S., & Müller, T. J. J. (2013). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 9, 2189–2196. [Link]

  • Yavari, I., & Kowsari, E. (2011). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 52(37), 4845-4848. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of proposed analytical methodologies for the accurate quantification of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine, a critical heterocyclic building block in contemporary drug discovery. The selection of a robust and reliable analytical method is paramount for ensuring the quality, consistency, and safety of pharmaceutical intermediates and the resulting active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols grounded in scientific principles and regulatory expectations.

The methodologies presented herein are based on established analytical techniques for similar pyridine and pyrazole-based compounds and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This guide will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A third potential technique, Gas Chromatography-Mass Spectrometry (GC-MS), will also be discussed as a viable alternative, albeit with specific considerations.

The Critical Need for Validated Quantification

This compound serves as a key intermediate in the synthesis of various therapeutic agents. The precise quantification of this compound is essential for several reasons:

  • Stoichiometric Control in Synthesis: Accurate determination of the starting material's concentration is crucial for controlling reaction stoichiometry, thereby maximizing yield and minimizing impurity formation.

  • Impurity Profiling: The manufacturing process may introduce impurities that can impact the safety and efficacy of the final drug product. A validated analytical method is necessary to detect and quantify these impurities.

  • Stability Studies: Quantification is vital for assessing the stability of the intermediate under various storage conditions, ensuring its quality over time.

  • Regulatory Compliance: Regulatory agencies worldwide require validated analytical methods for all starting materials and intermediates used in the production of pharmaceuticals.[4][5]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a widely accessible and robust technique for the routine quality control of pharmaceutical compounds.[6] The proposed method leverages a C18 stationary phase to retain the moderately polar this compound. The inclusion of an acidic modifier in the mobile phase is critical for protonating the amine and pyridine nitrogens, leading to symmetrical peak shapes and reproducible retention times.[6]

Proposed HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA versatile and widely used stationary phase for retaining small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and acidifier to ensure sharp peaks for the basic analyte.[6]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient allows for the elution of the target analyte and a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm and 280 nmAromatic heterocycles typically exhibit strong UV absorbance at these wavelengths.[6]
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weigh Standard/Sample B Dissolve in Diluent (e.g., 50:50 ACN:Water) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Equilibrate HPLC System D->E F Inject Sample/Standard E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: Workflow for HPLC-UV quantification of this compound.

Validation of the Proposed HPLC-UV Method

The validation of this method must be conducted in accordance with ICH Q2(R1) guidelines and should encompass the following parameters:[1][2][3][4][5]

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be free from interference from the blank, placebo, and known impurities. Peak purity should be demonstrated using a photodiode array (PDA) detector.
Linearity A minimum of five concentrations covering 50-150% of the expected working concentration. The correlation coefficient (r²) should be ≥ 0.999.
Range The range should be established based on the linearity, accuracy, and precision data.
Accuracy The recovery should be between 98.0% and 102.0% for the assay of the main component. This should be assessed at a minimum of three concentration levels (e.g., 80%, 100%, and 120%).
Precision - Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections should be ≤ 2.0%. - Intermediate Precision (Inter-day): The RSD between two different analysts, on two different days, and with two different instruments should be ≤ 2.0%.
Limit of Detection (LOD) Determined by signal-to-noise ratio (typically 3:1) or based on the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically signal-to-noise ratio of 10:1). The RSD at the LOQ should be ≤ 10%.
Robustness The method's performance should be evaluated by making small, deliberate variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of trace-level impurities or analysis in complex matrices, LC-MS/MS is the preferred method.[7][8][9] The high selectivity of tandem mass spectrometry allows for the confident identification and quantification of the target analyte, even in the presence of co-eluting compounds.[10][11]

Proposed LC-MS/MS Method Parameters
ParameterRecommended ConditionRationale
LC System UPLC or HPLC systemUPLC can provide faster analysis times and better resolution.
Column C18, 50 mm x 2.1 mm, 1.8 µmA shorter column with smaller particles is suitable for fast LC-MS/MS analysis.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile mobile phase additive compatible with mass spectrometry.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A suitable gradient to ensure separation from potential isomers and impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine and pyridine nitrogens are readily protonated in the positive ion mode.
MRM Transitions Precursor Ion (Q1) → Product Ion (Q3)Specific transitions need to be optimized by infusing a standard solution of the analyte. For C₆H₅BrN₄ (MW ≈ 212.0), the protonated molecule [M+H]⁺ would be targeted in Q1.
Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Quantification A Prepare Stock Solutions B Serially Dilute to Create Calibration Standards A->B C Prepare and Dilute Samples A->C F Inject and Acquire Data in MRM Mode B->F C->F D Optimize MS Parameters (Infusion) E Develop LC Method D->E E->F G Integrate MRM Transitions F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: Workflow for LC-MS/MS quantification of this compound.

Validation of the Proposed LC-MS/MS Method

The validation of the LC-MS/MS method will follow the same ICH Q2(R1) parameters as the HPLC-UV method, with some specific considerations for mass spectrometric detection.[1][2][3][4][5]

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte in blank and placebo samples for the specific MRM transition.
Linearity A minimum of six concentrations covering the expected range of quantification. The correlation coefficient (r²) should be ≥ 0.995.
Range The range should be established based on the linearity, accuracy, and precision data.
Accuracy The recovery should be within 85.0% to 115.0% for trace-level analysis.
Precision - Repeatability (Intra-day): RSD ≤ 15%. - Intermediate Precision (Inter-day): RSD ≤ 15%.
Limit of Detection (LOD) Determined by signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of the nominal value).
Robustness Evaluate the effect of small variations in LC and MS parameters on the results.
Matrix Effect Should be assessed to ensure that the sample matrix does not suppress or enhance the ionization of the analyte.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) - An Alternative Approach

GC-MS can be a powerful tool for the analysis of volatile and semi-volatile compounds.[12] For a compound like this compound, direct analysis by GC may be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often necessary to increase volatility and thermal stability.

Proposed GC-MS Method Considerations
  • Derivatization: Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation could be explored to derivatize the amine and pyrazole N-H groups.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) would be suitable for separating the derivatized analyte.

  • Injection: A split/splitless injector would be appropriate.

  • Detection: Mass spectrometry in both full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

While a viable option, the need for a derivatization step adds complexity and potential for variability to the analytical procedure. Therefore, HPLC and LC-MS/MS are generally preferred for their more direct analysis capabilities for this type of compound.

Comparison of Proposed Analytical Methods

FeatureHPLC-UVLC-MS/MSGC-MS
Selectivity ModerateHighHigh
Sensitivity µg/mL rangeng/mL to pg/mL rangeng/mL range (with derivatization)
Speed ModerateFast (with UPLC)Moderate
Cost LowHighModerate
Complexity LowHighModerate (higher with derivatization)
Primary Application Routine QC, AssayImpurity analysis, bioanalysisVolatile impurity analysis

Conclusion

The choice of the most appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • For routine quality control and assay , the proposed RP-HPLC-UV method offers a robust, cost-effective, and reliable solution.

  • For trace-level impurity quantification or analysis in complex matrices , the superior sensitivity and selectivity of the LC-MS/MS method make it the ideal choice.

  • GC-MS presents a potential alternative, particularly for identifying volatile impurities, but the added complexity of derivatization may limit its application for routine quantification of the primary analyte.

Regardless of the method chosen, a thorough validation according to ICH Q2(R1) guidelines is mandatory to ensure the generation of accurate, reliable, and reproducible data, which is fundamental to the integrity of the drug development process.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 1996. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • Pyridine. SIELC Technologies. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. LinkedIn. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis. ResearchGate. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

  • [Identification of impurity peaks in the HPLC chromatogram by LC-MS and two-dimensional chromatographic correlation spectroscopy]. PubMed. [Link]

  • Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. [Link]

  • Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. [Link]

  • Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the... ResearchGate. [Link]

  • LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma. ResearchGate. [Link]

  • Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. ResearchGate. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

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  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS No. 1032943-43-3). As a halogenated heterocyclic amine, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are grounded in established safety principles for handling toxic and halogenated chemical waste.

Compound Identification and Hazard Overview

This compound is a solid organic compound frequently used as a building block in medicinal chemistry and drug development. Its structure, containing a brominated pyridine ring fused with a pyrazole and an amine group, confers specific hazards that must be understood before any handling or disposal operations commence. The primary and most acute risk associated with this compound is its oral toxicity.[1][2]

All personnel must familiarize themselves with the information in the Safety Data Sheet (SDS) before working with this chemical. A summary of its key hazard classifications is provided below.

Identifier Information Source
Chemical Name This compoundN/A
CAS Number 1032943-43-3[1][2]
Molecular Formula C₆H₄BrN₃[1]
GHS Pictogram GHS06 (Skull and Crossbones)
GHS Signal Word Danger[1]
Hazard Statement H301: Toxic if swallowed[1][2]
Hazard Classification Acute Toxicity, Oral (Category 3)

Pre-Disposal Safety Operations: Personal Protective Equipment (PPE)

The causality behind stringent PPE requirements is the compound's acute oral toxicity and the potential for skin absorption, a common risk with aromatic amines.[3] All handling and disposal procedures must be performed inside a certified chemical fume hood to prevent inhalation of dust particles.[4][5]

The following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield, as specified by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][6]

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves may be acceptable for incidental contact, but butyl rubber gloves should be considered for more extensive handling. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[6][7]

  • Body Protection: Wear a fully buttoned lab coat.[4][6] For tasks with a higher risk of contamination, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All operations should be conducted in a chemical fume hood.[4] If this is not possible, a NIOSH-approved respirator with appropriate cartridges must be used in accordance with OSHA regulations found in 29 CFR 1910.134.[4]

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

For a small, manageable spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.[6][8]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable, properly labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Ventilate: Allow the area to ventilate before resuming normal work.

For large spills, immediately evacuate the area, notify your institution's Environmental Health & Safety (EHS) office, and if necessary, call emergency responders.[9]

Step-by-Step Waste Segregation and Collection Protocol

The guiding principle for disposing of this compound is that it is a halogenated organic waste . It must never be mixed with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[10][11] Furthermore, it must never be disposed of down the drain.[8][12]

Step 1: Designate the Correct Waste Stream

  • All waste containing this compound must be classified as "Halogenated Organic Hazardous Waste." [11]

Step 2: Select an Appropriate Waste Container

  • Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) jug) designated for halogenated organic liquid or solid waste.[8][9]

  • The container must be in good condition, with a secure, threaded cap to prevent leaks and vapor release.[9]

Step 3: Collect and Segregate All Waste Forms

  • Solid Waste: Unused or expired pure compound should be transferred directly into a designated solid halogenated waste container.

  • Contaminated Labware: All disposable items that have come into contact with the compound, including pipette tips, gloves, weigh boats, and absorbent pads, are considered hazardous waste.[5] These items must be collected in a separate, clearly labeled container or double-bagged and placed in the solid halogenated waste stream.[5]

  • Solutions: Any solutions containing this compound must be poured into the liquid halogenated waste container. Do not mix with incompatible chemicals, particularly strong oxidizing agents.[13]

  • Empty Containers: The original container, even if "empty," must be disposed of as hazardous waste.[5] Do not rinse it into the sink. Cap the empty container and place it in the solid waste stream.

Step 4: Proper Labeling

  • Label the waste container as soon as the first drop of waste is added.[9][13]

  • The label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other chemical constituents.

    • The associated hazards (e.g., "Toxic," "Halogenated").

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_final Storage & Final Disposal start Waste Generated (Solid, Solution, or Contaminated Labware) identify Identify Waste Type: Halogenated Heterocyclic Amine start->identify ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) in Chemical Fume Hood identify->ppe container Select Labeled 'Halogenated Waste' Container ppe->container spill_check Spill Occurred? ppe->spill_check segregate Segregate Waste: - Solids - Liquids - Contaminated Disposables container->segregate collect Place Waste in Appropriate Container segregate->collect spill_protocol Execute Spill Protocol (Section 3) spill_check->spill_protocol Yes spill_check->collect No spill_protocol->collect store Store Sealed Container in Designated Satellite Accumulation Area collect->store request Arrange for Pickup by Licensed Hazardous Waste Vendor store->request end Final Disposal via High-Temperature Incineration request->end

Caption: Disposal workflow for this compound.

Temporary Waste Storage and Final Disposal

Storage:

  • Waste containers must be kept securely closed at all times except when adding waste.[9]

  • Store the container in a designated, secondary containment tray within a satellite accumulation area.

  • The storage area must be cool, well-ventilated, and away from incompatible materials like strong acids and oxidizers.[4][13]

Final Disposal:

  • Due to the compound's toxicity and halogenated nature, in-lab chemical neutralization is not recommended .

  • The sole acceptable disposal method is to arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[14]

  • The ultimate disposal pathway for this type of waste is typically high-temperature incineration at a permitted facility equipped with scrubbers to handle halogenated byproducts.[15][16]

References

  • 4-Aminopyridine-504-24-5.docx. (n.d.). University of Georgia Office of Research. Retrieved from [Link]

  • 4-AMINOPYRIDINE. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Regulations and Guidelines Applicable to Pyridine. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Armour, M. A. (2011). Hazardous Laboratory Chemicals Disposal Guide, Third Edition. CRC Press.
  • 2-Aminopyridine. (n.d.). NIOSH Pocket Guide to Chemical Hazards, Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • Halogenated Solvents Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide. (2025, September 8). Angene Chemical. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland, Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). University of Wuppertal. Retrieved from [Link]

  • Classification of special laboratory waste. (n.d.). University of Barcelona. Retrieved from [Link]

  • Toxicological Profile for Pyridine. (1992, April). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). Florida Department of Environmental Protection. Retrieved from [Link]

  • Aromatic Amine DECONtamination Solution Safety Data Sheet. (2023, December 22). SKC Inc. Retrieved from [Link]

  • 4-Bromo-1H-pyrazolo[3,4-c]pyridine, CAS No. 1032943-43-3. (n.d.). iChemical. Retrieved from [Link]

  • Sharma, R. K., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]

  • Aromatic Amine Cleaning Developing Solution Safety Data Sheet. (2024, January 9). SKC Inc. Retrieved from [Link]

  • Darnell, A.J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. United States Environmental Protection Agency. Retrieved from [Link]

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Navigating the Synthesis and Handling of 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

As a novel compound with significant potential in medicinal chemistry and drug development, 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine demands a robust understanding of its safe handling and disposal. This guide, intended for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information, including operational and disposal plans. By detailing the necessary personal protective equipment (PPE) and procedural steps, this document aims to foster a culture of safety and precision in the laboratory.

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of structurally similar compounds allows for a well-informed assessment of its potential hazards. Compounds such as 3-Bromo-1H-pyrazolo[3,4-b]pyridine and various aminopyridines are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[1][2] Therefore, a cautious and comprehensive approach to PPE is paramount.

Core Personal Protective Equipment (PPE)

The following table outlines the mandatory PPE for handling this compound, with the rationale rooted in preventing exposure through all potential routes: inhalation, dermal contact, and ocular exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards. A full-face shield is required when there is a risk of splashes.[3][4]Protects the eyes from airborne particles and splashes of the compound, which is presumed to be a serious eye irritant based on data from analogous compounds.[1][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is strongly recommended.[5]Provides a crucial barrier against skin contact. Aminopyridine derivatives can be absorbed through the skin.[3] Gloves must be inspected before use and disposed of properly after handling the compound.[2]
Body Protection A fully buttoned, flame-resistant lab coat worn over personal clothing that covers the entire body.Protects the skin from accidental spills and contamination.[3][5]
Respiratory Protection All handling of the solid compound must be conducted within a certified chemical fume hood.[4][5] A NIOSH/MSHA-approved respirator may be necessary for spill cleanup or if working outside a fume hood.[4][6]Prevents the inhalation of airborne particles, which may cause respiratory tract irritation.[1][5] The use of a fume hood is the primary engineering control to minimize inhalation exposure.
Footwear Closed-toe, chemical-resistant shoes.[3]Protects the feet from spills and falling objects.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is critical to ensuring laboratory safety. The following workflow diagram illustrates the key stages of a typical experimental procedure, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data (Analogs) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose emergency_spill Spill Containment emergency_exposure First Aid emergency_spill->emergency_exposure

Sources

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Retrosynthesis Analysis

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4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.